EMD-1204831
描述
属性
IUPAC 名称 |
NONE |
|---|---|
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>5 years if stored properly |
溶解度 |
Soluble in DMSO, not in water |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
EMD1204831; EMD-1204831; EMD 1204831. |
产品来源 |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of EMD-1204831 in Non-Small Cell Lung Cancer
For Researchers, Scientists, and Drug Development Professionals
Introduction
EMD-1204831 is a potent and highly selective, orally bioavailable small-molecule inhibitor of the mesenchymal-epithelial transition factor (c-Met) receptor tyrosine kinase.[1][2] Aberrant c-Met signaling is a known driver of tumorigenesis, promoting cell proliferation, survival, migration, and invasion in several cancers, including non-small cell lung cancer (NSCLC).[1] Dysregulation of the c-Met pathway in NSCLC can occur through various mechanisms, including gene amplification, mutations (such as those leading to exon 14 skipping), and protein overexpression, all of which are associated with a poor prognosis.[3][4] this compound selectively binds to the c-Met kinase, disrupting its signaling cascade and thereby inhibiting tumor growth.[2] This technical guide provides a comprehensive overview of the mechanism of action of this compound in NSCLC, detailing its biochemical potency, effects on cellular signaling, and preclinical anti-tumor activity, along with the experimental protocols used for its characterization.
Core Mechanism of Action: c-Met Kinase Inhibition
This compound functions as a competitive inhibitor of ATP binding to the catalytic domain of the c-Met receptor tyrosine kinase. This direct inhibition prevents the autophosphorylation of the receptor, which is a critical step in the activation of downstream signaling pathways.[1] By blocking c-Met phosphorylation, this compound effectively abrogates the signaling cascades that drive cancer cell proliferation, survival, and metastasis.[1][2]
Quantitative Data Presentation
The following tables summarize the key quantitative data demonstrating the potency and efficacy of this compound.
Table 1: In Vitro Potency of this compound
| Parameter | Value | Cell Line/System | Reference |
| c-Met Kinase Inhibition (IC50) | 9 nM | Recombinant Human c-Met | [1] |
| HGF-Induced c-Met Phosphorylation Inhibition (IC50) | 15 nM | A549 (NSCLC) | [1] |
| Cell Viability Inhibition (IC50) | 12.1 nM | EBC-1 (NSCLC) | [5] |
| 4.72 nM | Hs746T (Gastric Cancer) | [5] | |
| 49.3 nM | MKN-45 (Gastric Cancer) | [5] |
Table 2: In Vivo Anti-Tumor Efficacy of this compound in Xenograft Models
| Tumor Model | Dosing Regimen | Outcome | Reference |
| Hs746T (Gastric Cancer) | Daily Oral Administration | Tumor Regression | [2] |
| U87MG (Glioblastoma) | Daily Oral Administration | Tumor Regression | [2] |
| EBC-1 (NSCLC) | Not Specified | Effective Tumor Growth Inhibition | [1] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the c-Met signaling pathway targeted by this compound and the workflows of key experiments used to characterize its mechanism of action.
Caption: c-Met Signaling Pathway in NSCLC and Inhibition by this compound.
Caption: Experimental Workflow for Western Blot Analysis of c-Met Signaling.
Caption: Experimental Workflow for MTT Cell Viability Assay.
Caption: Logical Flow of this compound's Mechanism of Action.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are based on standard laboratory procedures and the information available from the primary literature.
Western Blot for c-Met Phosphorylation
This protocol is designed to assess the inhibitory effect of this compound on c-Met phosphorylation and downstream signaling in NSCLC cell lines.
-
Cell Culture and Treatment:
-
Culture EBC-1 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Starve the cells in serum-free medium for 12-16 hours.
-
Treat the cells with varying concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) for 2 hours. For HGF-dependent cell lines like A549, stimulate with recombinant human HGF (50 ng/mL) for the final 15 minutes of incubation.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells on ice with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA protein assay kit.
-
-
SDS-PAGE and Western Blotting:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer for 5 minutes.
-
Separate the proteins on a 4-12% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-phospho-c-Met (Tyr1234/1235), anti-total-c-Met, anti-phospho-AKT (Ser473), anti-total-AKT, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Capture the images using a chemiluminescence imaging system.
-
Quantify the band intensities using densitometry software and normalize the levels of phosphorylated proteins to their respective total protein levels.
-
Cell Viability Assay (MTT Assay)
This assay is used to determine the cytotoxic effect of this compound on NSCLC cells.
-
Cell Seeding:
-
Harvest EBC-1 cells and seed them into a 96-well plate at a density of 5,000 cells per well in 100 µL of complete medium.
-
Allow the cells to attach and grow for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Replace the medium in the wells with 100 µL of medium containing the different concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 72 hours at 37°C and 5% CO2.
-
-
MTT Incubation and Formazan Solubilization:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 4 hours at 37°C to allow the formation of formazan crystals.
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.
-
Incubate the plate overnight at 37°C to ensure complete dissolution of the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Determine the IC50 value by plotting the percentage of cell viability against the log concentration of this compound and fitting the data to a sigmoidal dose-response curve.
-
In Vivo Tumor Xenograft Study
This protocol describes a general procedure for evaluating the anti-tumor activity of this compound in a mouse xenograft model of NSCLC.
-
Cell Implantation and Tumor Growth:
-
Subcutaneously inject approximately 5 x 10^6 EBC-1 cells suspended in a mixture of culture medium and Matrigel into the flank of immunodeficient mice (e.g., nude or SCID mice).
-
Monitor the mice for tumor growth by measuring the tumor volume with calipers twice a week. The tumor volume can be calculated using the formula: (length x width^2) / 2.
-
-
Treatment Administration:
-
Once the tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.
-
Administer this compound orally once daily at predetermined doses (e.g., 10, 30, 100 mg/kg). The control group should receive the vehicle solution.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
-
Efficacy Evaluation:
-
Continue to measure the tumor volume throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for p-cMet).
-
-
Data Analysis:
-
Plot the mean tumor volume over time for each group.
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.
-
Perform statistical analysis to determine the significance of the anti-tumor effect.
-
Conclusion
This compound is a potent and selective inhibitor of the c-Met receptor tyrosine kinase with demonstrated preclinical activity against NSCLC models. Its mechanism of action involves the direct inhibition of c-Met autophosphorylation, leading to the blockade of key downstream signaling pathways that are crucial for tumor cell proliferation and survival. The quantitative data and experimental findings presented in this guide provide a strong rationale for the clinical development of this compound as a targeted therapy for NSCLC patients with tumors harboring c-Met dysregulation. Further clinical investigation is warranted to fully elucidate its therapeutic potential in this patient population.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Collection - Data from EMD 1214063 and EMD 1204831 Constitute a New Class of Potent and Highly Selective c-Met Inhibitors - Clinical Cancer Research - Figshare [aacr.figshare.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. emjreviews.com [emjreviews.com]
- 5. aacrjournals.org [aacrjournals.org]
The Inhibition of the c-Met Signaling Pathway by EMD-1204831: A Technical Guide
This technical guide provides an in-depth overview of the mechanism and effects of EMD-1204831, a potent and selective inhibitor of the c-Met receptor tyrosine kinase. The c-Met pathway, when aberrantly activated, is a significant driver in the progression and metastasis of various human cancers.[1][2] this compound has been developed to counteract this oncogenic signaling. This document is intended for researchers, scientists, and professionals in the field of drug development.
Core Concept: The c-Met Signaling Pathway
The c-Met receptor, also known as hepatocyte growth factor receptor (HGFR), is a receptor tyrosine kinase that plays a crucial role in embryonic development and tissue repair.[1] Its ligand is the hepatocyte growth factor (HGF).[3] The binding of HGF to c-Met induces receptor dimerization and autophosphorylation of tyrosine residues in the kinase domain, leading to the activation of downstream signaling cascades.[4][5] These pathways, including the RAS/RAF/MAPK, PI3K/Akt, and STAT pathways, are integral to cell proliferation, survival, migration, and invasion.[6][7] In many cancers, dysregulation of the c-Met pathway, through mechanisms such as gene amplification, mutation, or overexpression, leads to uncontrolled tumor growth and metastasis.[1][2][8]
This compound: Mechanism of Action and In Vitro Efficacy
This compound is a small molecule inhibitor that selectively targets the tyrosine kinase activity of the c-Met receptor.[9] By binding to the kinase domain, it prevents the autophosphorylation of c-Met, thereby blocking the initiation of downstream signaling cascades.[2] This inhibition has been demonstrated to be potent and highly selective.
Quantitative Data on this compound Efficacy
The inhibitory activity of this compound has been quantified through various in vitro assays. The following tables summarize the key findings.
| Parameter | This compound | Reference |
| c-Met Kinase Activity (IC50) | 9 nmol/L | [1][2] |
| c-Met Phosphorylation in A549 cells (IC50) | 15 nmol/L | [2] |
IC50: The half maximal inhibitory concentration.
| Cell Line | Cancer Type | Effect of this compound | Reference |
| A549 | Lung Cancer | Inhibition of HGF-induced c-Met phosphorylation | [2] |
| EBC-1 | Lung Cancer | Inhibition of ligand-independent c-Met phosphorylation | [2] |
| MKN-45 | Gastric Cancer | Inhibition of tumor cell viability | [2] |
In Vivo Antitumor Activity
Preclinical studies using murine xenograft models have demonstrated the in vivo efficacy of this compound in suppressing tumor growth. The compound has shown the ability to induce tumor regression in models where c-Met activation is either dependent or independent of its ligand, HGF.[1][2]
| Xenograft Model | Cancer Type | This compound Dosing Regimen | Outcome | Reference |
| KP-4 | Pancreatic Carcinoma | 25 mg/kg (twice daily) | Partial remissions in 50% of mice | [2] |
| KP-4 | Pancreatic Carcinoma | 50 mg/kg (single daily dose) | Tumor growth inhibition (less effective than twice daily) | [2] |
Notably, this compound has been reported to be well-tolerated in these in vivo studies, with no significant weight loss observed during treatment periods of over three weeks.[1]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols used to characterize the activity of this compound, based on the available literature.
c-Met Kinase Activity Assay
The inhibitory effect of this compound on c-Met kinase activity was likely determined using a biochemical assay. A typical protocol would involve:
-
Reagents : Recombinant human c-Met kinase domain, a generic kinase substrate (e.g., poly(Glu, Tyr) 4:1), ATP, and the test compound (this compound).
-
Procedure : The kinase reaction is initiated by adding ATP to a mixture of the c-Met enzyme, substrate, and varying concentrations of this compound.
-
Detection : The phosphorylation of the substrate is quantified, often using methods like ELISA with an anti-phosphotyrosine antibody or radiometric assays with ³²P-labeled ATP.
-
Analysis : The concentration of this compound that inhibits 50% of the kinase activity (IC50) is calculated from a dose-response curve.
Cellular c-Met Phosphorylation Assay
To assess the effect of this compound on c-Met phosphorylation within a cellular context, the following workflow is commonly employed:
This method allows for the determination of the IC50 for the inhibition of c-Met phosphorylation in a cellular environment.
In Vivo Xenograft Studies
The antitumor efficacy of this compound in a living organism is evaluated using xenograft models. The general protocol is as follows:
-
Cell Implantation : Human cancer cells (e.g., KP-4) are subcutaneously injected into immunocompromised mice.
-
Tumor Growth : Tumors are allowed to grow to a palpable size.
-
Treatment : Mice are randomized into control (vehicle) and treatment groups. The treatment group receives this compound orally at specified doses and schedules.
-
Monitoring : Tumor volume and the body weight of the mice are measured regularly throughout the study.
-
Endpoint : The study is concluded when tumors in the control group reach a predetermined size, or at a specified time point. The antitumor effect is assessed by comparing the tumor growth between the treated and control groups.
Conclusion
This compound is a potent and selective inhibitor of the c-Met receptor tyrosine kinase. Through the direct inhibition of c-Met's kinase activity, it effectively blocks downstream signaling pathways that are critical for tumor cell proliferation, survival, and migration. Both in vitro and in vivo studies have demonstrated its significant antitumor activity against cancers with aberrant c-Met signaling. These findings support the continued investigation of this compound and similar c-Met inhibitors as a targeted therapeutic strategy in oncology.[1]
References
- 1. EMD 1214063 and EMD 1204831 constitute a new class of potent and highly selective c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. The hepatocyte growth factor/c-Met signaling pathway as a therapeutic target to inhibit angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The Preclinical Pharmacology of Tepotinib—A Highly Selective MET Inhibitor with Activity in Tumors Harboring MET Alterations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Facebook [cancer.gov]
The Discovery and Development of EMD-1204831: A Selective c-Met Inhibitor
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, development, and preclinical characterization of EMD-1204831, a potent and highly selective small-molecule inhibitor of the c-Met receptor tyrosine kinase. The dysregulation of the c-Met signaling pathway is a critical driver in the pathogenesis and progression of numerous human cancers, making it a prime target for therapeutic intervention.[1][2][3][4] this compound emerged from a high-throughput screening campaign and subsequent lead optimization as a promising candidate for targeted cancer therapy.[5]
Introduction to the c-Met Signaling Pathway
The c-Met receptor, also known as the hepatocyte growth factor receptor (HGFR), is a receptor tyrosine kinase that plays a pivotal role in embryonic development, tissue regeneration, and wound healing.[6][7] Upon binding its ligand, hepatocyte growth factor (HGF), c-Met dimerizes and autophosphorylates, initiating a cascade of downstream signaling pathways. These include the RAS/MAPK, PI3K/AKT, and STAT pathways, which collectively regulate cell proliferation, survival, migration, and invasion.[4][6]
In oncology, aberrant c-Met signaling, driven by mechanisms such as gene amplification, mutation, or protein overexpression, is associated with tumor growth, angiogenesis, and metastasis.[1][6] This makes the c-Met pathway a compelling target for the development of novel anticancer agents.[2]
Discovery and Optimization of this compound
This compound was identified through a high-throughput screening (HTS) campaign that identified 3-(diethylamino)propyl N-[3-[[5-(3,4-dimethoxyphenyl)-2-oxo-6H-1,3,4-thiadiazin-3-yl]methyl]phenyl]carbamate as a lead structure with an IC50 of 30 nM for the c-Met enzyme.[5] Subsequent optimization of this initial hit for improved potency, efficacy, pharmacokinetic properties, and safety profile led to the identification of this compound.[5] The co-crystal structure of the initial hit revealed a DFG-in binding conformation, interacting with the main chain nitrogen atoms of Met1160 in the hinge region and Asp1222.[5]
Biochemical and Cellular Activity
This compound is a competitive and selective inhibitor of c-Met kinase activity.[8] Its inhibitory activity has been characterized through various biochemical and cell-based assays.
Quantitative Data Summary
| Assay Type | Target/Cell Line | Endpoint | This compound IC50 (nM) | Reference |
| Biochemical Assay | Recombinant human c-Met kinase domain | Kinase Inhibition | 9 | [7][8] |
| Biochemical Assay | Enzymatic c-Met kinase | Kinase Inhibition | 12 | [5] |
| Cell-based Assay | A549 (HGF-induced c-Met phosphorylation) | c-Met Phosphorylation | 15 | [8] |
| Cell-based Assay | EBC-1 (c-Met amplified) | c-Met Phosphorylation | 12 | [8] |
| Cell-based Assay | Cellular c-Met kinase | Kinase Inhibition | 15 | [5] |
| Cell Viability Assay | Hs746T | Cell Viability | 4.72 | [9] |
| Cell Viability Assay | EBC-1 | Cell Viability | 12.1 | [9] |
| Cell Viability Assay | MKN-45 | Cell Viability | 49.3 | [9] |
Selectivity Profile
The selectivity of this compound was assessed against a large panel of human kinases. It demonstrated exceptional selectivity for c-Met, with an inhibitory activity more than 3,000-fold higher than for the other 241 human kinases tested.[8] At a concentration of 10 µmol/L, none of the other kinases were inhibited by more than 50%.[8]
Experimental Protocols
Biochemical Kinase Assay
The biochemical activity of this compound was determined using a flash-plate assay with recombinant human c-Met kinase domain and a biotinylated peptide substrate.[8] The inhibitor, enzyme, and substrate were incubated together, and the level of substrate phosphorylation was measured to determine the extent of kinase inhibition.[8]
Cellular c-Met Phosphorylation Assay
To assess the inhibition of c-Met phosphorylation in a cellular context, cancer cell lines such as A549 (HGF-dependent) and EBC-1 (c-Met amplified) were utilized.[8] Cells were treated with varying concentrations of this compound. For HGF-dependent models, cells were stimulated with HGF to induce c-Met phosphorylation.[8] Following treatment, cells were lysed, and the levels of phosphorylated c-Met were quantified using Western blotting or ELISA.[8]
In Vivo Antitumor Activity
This compound demonstrated significant antitumor activity in various preclinical xenograft models.[5] It was effective in tumors with both HGF-dependent and HGF-independent c-Met activation.[5] In models such as U87-MG glioblastoma, TPR-Met-transformed mouse fibroblasts, and Hs746T gastric cancer, complete tumor regressions were observed at doses as low as 6 mg/kg/day administered orally.[5] Pharmacokinetic and pharmacodynamic analyses revealed a dose- and time-dependent inhibition of c-Met phosphorylation in vivo.[5]
Conclusion
This compound is a potent, highly selective, and orally bioavailable inhibitor of c-Met. Its robust preclinical profile, characterized by strong inhibition of c-Met kinase activity, selectivity, and significant in vivo antitumor efficacy, established it as a promising candidate for clinical development in the treatment of c-Met-driven malignancies.[5][7][8] The data presented herein underscore the therapeutic potential of targeting the c-Met signaling pathway with selective inhibitors like this compound.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Targeting the c-MET signaling pathway for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An overview of the c-MET signaling pathway | Semantic Scholar [semanticscholar.org]
- 4. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. c-MET [stage.abbviescience.com]
- 7. EMD 1214063 and EMD 1204831 constitute a new class of potent and highly selective c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. aacrjournals.org [aacrjournals.org]
Preclinical Pharmacology of Tepotinib (EMD-1204831): An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tepotinib (EMD-1204831) is a potent and highly selective, orally bioavailable inhibitor of the MET receptor tyrosine kinase.[1][2][3][4] Aberrant MET signaling, driven by genetic alterations such as MET exon 14 (METex14) skipping mutations, gene amplification, or protein overexpression, is a key oncogenic driver in various solid tumors, including non-small cell lung cancer (NSCLC).[1][2][3][4] This technical guide provides a comprehensive overview of the preclinical pharmacology of tepotinib, summarizing key in vitro and in vivo data, detailing experimental methodologies, and visualizing its mechanism of action and relevant signaling pathways.
Mechanism of Action
Tepotinib is a Type Ib MET inhibitor that binds to the ATP-binding pocket of the MET kinase domain, stabilizing the enzyme in an inactive conformation.[1] This competitive inhibition prevents MET autophosphorylation and the subsequent activation of downstream signaling cascades, including the RAS/MAPK, PI3K/AKT, and STAT pathways.[1][3] The inhibition of these pathways ultimately leads to a reduction in tumor cell proliferation, survival, migration, and invasion.[1][3]
dot
References
EMD-1204831: A Technical Guide to a Selective c-Met Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of EMD-1204831, a potent and selective small molecule inhibitor of the c-Met receptor tyrosine kinase. This compound has been investigated for its potential antineoplastic activities, targeting a key signaling pathway implicated in tumor growth, proliferation, and metastasis.
Chemical Structure and Properties
This compound is a complex heterocyclic molecule belonging to the pyridazinone class of compounds. Its chemical identity and core physicochemical properties are summarized below.
IUPAC Name: 4-(2-(2-(3-(3-(1-Methyl-1H-pyrazol-4-yl)-6-oxo-1,6-dihydropyridazin-1-ylmethyl)-phenyl)-pyrimidin-5-yloxy)-ethyl)-morpholine[1]
Chemical Formula: C₂₅H₂₇N₇O₃[1]
A 2D representation of the chemical structure is provided below:
Caption: 2D Chemical Structure of this compound.
| Property | Value | Source |
| Molecular Weight | 473.53 g/mol | [1] |
| Exact Mass | 473.2175 | [1] |
| Elemental Analysis | C: 63.41%; H: 5.75%; N: 20.71%; O: 10.14% | [1] |
| Appearance | Solid | [1] |
| Storage | Dry, dark at 0-4°C for short term or -20°C for long term | [1] |
Mechanism of Action and Signaling Pathway
This compound is a selective inhibitor of the mesenchymal-epithelial transition factor (c-Met) receptor tyrosine kinase, also known as the hepatocyte growth factor receptor (HGFR).[2][3] Aberrant activation of the HGF/c-Met signaling pathway is a key driver in many human cancers, promoting cell proliferation, survival, migration, and invasion.[4]
This compound functions by selectively binding to the c-Met tyrosine kinase, which disrupts the downstream signal transduction pathways that are mediated by c-Met. This inhibition of signaling can lead to cell death in tumor cells that overexpress this particular kinase. The compound has demonstrated potent inhibitory activity against c-Met, with an IC₅₀ value of 9 nmol/L in enzymatic assays.[2][5] It has shown high selectivity for c-Met when tested against a large panel of other human kinases.[2][5]
The inhibitory action of this compound on the c-Met signaling pathway can be visualized as follows:
Caption: this compound Inhibition of the c-Met Signaling Pathway.
Pharmacological Data
This compound has been evaluated in various preclinical models to determine its potency and efficacy. The following table summarizes key pharmacological data.
| Parameter | Cell Line / Condition | Value | Source |
| IC₅₀ (c-Met Kinase Activity) | Enzymatic Assay | 9 nmol/L | [2][5] |
| IC₅₀ (c-Met Phosphorylation) | A549 (HGF-induced) | 15 nmol/L | [2][6] |
| IC₅₀ (c-Met Phosphorylation) | EBC-1 (Ligand-independent) | 12 nmol/L | [2] |
| IC₅₀ (Cell Viability) | MKN-45 | 52 nmol/L | [6] |
Experimental Protocols
This section details generalized methodologies for key experiments relevant to the characterization of c-Met inhibitors like this compound.
c-Met In Vitro Kinase Assay
This assay is designed to measure the direct inhibitory effect of a compound on the enzymatic activity of the c-Met kinase domain.
Methodology: [2]
-
Reagents: His6-tagged recombinant human c-Met kinase domain, biotinylated poly-Ala-Glu-Lys-Tyr substrate, ³³P-ATP, this compound, and appropriate buffer solutions.
-
Procedure: a. Incubate 20 ng of the c-Met kinase domain and 500 ng of the biotinylated substrate with or without the test compound (e.g., this compound) for 90 minutes at room temperature. b. The incubation is performed in a 100 µL buffer containing 0.3 µCi ³³P-ATP, 2.5 µg polyethylene glycol 20,000, and 1% DMSO. c. The reaction measures the transfer of the ³³P-labeled phosphate from ATP to the substrate. d. The amount of incorporated radioactivity is quantified using a flash-plate assay system to determine the level of kinase inhibition.
Western Blot for c-Met Phosphorylation
This protocol is used to assess the ability of this compound to inhibit the autophosphorylation of c-Met in whole cells.
-
Cell Culture and Treatment: Plate cells (e.g., A549 or EBC-1) and grow to desired confluency. Treat cells with varying concentrations of this compound for a specified time. For ligand-dependent models, stimulate with HGF.
-
Cell Lysis: Wash cells with cold PBS and lyse with a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: a. Denature protein samples by boiling in SDS-PAGE sample buffer. b. Separate proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). c. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: a. Block the membrane with 5% w/v BSA in TBST for 1 hour to prevent non-specific antibody binding. b. Incubate the membrane with a primary antibody specific for phosphorylated c-Met (e.g., anti-phospho-c-Met Y1234/Y1235) overnight at 4°C. c. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. d. Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Normalization: To ensure equal protein loading, strip the membrane and re-probe with an antibody for total c-Met or a housekeeping protein like GAPDH or β-actin.
Caption: General Workflow for a Western Blot Experiment.
Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity after treatment with this compound.
Methodology: [5]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 10⁴–10⁵ cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound and incubate for a desired period (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well (final concentration 0.5 mg/mL) and incubate for 3-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the resulting solution using a microplate reader at a wavelength between 550 and 600 nm.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to an untreated control to determine the IC₅₀ value of the compound.
Synthesis of Pyridazinone Core Structure
While the precise multi-step synthesis of this compound is proprietary, a general method for creating the pyridazinone core involves the cyclization of β-aroylpropionic acids with hydrazine hydrate.
General Two-Step Synthesis: [2]
-
Step 1: Friedel-Crafts Acylation: An appropriate aromatic hydrocarbon is acylated with succinic anhydride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) to produce a β-aroylpropionic acid.
-
Step 2: Cyclization with Hydrazine: The resulting β-aroylpropionic acid is then treated with hydrazine hydrate (N₂H₄·H₂O). This reaction leads to the cyclization of the intermediate, forming the 6-aryl-2,3,4,5-tetrahydropyridazin-3-one core structure. Subsequent functionalization at various positions would be required to complete the synthesis of this compound.
Conclusion
This compound is a highly selective and potent inhibitor of the c-Met receptor tyrosine kinase. Its ability to disrupt key oncogenic signaling pathways has been demonstrated in a variety of preclinical models. The data and protocols presented in this guide offer a technical foundation for researchers and professionals involved in the ongoing investigation and development of targeted cancer therapies. Further studies are warranted to fully elucidate its clinical potential.
References
- 1. medkoo.com [medkoo.com]
- 2. Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 3. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 4. broadpharm.com [broadpharm.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. Synthesis and biological evaluation of some new pyridazinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phosphorylation State-Dependent High Throughput Screening of the c-Met Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Western blot for phosphorylated proteins | Abcam [abcam.com]
EMD-1204831 (Tepotinib): A Comprehensive Technical Guide to Targeting MET Amplified Cancers
For Researchers, Scientists, and Drug Development Professionals
Introduction
The mesenchymal-epithelial transition (MET) receptor tyrosine kinase is a well-validated oncogenic driver in a variety of human malignancies, including non-small cell lung cancer (NSCLC).[1][2] Aberrant MET signaling, frequently driven by gene amplification, leads to uncontrolled cell proliferation, survival, migration, and invasion.[1] EMD-1204831, also known as tepotinib, is a potent and highly selective, orally bioavailable MET inhibitor designed to target tumors harboring MET alterations.[2] This technical guide provides an in-depth overview of the preclinical and clinical evidence supporting the role of this compound in targeting MET amplified cancers, with a focus on its mechanism of action, quantitative data from key studies, and detailed experimental protocols.
Mechanism of Action
This compound is a selective ATP-competitive inhibitor of the MET receptor tyrosine kinase.[2] In MET amplified cancer cells, the increased MET gene copy number leads to overexpression and constitutive activation of the MET receptor, often in a ligand-independent manner. This results in the autophosphorylation of key tyrosine residues in the kinase domain and the subsequent activation of downstream signaling pathways, including the RAS/MAPK and PI3K/AKT pathways, which are critical for tumor cell growth and survival.[1][3] this compound binds to the ATP-binding pocket of the MET kinase domain, preventing its phosphorylation and effectively blocking the downstream signaling cascade.[3] This inhibition of MET signaling ultimately leads to cell cycle arrest and apoptosis in MET-dependent tumor cells.
Preclinical Data
In Vitro Studies
The in vitro activity of this compound has been evaluated in a panel of cancer cell lines with varying MET statuses. The compound has demonstrated potent and selective inhibition of MET phosphorylation and downstream signaling in MET amplified cell lines.
| Cell Line | Cancer Type | MET Status | This compound IC50 (nmol/L) |
| EBC-1 | NSCLC | MET Amplified | 15 |
| A549 | NSCLC | MET Expressing (HGF-dependent) | 6 |
Table 1: In vitro inhibitory activity of this compound on c-Met phosphorylation in human cancer cell lines. Data extracted from preclinical studies.[4]
In Vivo Studies
The antitumor efficacy of this compound has been demonstrated in mouse xenograft models of human cancers with MET amplification. Oral administration of this compound resulted in significant tumor growth inhibition and, in some cases, tumor regression.
| Xenograft Model | Cancer Type | MET Status | Treatment | Tumor Growth Inhibition (%) |
| Hs746T | Gastric Cancer | MET Amplified | This compound | Significant regression |
| U87MG | Glioblastoma | HGF-dependent | This compound | Significant regression |
| KP-4 | Pancreatic Cancer | MET pathway sensitive | Tepotinib | Dose-dependent inhibition |
Table 2: In vivo antitumor activity of this compound in xenograft models.[4][5]
Clinical Data
The clinical development of this compound (tepotinib) has primarily focused on patients with advanced NSCLC harboring MET alterations, including MET amplification. The Phase II VISION study (NCT02864992) is a key trial that has evaluated the efficacy and safety of tepotinib in this patient population.
VISION Study (Cohort B): Tepotinib in MET amplified NSCLC
Cohort B of the VISION trial enrolled patients with advanced or metastatic NSCLC with MET amplification detected by liquid biopsy.
| Patient Characteristics | Value |
| Number of Patients | 24 |
| Median Age (years) | 63.4 |
| Sex (Male) | 88% |
| ECOG Performance Status 1 | 88% |
| Smokers | 88% |
| Treatment Naïve | 29% |
Table 3: Baseline characteristics of patients in the VISION study (Cohort B).[1][6][7]
| Efficacy Outcome | Overall Population | First-Line Treatment |
| Objective Response Rate (ORR) | 41.7% (95% CI, 22.1%-63.4%) | 71.4% (95% CI, 29.0%-96.3%) |
| Complete Response (CR) | 4.2% | 14.3% (1 patient) |
| Disease Control Rate (DCR) | 45.8% (95% CI, 25.6%-67.2%) | 71.4% |
| Median Duration of Response (DOR) | 14.3 months (95% CI, 2.8-NE) | 14.3 months |
| Median Progression-Free Survival (PFS) | 4.2 months (95% CI, 1.4-15.6) | 15.6 months |
| Median Overall Survival (OS) | 7.5 months (95% CI, 4.0-15.6) | 14.3 months |
Table 4: Efficacy of tepotinib in patients with MET amplified NSCLC in the VISION study (Cohort B). NE = Not Estimable.[1][6][7][8]
Experimental Protocols
Detection of MET Amplification
FISH is a standard method for assessing MET gene copy number in tumor tissue.
Protocol:
-
Specimen Preparation: Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections (4-5 microns thick) are mounted on positively charged slides.[9]
-
Deparaffinization and Pretreatment: Slides are deparaffinized in xylene and rehydrated through a series of graded ethanol washes. Tissues are then subjected to heat-induced epitope retrieval and protease digestion to unmask the target DNA.
-
Probe Hybridization: A dual-color FISH probe set consisting of a probe for the MET gene locus (e.g., labeled with a red fluorophore) and a probe for the centromeric region of chromosome 7 (CEP7; e.g., labeled with a green fluorophore) is applied to the slides.
-
Denaturation and Hybridization: The DNA on the slide and the probe are denatured by heating, followed by overnight hybridization at 37°C.
-
Post-Hybridization Washes: Slides are washed to remove unbound probe.
-
Counterstaining and Mounting: The slides are counterstained with DAPI (4',6-diamidino-2-phenylindole) to visualize the nuclei and mounted with an anti-fade medium.
-
Analysis: Slides are analyzed using a fluorescence microscope. The number of MET and CEP7 signals are counted in a defined number of non-overlapping tumor cell nuclei (typically 50-100).
-
Interpretation: MET amplification is determined based on the MET/CEP7 ratio and/or the average MET gene copy number per cell. Cut-off values for defining amplification can vary, but a MET/CEP7 ratio ≥ 2.0 or a high MET gene copy number (e.g., ≥ 5 or ≥ 6) are often used to define MET amplification.[10][11]
NGS-based methods can also be used to assess MET gene copy number variation.
Protocol:
-
DNA Extraction: DNA is extracted from FFPE tumor tissue or plasma (for liquid biopsy).
-
Library Preparation: DNA is fragmented, and adapters are ligated to the fragments to create a sequencing library. For targeted sequencing, specific regions of the genome, including the MET gene, are captured using probes.
-
Sequencing: The prepared library is sequenced on a high-throughput sequencing platform.
-
Data Analysis: Sequencing reads are aligned to a reference genome. The read depth across the MET gene is compared to a baseline or control regions to determine the copy number. Algorithms are used to call copy number gains or amplifications. A fold change >1.6 or a gene copy number ≥ 5 are examples of cut-offs used to define MET amplification by NGS.[10][12]
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of this compound and a vehicle control.
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control. The IC50 value (the concentration of drug that inhibits cell growth by 50%) can be determined by plotting the percentage of viability against the drug concentration.
In Vivo Xenograft Model
Subcutaneous xenograft models are commonly used to evaluate the in vivo efficacy of anticancer agents.
Protocol:
-
Cell Preparation: Harvest cancer cells with MET amplification and resuspend them in a suitable medium (e.g., PBS or Matrigel) at a specific concentration (e.g., 5 x 10^6 cells/100 µL).[13]
-
Animal Model: Use immunodeficient mice (e.g., nude or NOD-SCID mice).[13]
-
Tumor Implantation: Subcutaneously inject the cell suspension into the flank of the mice.[13]
-
Tumor Monitoring: Monitor the mice for tumor growth by measuring the tumor dimensions with calipers 2-3 times per week. Calculate the tumor volume using the formula: (Length x Width^2) / 2.[13]
-
Treatment: Once the tumors reach a certain volume (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer this compound orally at the desired dose and schedule. The control group receives the vehicle.
-
Efficacy Evaluation: Continue to monitor tumor growth and the general health of the mice. The primary endpoint is typically tumor growth inhibition. At the end of the study, tumors can be excised for further analysis (e.g., pharmacodynamic studies).
Conclusion
This compound (tepotinib) is a highly selective and potent MET inhibitor that has demonstrated significant preclinical and clinical activity in MET amplified cancers, particularly NSCLC. Its targeted mechanism of action, coupled with a manageable safety profile, makes it a valuable therapeutic option for this patient population with a high unmet medical need. The data and protocols presented in this guide provide a comprehensive resource for researchers and clinicians working on the development and application of MET-targeted therapies. Further research is ongoing to explore the full potential of tepotinib in other MET-driven cancers and in combination with other anticancer agents.
References
- 1. The Preclinical Pharmacology of Tepotinib—A Highly Selective MET Inhibitor with Activity in Tumors Harboring MET Alterations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2019-09-11 Tepotinib Breakthrough Therapy Designation [emdgroup.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Translational pharmacokinetic-pharmacodynamic modeling of preclinical and clinical data of the oral MET inhibitor tepotinib to determine the recommended phase II dose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ascopubs.org [ascopubs.org]
- 7. researchgate.net [researchgate.net]
- 8. Tepotinib in patients with non-small cell lung cancer with high-level MET amplification detected by liquid biopsy: VISION Cohort B - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Test Details - NSCLC FISH Panel (ALK, RET, ROS1, MET) [knightdxlabs.ohsu.edu]
- 10. researchgate.net [researchgate.net]
- 11. MET amplification assessed using optimized FISH reporting criteria predicts early distant metastasis in patients with non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. benchchem.com [benchchem.com]
EMD-1204831: A Selective Tyrosine Kinase Inhibitor Targeting c-Met
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
EMD-1204831 is a potent and highly selective, orally bioavailable small-molecule inhibitor of the c-Met receptor tyrosine kinase.[1] The c-Met proto-oncogene, and its protein product, the mesenchymal-epithelial transition (MET) factor, are crucial components of a signaling pathway that plays a significant role in cell proliferation, survival, migration, and invasion. Dysregulation of the HGF/c-Met signaling axis, through mechanisms such as gene amplification, mutation, or overexpression, is strongly implicated in the progression of numerous human cancers. This aberrant signaling is associated with aggressive tumor phenotypes and a poor prognosis, making c-Met a prime target for therapeutic intervention. This compound was developed to specifically interact with and inhibit the kinase activity of c-Met, thereby disrupting downstream signaling and inducing cell death in tumor cells that are dependent on this pathway.[1]
This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its inhibitory activity, detailed experimental protocols for its characterization, and a visualization of the signaling pathways it modulates.
Mechanism of Action
This compound functions as an ATP-competitive inhibitor of the c-Met kinase. It selectively binds to the ATP-binding pocket of the c-Met kinase domain, preventing the phosphorylation of key tyrosine residues. This inhibition of autophosphorylation is a critical step in blocking the activation of the receptor and the subsequent recruitment and activation of downstream signaling molecules. The primary consequence of this compound's interaction with c-Met is the suppression of major signaling cascades, including the RAS/MAPK, PI3K/AKT, and STAT pathways.[2] By disrupting these pathways, this compound effectively inhibits the cellular processes that contribute to tumor growth and metastasis, such as proliferation, survival, and motility.
Data Presentation
The inhibitory activity and selectivity of this compound have been characterized through various in vitro assays. The following tables summarize the key quantitative data.
Table 1: In Vitro Inhibitory Activity of this compound against c-Met
| Assay Type | Target | IC50 (nmol/L) | Reference |
| Biochemical Kinase Assay | c-Met | 9 | [3][4] |
| Cellular Phosphorylation Assay (A549 cells) | HGF-induced c-Met | 15 | [4] |
Table 2: Kinase Selectivity Profile of this compound
| Kinase | % Inhibition at 1 µM | IC50 (nmol/L) | Reference |
| c-Met | >95% | 9 | [3][4] |
| AXL | <50% | >10,000 | [4] |
| MER | <50% | >10,000 | [4] |
| RON | <50% | >10,000 | [4] |
| TYRO3 | <50% | >10,000 | [4] |
| Data from a panel of over 240 kinases | [3] |
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the activity of this compound.
Biochemical c-Met Kinase Inhibition Assay (Flash-Plate Assay)
This assay quantifies the direct inhibitory effect of this compound on the enzymatic activity of recombinant c-Met.
Materials:
-
Recombinant human c-Met kinase domain
-
Biotinylated peptide substrate (e.g., poly-Glu, Tyr 4:1)
-
[γ-³³P]-ATP
-
Kinase assay buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50μM DTT)
-
This compound (dissolved in DMSO)
-
Streptavidin-coated flash plates
-
Stop solution (e.g., phosphoric acid)
-
Microplate scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in kinase assay buffer.
-
Add 10 µL of the diluted inhibitor or DMSO (vehicle control) to the wells of a streptavidin-coated flash plate.
-
Add 20 µL of a solution containing the recombinant c-Met kinase and the biotinylated peptide substrate to each well.
-
Initiate the kinase reaction by adding 20 µL of a solution containing ATP and [γ-³³P]-ATP.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction by adding 50 µL of stop solution.
-
Wash the wells to remove unbound [γ-³³P]-ATP.
-
Measure the radioactivity in each well using a microplate scintillation counter.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.
Cellular c-Met Phosphorylation Assay
This assay measures the ability of this compound to inhibit c-Met autophosphorylation in a cellular context.
Materials:
-
Human cancer cell lines with c-Met expression (e.g., A549, MKN-45)
-
Cell culture medium and supplements
-
Hepatocyte Growth Factor (HGF) for ligand-dependent activation (if applicable)
-
This compound (dissolved in DMSO)
-
Lysis buffer (containing protease and phosphatase inhibitors)
-
Antibodies for Western blotting: anti-phospho-c-Met (Tyr1234/1235), anti-total-c-Met, and a loading control (e.g., anti-β-actin)
-
SDS-PAGE gels and blotting apparatus
-
Chemiluminescent or fluorescent detection reagents
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Starve the cells in serum-free medium for 4-6 hours.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
For ligand-dependent models, stimulate the cells with HGF for 15-30 minutes.
-
Wash the cells with cold PBS and lyse them.
-
Determine the protein concentration of the lysates.
-
Perform Western blotting with antibodies against phospho-c-Met and total c-Met.
-
Quantify the band intensities and normalize the phospho-c-Met signal to the total c-Met signal.
-
Calculate the percent inhibition of c-Met phosphorylation and determine the cellular IC50 value.
Cell Viability (MTT) Assay
This assay assesses the effect of this compound on the proliferation and viability of cancer cell lines.
Materials:
-
MKN-45 gastric cancer cells
-
RPMI-1640 medium with 10% FBS
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed MKN-45 cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours.[5]
-
Treat the cells with a range of concentrations of this compound for 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and incubate overnight to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).
Mouse Xenograft Model
This in vivo assay evaluates the anti-tumor efficacy of this compound.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Hs746T or EBC-1 human cancer cells
-
Matrigel (optional)
-
This compound formulated for oral administration
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of Hs746T or EBC-1 cells (e.g., 5 x 10⁶ cells in PBS, with or without Matrigel) into the flank of each mouse.
-
Monitor the mice for tumor growth.
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound orally at the desired dose and schedule. The control group receives the vehicle.
-
Measure tumor volume with calipers 2-3 times per week.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics).
Visualizations
Signaling Pathways
The following diagram illustrates the c-Met signaling pathway and the point of inhibition by this compound.
Experimental Workflows
The following diagrams outline the workflows for key experimental procedures.
Conclusion
This compound is a potent and highly selective inhibitor of the c-Met receptor tyrosine kinase. Its ability to effectively block c-Met phosphorylation and downstream signaling pathways translates into anti-proliferative and anti-tumor effects in preclinical models of cancers with aberrant c-Met activation. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working on c-Met targeted therapies. While the clinical development of this compound may have been superseded by its close analog, Tepotinib (EMD 1214063), the preclinical characterization of this compound has provided valuable insights into the therapeutic potential of selective c-Met inhibition. Further investigation into the nuances of its mechanism and potential combination therapies could yield new strategies for treating c-Met driven malignancies.
References
- 1. Facebook [cancer.gov]
- 2. The Preclinical Pharmacology of Tepotinib—A Highly Selective MET Inhibitor with Activity in Tumors Harboring MET Alterations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EMD 1214063 and EMD 1204831 constitute a new class of potent and highly selective c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. ClinPGx [clinpgx.org]
Investigating the Anti-Tumor Activity of EMD-1204831: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
EMD-1204831 is a potent and highly selective, ATP-competitive small molecule inhibitor of the c-Met receptor tyrosine kinase.[1] Aberrant c-Met activation is a known driver in various human malignancies, including cancers of the lung, kidney, stomach, liver, and brain, making it a critical target for therapeutic intervention.[2][3] This technical guide provides a comprehensive overview of the preclinical anti-tumor activity of this compound, detailing its mechanism of action, summarizing key quantitative data from in vitro and in vivo studies, and outlining the experimental protocols used in its evaluation. The document is intended to serve as a resource for researchers and drug development professionals investigating c-Met inhibition as a strategy for cancer treatment.
Mechanism of Action: Targeting the c-Met Signaling Pathway
This compound selectively binds to the c-Met tyrosine kinase, disrupting the downstream signaling pathways that are crucial for tumor cell proliferation, survival, invasion, and metastasis.[4] The c-Met receptor, also known as the hepatocyte growth factor receptor (HGFR), is typically activated by its ligand, HGF.[5] However, in many tumor types, c-Met is overexpressed or mutated, leading to ligand-independent activation and constitutive signaling.[4][5] this compound has been shown to inhibit both HGF-dependent and ligand-independent c-Met phosphorylation.[5] By blocking the kinase activity of c-Met, this compound effectively abrogates the activation of key downstream pathways, including the RAS/MAPK, PI3K/AKT, and STAT signaling cascades, ultimately leading to the inhibition of tumor growth and induction of apoptosis.[6]
Quantitative Data Summary
The anti-tumor activity of this compound has been quantified in various preclinical models. The following tables summarize the key findings.
Table 1: In Vitro c-Met Kinase Inhibitory Activity
| Compound | Target | IC50 (nmol/L) |
| This compound | c-Met | 9[3][5] |
| EMD 1214063 | c-Met | 3[3][5] |
Table 2: Inhibition of c-Met Phosphorylation in Cellular Assays
| Cell Line | c-Met Activation | Compound | IC50 (nmol/L) |
| A549 | HGF-induced | This compound | 15[5] |
| A549 | HGF-induced | EMD 1214063 | 6[5] |
Table 3: In Vivo Anti-Tumor Efficacy in Xenograft Models
| Tumor Model | Cell Line | Treatment | Dosage | Tumor Growth Inhibition/Regression |
| HGF-independent Lung Cancer | EBC-1 | This compound | 100 mg/kg, daily | Tumor regression[5] |
| HGF-dependent Pancreatic Carcinoma | KP-4 | This compound | 200 mg/kg, twice daily | Growth arrest[5] |
| HGF-independent Gastric Cancer | Hs746T | This compound | Indicated doses, daily | Effective tumor growth inhibition[2] |
| HGF-dependent Glioblastoma | U87MG | This compound | Indicated doses, daily | Effective tumor growth inhibition[2] |
| Non-Small-Cell Lung Cancer (NSCLC) | NCI-H441 | This compound | 25 mg/kg, twice daily | Modest T/C (66%)[7] |
| NSCLC (Combination Therapy) | NCI-H441 | This compound + Aflibercept | 25 mg/kg/bid + 40 mg/kg | T/C of 1% with partial responses in 2/10 mice[7] |
T/C: Treatment group/Control group
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. The following sections describe the key experimental protocols employed in the evaluation of this compound.
In Vitro Kinase Assay
The inhibitory activity of this compound against the c-Met receptor tyrosine kinase was assessed using a biochemical assay. The 50% inhibitory concentration (IC50) was determined by testing the compound across a panel of 242 human kinases to establish its selectivity.[3][5]
Cellular c-Met Phosphorylation Assay
Human cancer cell lines, such as A549 (lung carcinoma) and EBC-1 (lung squamous cell carcinoma), were utilized to investigate the effect of this compound on c-Met phosphorylation.[5] In A549 cells, c-Met phosphorylation was induced by hepatocyte growth factor (HGF). In EBC-1 cells, c-Met is activated in a ligand-independent manner due to gene amplification.[5] Cells were treated with varying concentrations of this compound, and the levels of phosphorylated c-Met were quantified to determine the IC50 values.[5]
In Vivo Xenograft Models
The anti-tumor efficacy of this compound was evaluated in murine xenograft models using various human cancer cell lines.
Mice bearing subcutaneous tumors were treated with this compound or a vehicle control. Tumor volumes were measured regularly to assess the anti-tumor activity. The compound was well-tolerated, with no substantial weight loss observed after more than three weeks of treatment.[3][5]
First-in-Human Phase I Clinical Trial
A phase I, first-in-human, dose-escalation study (NCT01110083) was conducted to determine the maximum tolerated dose (MTD), safety, pharmacokinetics, and preliminary anti-tumor activity of this compound in patients with advanced solid tumors.[1] Patients received twice-daily oral doses of this compound in 21-day cycles.[1] Pharmacodynamic markers, such as phospho-c-Met, were evaluated in paired tumor biopsies.[1]
Conclusion
The preclinical data strongly support the potent and selective anti-tumor activity of this compound through the inhibition of the c-Met signaling pathway. Both in vitro and in vivo studies have demonstrated its efficacy in suppressing c-Met phosphorylation and inhibiting tumor growth in various cancer models. These promising preclinical results warranted the clinical investigation of this compound as a targeted therapy for cancers with aberrant c-Met activation. Further clinical development will be crucial to ascertain its therapeutic potential in patients.
References
- 1. ascopubs.org [ascopubs.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. EMD 1214063 and EMD 1204831 constitute a new class of potent and highly selective c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Facebook [cancer.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. The Preclinical Pharmacology of Tepotinib—A Highly Selective MET Inhibitor with Activity in Tumors Harboring MET Alterations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
The Dual Inhibitory Action of EMD-1204831 on HGF-Dependent and Independent c-Met Activation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The mesenchymal-epithelial transition factor (c-Met) receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a critical role in cell proliferation, survival, migration, and invasion.[1][2] Dysregulation of the HGF/c-Met signaling pathway is a key driver in the progression and metastasis of various cancers.[2][3] EMD-1204831, also known as tepotinib, is a potent and highly selective oral c-Met inhibitor that has demonstrated significant anti-tumor activity by targeting both HGF-dependent and HGF-independent c-Met activation.[4][5] This technical guide provides an in-depth overview of the mechanism of action of this compound, detailing its effects on different modes of c-Met activation, and provides experimental protocols for its evaluation.
HGF-Dependent and Independent c-Met Activation
The activation of the c-Met receptor can be broadly categorized into two main mechanisms:
-
HGF-Dependent Activation: In a healthy physiological state, c-Met is activated upon the binding of its only known ligand, HGF. This binding induces receptor dimerization and autophosphorylation of key tyrosine residues within the kinase domain, initiating downstream signaling cascades.[3] In the context of cancer, some tumors exhibit an overexpression of HGF, leading to a paracrine or autocrine loop of constitutive c-Met activation.[6]
-
HGF-Independent Activation: In many cancers, c-Met activation occurs in the absence of HGF stimulation. The primary mechanisms for this ligand-independent activation include:
-
MET Gene Amplification: An increased copy number of the MET gene leads to an overabundance of the c-Met receptor on the cell surface, resulting in ligand-independent dimerization and constitutive activation.[7]
-
MET Gene Mutations: Certain mutations in the MET gene, such as exon 14 skipping, can lead to a more stable and persistently active form of the c-Met protein.[3]
-
Crosstalk with other Receptor Tyrosine Kinases: Activation of other receptors, such as the Epidermal Growth Factor Receptor (EGFR), can lead to the trans-activation of c-Met in an HGF-independent manner.[8]
-
This compound (Tepotinib): A Dual Inhibitor of c-Met
This compound is a small molecule tyrosine kinase inhibitor that competitively binds to the ATP-binding pocket of the c-Met kinase domain, thereby preventing its phosphorylation and subsequent activation of downstream signaling pathways.[4] Its mechanism of action is effective against both HGF-dependent and various forms of HGF-independent c-Met activation.
Quantitative Data on the Inhibitory Activity of this compound
The inhibitory potency of this compound has been quantified in various cancer cell lines, representing both HGF-dependent and HGF-independent c-Met activation models. The half-maximal inhibitory concentration (IC50) values are summarized below.
| Cell Line | Cancer Type | c-Met Activation Mechanism | This compound IC50 (nmol/L) | Reference |
| A549 | Lung Carcinoma | HGF-Dependent | 15 | [4] |
| EBC-1 | Lung Cancer | HGF-Independent (MET Amplification) | Not Specified | [4] |
| Hs746T | Gastric Carcinoma | HGF-Independent (MET Amplification) | Not Specified | [4] |
| KP-4 | Pancreatic Carcinoma | HGF-Dependent (HGF Co-expression) | Not Specified | [4] |
Signaling Pathways and Experimental Workflows
HGF/c-Met Signaling Pathway
The binding of HGF to c-Met triggers a cascade of downstream signaling events that are crucial for cancer cell proliferation and survival. The primary pathways activated include the RAS/MAPK and PI3K/AKT pathways.
HGF/c-Met signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Evaluating c-Met Inhibitors
A typical workflow for assessing the efficacy of a c-Met inhibitor like this compound involves a series of in vitro assays.
Workflow for in vitro evaluation of c-Met inhibitors.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to determine the effect of this compound on the viability and proliferation of cancer cells.
Materials:
-
Cancer cell lines (e.g., A549, EBC-1)
-
96-well plates
-
Cell culture medium
-
This compound (Tepotinib)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[9]
-
Solubilization solution (e.g., DMSO or a solution of 40% (v/v) dimethylformamide, 2% (v/v) glacial acetic acid, and 16% (w/v) SDS, pH 4.7)[9]
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
The following day, treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) for 72 hours. Include a vehicle control (DMSO).
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[10]
-
Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.[10]
-
Measure the absorbance at 570 nm using a plate reader.[9]
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the data using a non-linear regression model.
Western Blot for Phospho-c-Met and Downstream Effectors
This protocol is used to assess the inhibitory effect of this compound on the phosphorylation of c-Met and its downstream signaling proteins.
Materials:
-
Cancer cell lines
-
6-well plates
-
Cell culture medium
-
This compound (Tepotinib)
-
HGF (for HGF-dependent models)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-c-Met (Tyr1234/1235), anti-total-c-Met, anti-phospho-AKT, anti-total-AKT, anti-phospho-ERK, anti-total-ERK, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
For HGF-dependent models, serum-starve the cells overnight.
-
Pre-treat the cells with various concentrations of this compound for 2 hours.
-
For HGF-dependent models, stimulate the cells with HGF (e.g., 50 ng/mL) for 15-30 minutes.
-
Lyse the cells in lysis buffer and quantify the protein concentration.
-
Separate 20-30 µg of protein per sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Conclusion
This compound (tepotinib) is a highly effective c-Met inhibitor that demonstrates potent activity against both HGF-dependent and HGF-independent mechanisms of c-Met activation.[4] This dual inhibitory action makes it a promising therapeutic agent for a range of cancers driven by aberrant c-Met signaling. The experimental protocols provided in this guide offer a framework for the preclinical evaluation of this compound and other c-Met inhibitors, enabling a thorough characterization of their mechanism of action and anti-tumor efficacy.
References
- 1. researchgate.net [researchgate.net]
- 2. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MET/HGF pathway activation as a paradigm of resistance to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. EMD 1214063 and EMD 1204831 constitute a new class of potent and highly selective c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Increased HGF Expression Induces Resistance to c-MET Tyrosine Kinase Inhibitors in Gastric Cancer | Anticancer Research [ar.iiarjournals.org]
- 7. Current advances of targeting HGF/c-Met pathway in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HGF-independent Potentiation of EGFR Action by c-Met - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
Methodological & Application
Application Note: In Vitro Cell Viability Assay for EMD-1204831 (c-Met Inhibitor)
Audience: Researchers, scientists, and drug development professionals.
Introduction
EMD-1204831 is a potent and highly selective inhibitor of the c-Met receptor tyrosine kinase.[1][2] The c-Met pathway, when activated by its ligand, hepatocyte growth factor (HGF), plays a crucial role in cell proliferation, survival, migration, and invasion.[3] In many cancers, aberrant c-Met activation due to overexpression, gene amplification, or mutations is a key driver of tumorigenesis and is associated with poor prognosis.[2][3][4] this compound selectively binds to c-Met, disrupting its signaling pathways and potentially inducing cell death in tumor cells that overexpress this kinase.[1][2]
This document provides a detailed protocol for assessing the effect of this compound on tumor cell viability in vitro using a metabolic assay. The described method, based on the reduction of a tetrazolium salt (like MTT or XTT) by metabolically active cells, is a common and reliable way to quantify the cytotoxic or cytostatic effects of therapeutic compounds.[5]
Principle of the Assay
Metabolic assays such as the MTT or XTT assay are used to measure the metabolic activity of cells, which serves as an indicator of cell viability. Viable cells contain mitochondrial dehydrogenases that can reduce the tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to an insoluble purple formazan product.[5] The amount of formazan produced is directly proportional to the number of living, metabolically active cells. The formazan crystals are then solubilized, and the absorbance is measured using a spectrophotometer. A decrease in signal indicates a reduction in cell viability due to the cytotoxic or cytostatic effects of the test compound.
Experimental Protocol
1. Materials and Reagents
-
Cell Lines: c-Met dependent cancer cell lines (e.g., MKN-45 gastric cancer, EBC-1 lung cancer, A549 lung cancer).[2]
-
Compound: this compound
-
Cell Culture Medium: RPMI-1640 or DMEM, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Reagents:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Dimethyl sulfoxide (DMSO, cell culture grade).
-
Phosphate-Buffered Saline (PBS), sterile.
-
Trypsin-EDTA (0.25%).
-
-
Equipment:
-
Sterile 96-well flat-bottom cell culture plates.
-
Humidified incubator (37°C, 5% CO₂).
-
Microplate reader (spectrophotometer) capable of reading absorbance at 570 nm.
-
Laminar flow hood.
-
Multichannel pipette.
-
2. Step-by-Step Procedure
Step 1: Cell Seeding
-
Culture the selected cancer cell line in T-75 flasks until they reach 70-80% confluency.
-
Wash the cells with PBS and detach them using Trypsin-EDTA.
-
Neutralize the trypsin with complete medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh complete medium and perform a cell count (e.g., using a hemocytometer and Trypan Blue).
-
Dilute the cell suspension to the desired seeding density (e.g., 5,000 - 10,000 cells/well).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach.
Step 2: Compound Preparation and Treatment
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform a serial dilution of the stock solution in cell culture medium to achieve the desired final concentrations for the dose-response curve (e.g., 0.1 nM to 10 µM).
-
Include a "vehicle control" (medium with the same final concentration of DMSO used for the highest drug concentration) and a "no-treatment" control (medium only).
-
After the 24-hour incubation, carefully remove the medium from the wells.
-
Add 100 µL of the prepared compound dilutions (or control medium) to the respective wells.
-
Incubate the plate for an additional 48-72 hours.
Step 3: MTT Assay
-
After the treatment period, add 20 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to solubilize the formazan crystals.
-
Gently shake the plate for 10-15 minutes on an orbital shaker to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
3. Data Analysis and Presentation
-
Calculate Percent Viability:
-
Subtract the average absorbance of blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each concentration using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100
-
-
Generate Dose-Response Curve:
-
Plot the % Viability against the logarithm of the compound concentration.
-
Use a non-linear regression analysis (sigmoidal dose-response) to determine the IC₅₀ value (the concentration of this compound that inhibits cell viability by 50%).
-
Data Presentation Table
The results can be summarized in a table for clear comparison.
| This compound Conc. (µM) | Absorbance (570 nm) Replicate 1 | Absorbance (570 nm) Replicate 2 | Absorbance (570 nm) Replicate 3 | Average Absorbance | % Viability |
| 0 (Vehicle Control) | 1.254 | 1.288 | 1.271 | 1.271 | 100.0% |
| 0.001 | 1.211 | 1.245 | 1.233 | 1.230 | 96.8% |
| 0.01 | 1.056 | 1.098 | 1.075 | 1.076 | 84.7% |
| 0.1 | 0.754 | 0.789 | 0.766 | 0.770 | 60.6% |
| 1 | 0.312 | 0.344 | 0.329 | 0.328 | 25.8% |
| 10 | 0.115 | 0.121 | 0.118 | 0.118 | 9.3% |
Visualizations
Signaling Pathway Diagram
Caption: c-Met signaling pathway and the inhibitory action of this compound.
Experimental Workflow Diagram
Caption: Workflow for the this compound in vitro cell viability assay.
References
- 1. Facebook [cancer.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. The Preclinical Pharmacology of Tepotinib—A Highly Selective MET Inhibitor with Activity in Tumors Harboring MET Alterations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols: EMD-1204831 in Lung Cancer Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
EMD-1204831 is a potent and highly selective, ATP-competitive small molecule inhibitor of the c-Met receptor tyrosine kinase.[1][2][3] The c-Met/Hepatocyte Growth Factor (HGF) signaling pathway is a critical driver in the development and progression of various cancers, including non-small cell lung cancer (NSCLC).[1] Aberrant activation of c-Met, through mutation, amplification, or overexpression, can lead to increased tumor cell proliferation, survival, migration, and invasion. This compound selectively binds to the MET tyrosine kinase, thereby disrupting these downstream signaling cascades and inducing cell death in tumors that are dependent on this pathway.[1][3] Preclinical studies have demonstrated that this compound can induce the regression of human tumor xenografts in murine models, highlighting its potential as a therapeutic agent for lung cancer.[1][2][3]
These application notes provide a comprehensive overview of the use of this compound in lung cancer xenograft models, including its mechanism of action, detailed experimental protocols, and relevant data presentation.
Mechanism of Action: c-Met Signaling Inhibition
The c-Met receptor, upon binding its ligand HGF, undergoes dimerization and autophosphorylation of key tyrosine residues in its kinase domain. This activation triggers a cascade of downstream signaling pathways crucial for cancer cell survival and proliferation. This compound exerts its anti-tumor effects by directly inhibiting the kinase activity of c-Met, thereby blocking these downstream signals.
References
Application Notes and Protocols: Western Blot Analysis of c-Met Phosphorylation Following EMD-1204831 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for assessing the inhibitory effect of EMD-1204831 on c-Met phosphorylation using Western blot analysis. The protocols outlined below are intended for use by professionals in cell biology, pharmacology, and cancer research.
Introduction
The receptor tyrosine kinase c-Met, and its ligand Hepatocyte Growth Factor (HGF), play a crucial role in cell proliferation, survival, motility, and invasion.[1] Dysregulation of the HGF/c-Met signaling pathway is implicated in the progression and metastasis of various cancers.[1] this compound is a potent and highly selective inhibitor of c-Met tyrosine kinase.[2][3] This document details the methodology for quantifying the inhibition of c-Met phosphorylation by this compound in cancer cell lines using Western blotting.
Mechanism of Action
This compound selectively binds to the c-Met tyrosine kinase, disrupting its signaling pathways.[3] This inhibition prevents the autophosphorylation of c-Met upon HGF binding or in cases of ligand-independent activation due to gene amplification, thereby blocking downstream signaling cascades that promote tumor growth.[1]
Quantitative Data Summary
The inhibitory activity of this compound on c-Met phosphorylation has been quantified in various cancer cell lines. The following tables summarize the key in vitro efficacy data.
Table 1: In Vitro Inhibitory Activity of this compound on c-Met Kinase Activity
| Parameter | Value | Reference |
| IC50 (c-Met Kinase Assay) | 9 nmol/L | [1][2] |
Table 2: Inhibition of c-Met Phosphorylation in Cellular Assays
| Cell Line | c-Met Activation | IC50 for c-Met Phosphorylation Inhibition | Reference |
| A549 (Lung Cancer) | HGF-dependent | 15 nmol/L | [1] |
| EBC-1 (Lung Cancer) | Ligand-independent (gene amplification) | Not explicitly stated, but inhibition was demonstrated. | [1] |
Signaling Pathway and Experimental Workflow
To visualize the biological context and the experimental procedure, the following diagrams are provided.
Caption: c-Met signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for Western blot analysis of c-Met phosphorylation.
Experimental Protocols
Materials and Reagents
-
Cell Lines: A549 (human lung carcinoma) or other suitable cell lines with endogenous or induced c-Met expression.
-
This compound: Prepare stock solutions in DMSO and dilute to final concentrations in cell culture medium.
-
Recombinant Human HGF: For stimulating c-Met phosphorylation.
-
Cell Culture Medium: As required for the specific cell line (e.g., RPMI-1640, DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.[4]
-
Protein Assay Reagent: BCA or Bradford assay kit.
-
SDS-PAGE Gels: Appropriate percentage polyacrylamide gels.
-
Transfer Buffer: Standard Tris-glycine buffer with methanol.
-
Membranes: Polyvinylidene difluoride (PVDF) membranes.[5]
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).[6]
-
Primary Antibodies:
-
Secondary Antibodies: HRP-conjugated anti-rabbit or anti-mouse IgG.
-
Chemiluminescent Substrate: Enhanced chemiluminescence (ECL) reagents.
-
Wash Buffer: TBST.
Protocol for Cell Treatment and Lysis
-
Cell Seeding: Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
Serum Starvation: Prior to treatment, serum-starve the cells for 12-24 hours to reduce basal receptor tyrosine kinase activity.
-
Inhibitor Treatment: Treat the cells with varying concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) for a predetermined time (e.g., 2 hours). Include a vehicle control (DMSO).
-
HGF Stimulation: For HGF-dependent models like A549, stimulate the cells with HGF (e.g., 50 ng/mL) for 15-30 minutes prior to lysis.[9]
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold lysis buffer to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
Protocol for Western Blotting
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[4]
-
Sample Preparation: Normalize the protein concentration for all samples with lysis buffer. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-polyacrylamide gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[5]
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[6]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (anti-phospho-c-Met) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in 5% BSA/TBST for 1 hour at room temperature.
-
Washing: Repeat the washing step as described above.
-
Detection: Add the ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for total c-Met and a loading control like β-actin.
Data Analysis
-
Image Acquisition: Capture the chemiluminescent signal using an appropriate imaging system.
-
Densitometry: Quantify the band intensity for phospho-c-Met, total c-Met, and the loading control using image analysis software (e.g., ImageJ).
-
Normalization: Normalize the phospho-c-Met signal to the total c-Met signal to determine the relative phosphorylation level. Further normalization to the loading control can account for any loading inaccuracies.
-
IC50 Calculation: Plot the percentage of inhibition of c-Met phosphorylation against the log concentration of this compound and determine the IC50 value using non-linear regression analysis.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. EMD 1214063 and EMD 1204831 constitute a new class of potent and highly selective c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Facebook [cancer.gov]
- 4. benchchem.com [benchchem.com]
- 5. Phosphorylation State-Dependent High Throughput Screening of the c-Met Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 7. Phospho-Met (Tyr1234/1235) Antibody | Cell Signaling Technology [cellsignal.com]
- 8. Met Antibody | Cell Signaling Technology [cellsignal.com]
- 9. researchgate.net [researchgate.net]
Determining the Potency of EMD-1204831: Application Notes and Protocols for IC50 Determination in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
EMD-1204831 is a potent and highly selective inhibitor of the c-Met receptor tyrosine kinase.[1][2] The c-Met pathway, also known as the hepatocyte growth factor receptor (HGFR) pathway, plays a crucial role in cell proliferation, survival, migration, and invasion.[3][4] Aberrant activation of the c-Met pathway is implicated in the pathogenesis of numerous human cancers, including those of the lung, stomach, and gastric tissues, making it a key target for anti-cancer therapies.[1][3] this compound selectively binds to the MET tyrosine kinase, disrupting its signaling pathways and potentially leading to cell death in tumor cells that overexpress this kinase.[5] The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency, and its determination is a fundamental step in preclinical drug development.[6] This document provides detailed protocols for determining the IC50 of this compound in various cancer cell lines using common cell viability assays.
Data Presentation: IC50 of this compound in Cancer Cell Lines
The following table summarizes the reported IC50 values for this compound in different human cancer cell lines, providing a comparative overview of its anti-proliferative activity.
| Cancer Cell Line | Cancer Type | IC50 (nM) | Notes |
| Hs746T | Gastric Carcinoma | 4.72 | c-Met amplified |
| EBC-1 | Non-Small Cell Lung | 12.1 | c-Met amplified |
| MKN-45 | Gastric Carcinoma | 49.3 | c-Met amplified |
| A549 | Lung Carcinoma | 15 | HGF-induced c-Met phosphorylation |
Data compiled from published studies.[2][3]
Mandatory Visualizations
Signaling Pathway of c-Met Inhibition by this compound
Caption: c-Met signaling pathway and the inhibitory action of this compound.
Experimental Workflow for IC50 Determination
Caption: General experimental workflow for determining the IC50 of this compound.
Experimental Protocols
Two standard methods for determining the IC50 of this compound are the MTT and CellTiter-Glo assays. The MTT assay is a colorimetric assay that measures metabolic activity, while the CellTiter-Glo assay is a luminescence-based method that quantifies ATP, an indicator of viable cells.[7][8]
Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
Materials:
-
Selected cancer cell line(s)
-
Complete cell culture medium
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
MTT solution (5 mg/mL in PBS)[8]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)[9]
-
Phosphate-buffered saline (PBS)
-
96-well clear-bottom cell culture plates
-
Multichannel pipette
-
Spectrophotometer (plate reader)
Procedure:
Day 1: Cell Seeding
-
Harvest and count cells that are in the logarithmic growth phase.
-
Seed the cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.[9][10]
-
Incubate the plate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.[7]
Day 2: Drug Treatment
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in complete culture medium to achieve a range of final concentrations (e.g., 0.1 nM to 10 µM).
-
Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a blank (medium only).
-
Carefully remove the old medium from the wells and add 100 µL of the prepared drug dilutions to the respective wells.
-
Incubate the plate for 48 to 72 hours at 37°C in a 5% CO₂ incubator.
Day 4/5: MTT Assay and Data Acquisition
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[9]
-
Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.[9]
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[9]
-
Gently mix the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[8][9]
-
Measure the absorbance at a wavelength of 570 nm using a plate reader.[9]
Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Normalize the absorbance values to the vehicle-treated control wells (representing 100% viability).
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).[10]
Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay
Materials:
-
Selected cancer cell line(s)
-
Complete cell culture medium
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
CellTiter-Glo® Reagent
-
Opaque-walled 96-well plates
-
Multichannel pipette
-
Luminometer (plate reader)
Procedure:
Day 1: Cell Seeding
-
Follow the same cell seeding procedure as in the MTT assay, but use opaque-walled plates to prevent well-to-well signal crosstalk.[11]
Day 2: Drug Treatment
-
Follow the same drug treatment procedure as in the MTT assay.
Day 4/5: CellTiter-Glo® Assay and Data Acquisition
-
After the incubation period, remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.[11]
-
Add a volume of CellTiter-Glo® Reagent to each well equal to the volume of cell culture medium in the well (e.g., 100 µL of reagent to 100 µL of medium).[12]
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[11]
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.[11]
-
Measure the luminescence of each well using a luminometer.
Data Analysis:
-
Subtract the background luminescence (from wells with medium only).
-
Normalize the luminescence values to the vehicle-treated control wells (representing 100% viability).
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a non-linear regression model.[10]
Conclusion
The protocols outlined in this document provide a robust framework for determining the IC50 of this compound in various cancer cell lines. Accurate and reproducible IC50 data are essential for characterizing the anti-cancer potency of this selective c-Met inhibitor and for guiding further preclinical and clinical development. The choice between the MTT and CellTiter-Glo® assays may depend on the specific cell line and available laboratory equipment, with the CellTiter-Glo® assay generally offering higher sensitivity.[7]
References
- 1. EMD 1214063 and EMD 1204831 constitute a new class of potent and highly selective c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. The Preclinical Pharmacology of Tepotinib—A Highly Selective MET Inhibitor with Activity in Tumors Harboring MET Alterations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Facebook [cancer.gov]
- 6. The Importance of IC50 Determination | Visikol [visikol.com]
- 7. benchchem.com [benchchem.com]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. OUH - Protocols [ous-research.no]
- 12. promega.com [promega.com]
Application Notes and Protocols for EMD-1204831 in In Vivo Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the in vivo use of EMD-1204831, a potent and highly selective inhibitor of the c-Met receptor tyrosine kinase. The provided information is based on preclinical studies and is intended to guide the design and execution of animal efficacy and pharmacodynamic experiments.
Introduction
This compound is a small molecule inhibitor that selectively targets the mesenchymal-epithelial transition factor (c-Met), a receptor tyrosine kinase.[1][2] Aberrant c-Met activation is implicated in the pathogenesis of various human cancers, playing a key role in tumor cell proliferation, survival, invasion, and angiogenesis.[1][3] this compound disrupts the c-Met signaling pathway, leading to the inhibition of tumor growth and induction of apoptosis in c-Met dependent tumor models.[1][3][4] Preclinical studies in murine xenograft models have demonstrated the anti-tumor efficacy of this compound, supporting its investigation as a potential anti-cancer therapeutic.[1][3]
c-Met Signaling Pathway
The c-Met receptor, upon binding to its ligand, hepatocyte growth factor (HGF), undergoes dimerization and autophosphorylation, activating downstream signaling cascades. Key pathways include the RAS/MAPK and PI3K/Akt pathways, which regulate cell proliferation, survival, and motility. This compound acts as an ATP-competitive inhibitor, blocking the kinase activity of c-Met and thereby inhibiting these downstream signals.
Caption: Simplified c-Met signaling pathway and the inhibitory action of this compound.
Quantitative Data Summary
The following tables summarize key quantitative data from in vivo preclinical studies of this compound and the closely related compound Tepotinib.
Table 1: In Vivo Pharmacokinetic and Pharmacodynamic Study of this compound in Hs746T Xenograft Model [4]
| Dose (mg/kg) | Administration Route | Animal Model | Key Findings |
| 3, 10, 30, 100 | Single Oral Dose | Mice with Hs746T subcutaneous tumors | Dose-dependent inhibition of c-Met autophosphorylation. |
Table 2: In Vivo Efficacy of Tepotinib (a closely related c-Met inhibitor) in Xenograft Models
| Animal Model | Cancer Type | Treatment and Dose | Outcome | Reference |
| KP-4 Xenograft | Pancreatic Cancer | 5, 15, 25, 200 mg/kg/day (oral) | Dose-dependent tumor growth inhibition. | |
| Hs746T Xenograft | Gastric Cancer | 3, 6 mg/kg/day (oral) | Effective tumor growth inhibition and regression. | |
| EBC-1 Xenograft | Lung Cancer | 15, 25 mg/kg/day (oral) | Tumor growth inhibition and complete regression. |
Experimental Protocols
The following are detailed protocols for in vivo animal studies involving this compound, adapted from preclinical studies of potent c-Met inhibitors.
Protocol 1: Subcutaneous Xenograft Tumor Model for Efficacy Studies
This protocol outlines the procedure for establishing and utilizing a subcutaneous human tumor xenograft model in immunocompromised mice to evaluate the anti-tumor efficacy of this compound.
Caption: Experimental workflow for in vivo subcutaneous xenograft studies.
Materials:
-
This compound
-
Vehicle for formulation (e.g., 0.5% hydroxypropyl methylcellulose in water)
-
Human tumor cell line with c-Met activation (e.g., Hs746T, MKN-45)
-
Female athymic nude mice (6-8 weeks old)
-
Matrigel (optional)
-
Sterile PBS, syringes, and needles
-
Calipers
-
Anesthesia
Procedure:
-
Cell Culture and Preparation:
-
Culture the selected human tumor cell line under standard conditions.
-
On the day of implantation, harvest cells and resuspend them in sterile PBS or a 1:1 mixture of PBS and Matrigel at a concentration of 1-5 x 10^7 cells/mL.
-
-
Tumor Cell Implantation:
-
Anesthetize the mice.
-
Subcutaneously inject 0.1-0.2 mL of the cell suspension into the right flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice for tumor growth.
-
Once tumors are palpable, measure the tumor dimensions (length and width) with calipers every 2-3 days.
-
Calculate tumor volume using the formula: V = (length x width²) / 2.
-
-
Randomization:
-
When the average tumor volume reaches approximately 100-200 mm³, randomize the mice into treatment and control groups (typically 8-10 mice per group).
-
-
Drug Preparation and Administration:
-
Prepare a stock solution of this compound in a suitable solvent and dilute to the final dosing concentration with the vehicle.
-
Administer this compound or vehicle to the respective groups via oral gavage once or twice daily at the desired dose (e.g., 10, 30, 100 mg/kg).
-
-
Efficacy Assessment:
-
Measure tumor volume and body weight 2-3 times per week throughout the study.
-
Monitor the animals for any signs of toxicity.
-
-
Study Endpoint and Tissue Collection:
-
The study may be terminated when tumors in the control group reach a predetermined size or after a specific treatment duration (e.g., 21 days).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics, histology).
-
Protocol 2: Pharmacodynamic Study of c-Met Inhibition
This protocol describes a short-term in vivo study to assess the pharmacodynamic effects of this compound on c-Met signaling in tumors.
Materials:
-
Same as Protocol 1.
Procedure:
-
Tumor Establishment:
-
Establish subcutaneous tumors in mice as described in Protocol 1.
-
Allow tumors to grow to a larger size (e.g., 300-500 mm³) to ensure sufficient tissue for analysis.
-
-
Treatment Administration:
-
Administer a single oral dose of this compound or vehicle to tumor-bearing mice.
-
-
Tissue Collection:
-
At various time points post-dose (e.g., 2, 6, 12, 24, 48 hours), euthanize cohorts of mice (typically 3-4 mice per time point).
-
Immediately excise the tumors and snap-freeze them in liquid nitrogen or place them in a suitable lysis buffer for protein extraction.
-
-
Pharmacodynamic Analysis:
-
Prepare tumor lysates and determine protein concentration.
-
Analyze the phosphorylation status of c-Met (e.g., at Tyr1234/1235) and downstream signaling proteins (e.g., Akt, ERK) by Western blotting or ELISA.
-
Compare the levels of phosphorylated proteins in treated versus control groups to determine the extent and duration of target inhibition.
-
Data Analysis and Interpretation
-
Efficacy Studies: Plot mean tumor volume ± SEM for each group over time. Analyze the data using appropriate statistical methods (e.g., t-test, ANOVA) to determine the significance of tumor growth inhibition. Calculate the tumor growth inhibition (TGI) percentage.
-
Pharmacodynamic Studies: Quantify the band intensities from Western blots or the signal from ELISAs. Express the level of phosphorylated protein relative to the total protein or a loading control. Plot the percentage of target inhibition over time to assess the duration of action of this compound.
Safety and Tolerability
Throughout the in vivo studies, it is crucial to monitor the health of the animals. Body weight should be measured regularly, as significant weight loss can be an indicator of toxicity.[1][3] In the preclinical studies, this compound was reported to be well-tolerated with no substantial weight loss observed after more than 3 weeks of treatment.[1][3]
Disclaimer: These protocols are intended as a guide. Researchers should optimize the experimental conditions based on their specific cell lines, animal models, and research objectives. All animal experiments must be conducted in accordance with institutional and national guidelines for the ethical use of animals in research.
References
Application Notes and Protocols for Studying EMD-1204831 Effects in Cell Culture
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the cell culture conditions and experimental protocols for investigating the effects of EMD-1204831, a potent and selective c-Met inhibitor.
Introduction to this compound
This compound, also known as Tepotinib, is a small molecule inhibitor that selectively targets the MET receptor tyrosine kinase.[1] Aberrant c-Met activation is a known driver in various human cancers, including lung, gastric, and kidney cancers, promoting tumor cell proliferation, survival, migration, and invasion.[2] this compound functions by binding to the MET tyrosine kinase, thereby disrupting its signaling pathways and potentially inducing cell death in tumor cells that overexpress this kinase.[1]
Mechanism of Action
This compound is a highly selective and potent inhibitor of c-Met.[2][3] It effectively suppresses c-Met autophosphorylation and downstream signaling cascades in a dose-dependent manner.[2][3] The primary signaling pathways inhibited by this compound include the RAS/MAPK and PI3K/AKT pathways, which are crucial for cell proliferation and survival.[4][5]
Data Presentation: Cell Line Susceptibility to this compound
The following table summarizes the in vitro activity of this compound against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values represent the concentration of the drug required to inhibit cell viability by 50%.
| Cell Line | Cancer Type | c-Met Status | This compound IC50 (nM) | Reference |
| Hs746T | Gastric | Amplified | 4.72 | [6] |
| EBC-1 | Non-Small Cell Lung | Amplified | 12.1 | [6] |
| MKN-45 | Gastric | Amplified | 49.3 | [6] |
| A549 | Lung | Expressed (HGF-dependent) | 15 (for p-c-Met inhibition) | [3] |
Note: The IC50 for A549 cells refers to the inhibition of HGF-induced c-Met phosphorylation, not necessarily cell viability, as these cells are c-Met dependent but not necessarily addicted to the pathway for survival in the same way as amplified lines.
Experimental Protocols
Herein are detailed protocols for key experiments to characterize the effects of this compound in cell culture.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol outlines the determination of the IC50 of this compound in cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., Hs746T, EBC-1, MKN-45)
-
Complete growth medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (stock solution in DMSO)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Phosphate-Buffered Saline (PBS)
-
Multichannel pipette
-
Plate reader (570 nm wavelength)
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in complete growth medium from the stock solution. A typical concentration range to test would be from 0.1 nM to 10 µM.
-
Include a vehicle control (DMSO) at the same concentration as the highest drug concentration.
-
Carefully remove the medium from the wells and add 100 µL of the diluted this compound or vehicle control to the respective wells.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C in a 5% CO2 incubator. During this time, viable cells will convert the yellow MTT to purple formazan crystals.
-
-
Solubilization and Measurement:
-
Carefully remove the medium containing MTT from the wells.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from the absorbance of the experimental wells.
-
Calculate the percentage of cell viability for each drug concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the log of the drug concentration and use a non-linear regression analysis to determine the IC50 value.
-
Protocol 2: Western Blot Analysis of c-Met Signaling
This protocol describes how to assess the inhibitory effect of this compound on the phosphorylation of c-Met and its downstream signaling proteins (e.g., AKT, ERK) by Western blot.
Materials:
-
Cancer cell lines (e.g., A549, EBC-1)
-
Complete growth medium
-
Serum-free medium
-
This compound
-
Hepatocyte Growth Factor (HGF) (for HGF-dependent cell lines like A549)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-c-Met (Tyr1234/1235), anti-total-c-Met, anti-phospho-AKT (Ser473), anti-total-AKT, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
For HGF-dependent cell lines (e.g., A549), serum-starve the cells for 6-24 hours.
-
Treat the cells with varying concentrations of this compound (e.g., 1, 10, 100 nM) for a specified time (e.g., 2-6 hours).
-
For HGF-dependent lines, stimulate with HGF (e.g., 50 ng/mL) for the last 15-30 minutes of the drug treatment.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer on ice for 30 minutes.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein samples to the same concentration and add Laemmli buffer. Boil for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run to separate the proteins by size.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST three times for 10 minutes each.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST three times for 10 minutes each.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Analyze the band intensities to determine the relative levels of phosphorylated and total proteins. Normalize to a loading control like GAPDH or β-actin.
-
Protocol 3: Wound Healing (Scratch) Assay
This protocol is used to evaluate the effect of this compound on the migration of cancer cells.
Materials:
-
Cancer cell lines
-
Complete growth medium
-
This compound
-
6-well or 12-well cell culture plates
-
Sterile 200 µL pipette tip or a wound-healing insert
-
Microscope with a camera
Procedure:
-
Cell Seeding:
-
Seed cells in a 6-well or 12-well plate and grow them to form a confluent monolayer.
-
-
Creating the Wound:
-
Using a sterile 200 µL pipette tip, make a straight scratch across the center of the cell monolayer.
-
Alternatively, use a commercially available wound-healing insert to create a more uniform cell-free gap.
-
-
Washing and Treatment:
-
Gently wash the wells with PBS to remove any detached cells.
-
Add fresh medium containing different concentrations of this compound or a vehicle control. It is advisable to use a low-serum medium (e.g., 1% FBS) to minimize cell proliferation and focus on migration.
-
-
Imaging and Analysis:
-
Capture images of the scratch at time 0 and at regular intervals (e.g., every 6, 12, and 24 hours) using a microscope.
-
Measure the width of the scratch at multiple points for each condition and time point.
-
Calculate the percentage of wound closure over time for each treatment condition compared to the vehicle control.
-
Mandatory Visualizations
c-Met Signaling Pathway and Inhibition by this compound
Caption: The c-Met signaling pathway and the inhibitory action of this compound.
Experimental Workflow for this compound In Vitro Studies
Caption: A typical experimental workflow for studying the effects of this compound.
References
Application of EMD-1204831 in 3D Tumor Spheroid Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
EMD-1204831 is a potent and highly selective, ATP-competitive small molecule inhibitor of the c-Met receptor tyrosine kinase.[1] The c-Met signaling pathway, activated by its ligand, hepatocyte growth factor (HGF), plays a critical role in cell proliferation, survival, migration, and invasion. Aberrant c-Met signaling is implicated in the pathogenesis and progression of numerous human cancers, making it a key target for therapeutic intervention. Three-dimensional (3D) tumor spheroid models are increasingly recognized as more physiologically relevant in vitro systems compared to traditional 2D cell cultures. They better mimic the complex tumor microenvironment, including cell-cell and cell-matrix interactions, nutrient and oxygen gradients, and drug penetration barriers. This document provides detailed application notes and protocols for the use of this compound in 3D tumor spheroid models.
Mechanism of Action
This compound selectively binds to the MET tyrosine kinase, thereby disrupting MET-mediated signal transduction pathways. This inhibition can induce cell death in tumor cells that overexpress this kinase. The c-Met pathway is a critical driver in many tumor types, influencing proliferation, survival, invasion, and metastasis.
Data Presentation
While specific quantitative data for this compound in 3D tumor spheroid models is not extensively available in public literature, the following tables provide a template for how such data should be presented. The IC50 value from 2D culture is provided as a reference. Researchers should generate their own dose-response curves in their 3D model system of choice.
Table 1: In Vitro Efficacy of this compound in 2D Cell Culture
| Cell Line | Cancer Type | IC50 (nmol/L) | Reference |
| Various | Multiple | 9 | [1] |
Table 2: Example Data Table for Spheroid Growth Inhibition by this compound
| Cell Line | Spheroid Formation Method | Treatment Duration (days) | This compound Concentration (nM) | Percent Spheroid Growth Inhibition (%) | IC50 (nM) |
| e.g., A549 | Liquid Overlay | 7 | 1 | ||
| 10 | |||||
| 100 | |||||
| 1000 | |||||
| e.g., HT-29 | Hanging Drop | 7 | 1 | ||
| 10 | |||||
| 100 | |||||
| 1000 |
Table 3: Example Data Table for Viability and Apoptosis in Spheroids Treated with this compound
| Cell Line | Treatment Duration (hours) | This compound Concentration (nM) | Percent Viability (%) | Fold Increase in Caspase-3/7 Activity |
| e.g., A549 | 48 | 0 (Vehicle) | 100 | 1 |
| 10 | ||||
| 100 | ||||
| 1000 | ||||
| e.g., HT-29 | 48 | 0 (Vehicle) | 100 | 1 |
| 10 | ||||
| 100 | ||||
| 1000 |
Experimental Protocols
Protocol 1: 3D Tumor Spheroid Formation
This protocol describes the generation of tumor spheroids using the liquid overlay technique, which is a widely used and reproducible method.
Materials:
-
Cancer cell line of interest (e.g., A549, HT-29)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Ultra-low attachment (ULA) 96-well round-bottom plates
-
Hemocytometer or automated cell counter
Procedure:
-
Culture cancer cells in standard 2D culture flasks until they reach 70-80% confluency.
-
Wash the cells with PBS and detach them using Trypsin-EDTA.
-
Neutralize the trypsin with complete culture medium and collect the cell suspension.
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in fresh complete medium.
-
Count the cells and determine their viability using a hemocytometer and trypan blue or an automated cell counter.
-
Dilute the cell suspension to the desired concentration (e.g., 1,000 to 10,000 cells/100 µL, optimization may be required).
-
Seed 100 µL of the cell suspension into each well of a ULA 96-well round-bottom plate.
-
Centrifuge the plate at 300 x g for 10 minutes to facilitate cell aggregation.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 2-4 days to allow for spheroid formation.
Protocol 2: this compound Treatment of 3D Tumor Spheroids
This protocol outlines the treatment of pre-formed spheroids with this compound and subsequent analysis.
Materials:
-
Pre-formed tumor spheroids in a 96-well ULA plate
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium
-
Vehicle control (DMSO)
Procedure:
-
Prepare serial dilutions of this compound in complete culture medium. It is recommended to start with concentrations ranging from 1 nM to 10 µM, based on the 2D IC50 of 9 nmol/L.[1]
-
Include a vehicle control with the same final concentration of DMSO as the highest this compound concentration.
-
Carefully remove 50 µL of the medium from each well of the spheroid plate.
-
Add 50 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for the desired treatment duration (e.g., 24, 48, 72 hours).
Protocol 3: Spheroid Growth and Viability Assessment
This protocol describes methods to quantify the effect of this compound on spheroid growth and viability.
A. Spheroid Growth Inhibition Assay:
-
At designated time points (e.g., every 24 hours), capture brightfield images of the spheroids in each well using an inverted microscope with a camera.
-
Measure the diameter of the spheroids using image analysis software (e.g., ImageJ).
-
Calculate the spheroid volume using the formula: Volume = (π/6) x (average diameter)^3.
-
Determine the percentage of growth inhibition relative to the vehicle-treated control spheroids.
-
Plot the percentage of inhibition against the log of this compound concentration to determine the IC50 value.
B. Cell Viability Assay (ATP-based):
-
At the end of the treatment period, allow the spheroid plate to equilibrate to room temperature for 30 minutes.
-
Use a commercially available 3D cell viability assay kit (e.g., CellTiter-Glo® 3D) according to the manufacturer's instructions.
-
Briefly, add a volume of the reagent equal to the volume of the medium in each well.
-
Mix the contents by shaking on an orbital shaker for 5 minutes.
-
Incubate at room temperature for 25 minutes to allow for cell lysis.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of viability relative to the vehicle-treated control spheroids.
Protocol 4: Apoptosis Assay (Caspase-Glo® 3/7 Assay)
This protocol measures the activity of caspases 3 and 7, key executioners of apoptosis.
-
At the end of the treatment period, allow the spheroid plate to equilibrate to room temperature for 30 minutes.
-
Use a commercially available Caspase-Glo® 3/7 3D assay kit according to the manufacturer's instructions.
-
Add a volume of the reagent equal to the volume of the medium in each well.
-
Mix the contents by gently shaking the plate.
-
Incubate at room temperature for at least 30 minutes.
-
Measure the luminescence using a plate reader.
-
Calculate the fold change in caspase-3/7 activity relative to the vehicle-treated control spheroids.
Signaling Pathway
This compound targets the c-Met receptor, inhibiting its phosphorylation and subsequent downstream signaling cascades that are crucial for cancer cell survival and proliferation.
References
Application Notes and Protocols: Flow Cytometry Analysis of Apoptosis Induced by EMD-1204831
For Researchers, Scientists, and Drug Development Professionals
Introduction
EMD-1204831 is a potent and highly selective small molecule inhibitor of the c-Met receptor tyrosine kinase.[1][2] The c-Met pathway plays a crucial role in cell proliferation, survival, migration, and invasion, and its aberrant activation is implicated in the development and progression of numerous human cancers.[1][2] this compound effectively suppresses c-Met phosphorylation and downstream signaling, leading to cell cycle arrest and the induction of apoptosis in tumor cells.[3] This application note provides a detailed protocol for the analysis of apoptosis induced by this compound using flow cytometry with Annexin V and Propidium Iodide (PI) staining.
Mechanism of Action: this compound Induced Apoptosis
This compound selectively binds to the c-Met tyrosine kinase, disrupting its signaling cascade.[1] This inhibition prevents the phosphorylation of c-Met, which in turn downregulates downstream pro-survival pathways, including the PI3K/Akt and MAPK pathways. The disruption of these pathways ultimately leads to the activation of the intrinsic apoptotic cascade, characterized by the activation of caspases, such as caspase-3.[3] Activated caspases execute the apoptotic program, resulting in the characteristic morphological and biochemical hallmarks of apoptosis.
References
- 1. Flow Cytometry Analysis of Dose Response for Apoptosis Induction | Thermo Fisher Scientific - US [thermofisher.com]
- 2. The Blocking of c-Met Signaling Induces Apoptosis through the Increase of p53 Protein in Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antitumor Activity of DFX117 by Dual Inhibition of c-Met and PI3Kα in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for EMD-1204831 Administration in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the administration and dosage of EMD-1204831, a potent and highly selective c-Met inhibitor, in mouse models for preclinical cancer research.
Introduction
This compound is a small molecule inhibitor of the c-Met receptor tyrosine kinase.[1] Aberrant c-Met signaling is a critical driver in the development and progression of numerous human cancers, promoting tumor cell proliferation, survival, migration, and invasion.[2][3] this compound effectively suppresses c-Met phosphorylation and its downstream signaling pathways, including the RAS/ERK and PI3K/AKT pathways.[2] In preclinical murine xenograft models, this compound has demonstrated significant antitumor activity, leading to tumor growth inhibition and regression.[2][3]
Data Presentation
Table 1: In Vivo Efficacy of this compound in Mouse Xenograft Models
| Tumor Model | Mouse Strain | This compound Dosage | Administration Route | Outcome | Reference |
| EBC-1 (NSCLC) | Nude Mice | 25 mg/kg, twice daily | Oral | Partial tumor remission in 50% of mice.[2] | [2] |
| EBC-1 (NSCLC) | Nude Mice | 50 mg/kg, once daily | Oral | Less effective than twice-daily dosing, induced tumor growth inhibition.[2] | [2] |
| KP-4 (Pancreatic) | Nude Mice | Dose-dependent | Oral | Tumor growth inhibition.[2] | [2] |
| Hs746T (Gastric) | Nude Mice | Not specified | Oral | Tumor growth inhibition and regression.[2] | [2] |
| U87MG (Glioblastoma) | Nude Mice | Not specified | Oral | Tumor growth inhibition and regression.[2] | [2] |
NSCLC: Non-Small Cell Lung Cancer
Table 2: General Dosing and Vehicle Information
| Parameter | Recommendation |
| Dosage Range | 25 mg/kg to 50 mg/kg daily |
| Administration Frequency | Once or twice daily |
| Route of Administration | Oral (Gavage) |
| Vehicle (Recommended) | 1% Tween-80 in sterile water or saline |
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Administration
Materials:
-
This compound powder
-
Tween-80
-
Sterile water or 0.9% saline
-
Sterile conical tubes (15 mL or 50 mL)
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required amount of this compound and vehicle. For example, to prepare a 10 mL dosing solution for a 25 mg/kg dose in mice with an average weight of 25g, to be administered at 10 mL/kg:
-
Total dose needed for 10 mL solution: (25 mg/kg) / (10 mL/kg) = 2.5 mg/mL
-
Total this compound needed: 2.5 mg/mL * 10 mL = 25 mg
-
-
Weigh the this compound powder accurately and place it in a sterile conical tube.
-
Prepare the vehicle solution. Add 1% Tween-80 to the sterile water or saline. For a 10 mL solution, this would be 100 µL of Tween-80 in 9.9 mL of water/saline.
-
Dissolve the this compound. Add a small amount of the vehicle to the conical tube containing the this compound powder and vortex thoroughly to create a slurry.
-
Bring to final volume. Gradually add the remaining vehicle to the tube while continuously vortexing to ensure complete dissolution. If necessary, sonicate the solution for 5-10 minutes to aid dissolution.
-
Store the solution appropriately. The stability of the solution should be determined, but for immediate use, it can be kept at room temperature or 4°C, protected from light.
Protocol 2: Oral Gavage Administration of this compound in Mice
Materials:
-
Prepared this compound dosing solution
-
Appropriately sized oral gavage needles (e.g., 20-gauge, 1.5-inch, ball-tipped for adult mice)
-
1 mL syringes
-
Animal scale
Procedure:
-
Weigh each mouse to determine the precise volume of the dosing solution to be administered.
-
Draw the calculated volume of the this compound solution into a 1 mL syringe fitted with a gavage needle.
-
Properly restrain the mouse. Gently scruff the mouse to immobilize its head and body. The head should be slightly extended to straighten the path to the esophagus.
-
Insert the gavage needle. Carefully insert the ball-tipped needle into the side of the mouse's mouth, advancing it gently along the roof of the mouth towards the esophagus. The mouse should swallow the needle. Do not force the needle. If resistance is met, withdraw and re-attempt.
-
Administer the solution. Once the needle is correctly positioned in the esophagus (a pre-measured length can be marked on the needle), slowly depress the syringe plunger to deliver the solution.
-
Withdraw the needle. Gently and slowly remove the gavage needle.
-
Monitor the mouse. Observe the animal for a few minutes post-administration for any signs of distress, such as difficulty breathing. The administration of this compound has been reported to be well-tolerated with no substantial weight loss after more than 3 weeks of treatment.[3]
Mandatory Visualization
Signaling Pathway of c-Met Inhibition by this compound
Caption: this compound inhibits c-Met signaling.
Experimental Workflow for In Vivo Efficacy Study
Caption: Workflow for a mouse xenograft study.
References
Application Note: Immunohistochemical Analysis of c-Met Expression in Tumor Tissues Following EMD-1204831 (Tepotinib) Treatment
For Research Use Only. Not for use in diagnostic procedures.
Introduction
The c-Met receptor tyrosine kinase, activated by its ligand Hepatocyte Growth Factor (HGF), is a critical signaling pathway involved in cell proliferation, survival, migration, and invasion.[1] Dysregulation of the c-Met pathway, through gene amplification, mutation, or protein overexpression, is a known oncogenic driver in various malignancies, including Non-Small Cell Lung Cancer (NSCLC).[2][3] EMD-1204831, also known as Tepotinib, is a potent and highly selective oral c-Met inhibitor.[4][5] Tepotinib is designed to inhibit the oncogenic signaling caused by MET alterations, including MET exon 14 (METex14) skipping mutations and MET amplification.[6]
Immunohistochemistry (IHC) is an essential tool for evaluating c-Met protein expression in tumor tissues. It serves to identify patients whose tumors overexpress c-Met and may therefore be candidates for c-Met targeted therapies. Furthermore, IHC can be employed as a pharmacodynamic biomarker to assess changes in protein expression in response to treatment with inhibitors like this compound (Tepotinib). This document provides a detailed protocol for the immunohistochemical staining of c-Met in formalin-fixed, paraffin-embedded (FFPE) tumor tissues and guidelines for data interpretation.
c-Met Signaling Pathway and Inhibition by this compound (Tepotinib)
Upon binding of HGF, the c-Met receptor dimerizes and undergoes autophosphorylation, creating docking sites for downstream signaling molecules.[7] This activation triggers several intracellular signaling cascades, including the RAS-MAPK, PI3K-AKT, and JAK-STAT pathways, which promote cancer cell growth and survival.[2] this compound (Tepotinib) is a reversible, ATP-competitive inhibitor that binds to the c-Met kinase domain, blocking its phosphorylation and subsequent downstream signaling.[4][8]
Caption: Simplified c-Met signaling cascade and point of inhibition by this compound.
Detailed Protocol: c-Met Immunohistochemistry
This protocol is a general guideline for the detection of total c-Met protein in FFPE tissue sections using the CONFIRM anti-TOTAL c-MET (SP44) Rabbit Monoclonal Primary Antibody, which is commonly cited in research and clinical trial settings.[9][10][11]
Materials
-
FFPE tumor tissue sections (4-5 µm) on charged slides
-
CONFIRM anti-TOTAL c-MET (SP44) Rabbit Monoclonal Primary Antibody (e.g., Ventana Cat# 790-4430)[9]
-
Automated staining platform (e.g., VENTANA BenchMark ULTRA)[9]
-
Detection System: ultraView or OptiView Universal DAB Detection Kit (Ventana)[9]
-
Antigen Retrieval Solution (e.g., Cell Conditioning 1 - CC1)
-
Hematoxylin counterstain
-
Bluing reagent
-
Xylene or xylene substitute
-
Reagent-grade ethanol (100%, 95%, 70%)
-
Deionized water
-
Mounting medium
Experimental Workflow
The overall workflow involves sample preparation, automated staining, and subsequent analysis.
Caption: Workflow for immunohistochemical staining and analysis.
Step-by-Step Staining Procedure (Automated)
-
Sample Preparation:
-
Cut FFPE tissue blocks into 4-5 µm sections and mount on positively charged slides.
-
Bake slides at 60°C for at least 30 minutes to ensure tissue adherence.
-
-
Deparaffinization and Rehydration:
-
This step is performed on the automated stainer using proprietary clearing solutions and graded alcohols.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval using Cell Conditioning 1 (CC1) buffer for a specific duration (e.g., 30-60 minutes) as per the instrument's validated protocol. This step is crucial for unmasking the antigen epitope.
-
-
Primary Antibody Incubation:
-
Incubate the slides with the CONFIRM anti-TOTAL c-MET (SP44) antibody. The incubation time (e.g., 16-32 minutes) and temperature (e.g., 37°C) are programmed into the automated stainer.
-
-
Detection:
-
Use a suitable detection kit such as the ultraView Universal DAB Detection Kit. This involves sequential incubation with a secondary antibody, HRP-multimer, and the DAB chromogen, which produces a brown precipitate at the antigen site.
-
-
Counterstaining and Post-Staining Processing:
-
Counterstain the slides with hematoxylin to visualize cell nuclei.
-
Rinse and treat with a bluing reagent.
-
Dehydrate the slides through graded alcohols and clear with xylene.
-
Coverslip using a permanent mounting medium.
-
Data Interpretation and Scoring
Proper interpretation requires evaluation by a trained pathologist. Staining should be assessed for membranous and/or cytoplasmic localization in tumor cells.
-
Staining Intensity: Score the intensity of the brown DAB stain as:
-
0 = No staining
-
1+ = Weak staining
-
2+ = Moderate staining
-
3+ = Strong staining
-
-
Percentage of Positive Cells: Determine the percentage of tumor cells staining at each intensity level.
-
H-Score (Histoscore): The H-score provides a semi-quantitative measure of expression by combining intensity and percentage of positive cells. It is calculated using the following formula:
-
Tiered Classification: A simplified scoring system may also be used. For example, "c-Met high" expression can be defined as ≥50% of tumor cells showing strong (3+) staining intensity.[10]
Quantitative Data Summary
Clinical Efficacy of Tepotinib in NSCLC
The following table summarizes key efficacy data for Tepotinib (500 mg daily) from the pivotal Phase II VISION trial in patients with advanced NSCLC harboring METex14 skipping alterations. This data demonstrates the clinical activity of the drug in a c-Met driven tumor population.
Table 1: Clinical Efficacy of Tepotinib in the VISION Trial [12][13]
| Efficacy Endpoint | Result (N=99) | 95% Confidence Interval |
|---|---|---|
| Objective Response Rate (ORR) | 46.5% | 36.4% - 56.8% |
| Median Duration of Response (DOR) | 11.1 months | 7.2 - Not Estimable |
| Disease Control Rate (DCR) | 65.7% | 55.4% - 74.9% |
| Median Progression-Free Survival | 8.5 months | 6.7 - 11.0 |
(Data as assessed by an independent review committee with a minimum follow-up of 9 months)
Illustrative Pharmacodynamic (PD) Analysis
While specific clinical data detailing the change in c-Met IHC H-score following this compound treatment is not widely published, a pharmacodynamic study would aim to quantify this change. The table below is a hypothetical example of how such data would be presented, comparing c-Met expression in pre-treatment and post-treatment tumor biopsies. A reduction in the H-score could indicate target engagement and degradation, although c-Met inhibitor effects are primarily on phosphorylation, not necessarily total protein levels.
Table 2: Example of Pharmacodynamic c-Met IHC Analysis (Illustrative Data)
| Patient ID | Tumor Type | Pre-Treatment H-Score | Post-Treatment H-Score (Day 15) | Change in H-Score (%) |
|---|---|---|---|---|
| 001-001 | NSCLC | 250 | 210 | -16% |
| 001-002 | NSCLC | 180 | 175 | -3% |
| 001-003 | Gastric Cancer | 290 | 150 | -48% |
| 001-004 | NSCLC | 50 | 50 | 0% |
(This table contains hypothetical data for illustrative purposes only.)
References
- 1. benchchem.com [benchchem.com]
- 2. MET Targeting [merckgrouponcology.com]
- 3. The selective c-Met inhibitor tepotinib can overcome epidermal growth factor receptor inhibitor resistance mediated by aberrant c-Met activation in NSCLC models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Facebook [cancer.gov]
- 6. Merck Presents Updated Results for Investigational Therapy Tepotinib Demonstrating Durable Clinical Response in Patients with Advanced NSCLC with METex14 Skipping Mutations [prnewswire.com]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Impact of Pre-Analytical Conditions on the Antigenicity of Lung Markers: ALK and MET - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. MET IHC is a Poor Screen for MET Amplification or MET exon 14 mutations in Lung Adenocarcinomas: Data from a Tri-Institutional Cohort of the Lung Cancer Mutation Consortium - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Exposure–response analyses for the MET inhibitor tepotinib including patients in the pivotal VISION trial: support for dosage recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. onclive.com [onclive.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Acquired Resistance to Tepotinib (EMD-1204831)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering acquired resistance to Tepotinib (EMD-1204831) in their experiments.
Troubleshooting Guides
Problem 1: Decreased sensitivity or acquired resistance to Tepotinib in cancer cell lines.
Possible Cause 1: Activation of Bypass Signaling Pathways
-
Question: My Tepotinib-sensitive cell line has become resistant. How can I determine if bypass signaling is the cause?
-
Answer: Acquired resistance to Tepotinib can be mediated by the activation of alternative signaling pathways that bypass the MET inhibition. Common bypass pathways include the EGFR, ERBB family (ErbB2, ErbB3), FGFR3, AXL, and RET receptor tyrosine kinases (RTKs), as well as the downstream RAS-MAPK pathway.[1][2]
-
Troubleshooting Steps:
-
Phospho-RTK Array: Perform a phospho-RTK array to screen for the activation of a wide range of RTKs in your resistant cells compared to the parental, sensitive cells. An increase in phosphorylation of specific RTKs in the resistant line suggests their involvement in bypass signaling.[1]
-
Western Blotting: Validate the findings from the phospho-RTK array by performing western blots for the phosphorylated and total protein levels of the identified RTKs (e.g., p-EGFR, p-ERBB2, p-AXL) and key downstream effectors (e.g., p-ERK, p-AKT).[1]
-
Functional Assays: To confirm the functional relevance of an activated bypass pathway, treat the resistant cells with a combination of Tepotinib and an inhibitor targeting the identified activated pathway (e.g., an EGFR inhibitor if p-EGFR is elevated). A synergistic effect on cell viability would confirm the role of the bypass pathway.
-
-
-
Experimental Protocol: Phospho-RTK Array
-
Cell Lysis: Lyse parental (sensitive) and Tepotinib-resistant cells to extract total protein. Determine protein concentration using a standard assay (e.g., BCA assay).
-
Array Incubation: Incubate the cell lysates with the phospho-RTK array membrane, which is spotted with antibodies against various phosphorylated RTKs.
-
Detection: After washing, add a pan anti-phospho-tyrosine antibody conjugated to horseradish peroxidase (HRP). Detect the signal using chemiluminescence.
-
Analysis: Compare the signal intensity of the spots between the parental and resistant cell lysates to identify RTKs with increased phosphorylation in the resistant line.
Caption: Experimental workflow for identifying activated bypass signaling pathways using a phospho-RTK array.
-
Possible Cause 2: On-Target Secondary Mutations in MET
-
Question: I suspect my resistant cells may have a secondary mutation in the MET gene. How can I investigate this?
-
Answer: Secondary mutations in the MET kinase domain, such as D1228X and Y1230X, can emerge and confer resistance to type I MET inhibitors like Tepotinib.[3][4]
-
Troubleshooting Steps:
-
Sanger Sequencing: Extract genomic DNA from your resistant cell population and perform Sanger sequencing of the MET kinase domain to identify potential mutations.
-
Next-Generation Sequencing (NGS): For a more comprehensive analysis, consider targeted NGS of cancer-related genes, including the full coding sequence of MET.
-
Functional Validation: If a mutation is identified, its role in resistance can be validated by introducing it into the parental sensitive cells and assessing their sensitivity to Tepotinib.
-
-
Possible Cause 3: Co-occurring Genetic Alterations
-
Question: Could pre-existing mutations in my cell line be contributing to Tepotinib resistance?
-
Answer: Yes, co-occurring alterations, particularly in the RAS-MAPK pathway (e.g., KRAS mutations), can mediate primary or acquired resistance to Tepotinib.[1][5]
-
Troubleshooting Steps:
-
Genomic Profiling: Analyze the genomic profile of your parental cell line to identify any known oncogenic mutations that could contribute to resistance.
-
Combination Therapy: If a co-occurring mutation is identified (e.g., KRAS G12C), test the efficacy of combining Tepotinib with an inhibitor targeting that specific alteration (e.g., a KRAS G12C inhibitor).[5]
-
-
Frequently Asked Questions (FAQs)
Q1: What are the known mechanisms of acquired resistance to Tepotinib?
A1: Acquired resistance to Tepotinib can occur through several mechanisms:
-
Activation of Bypass Signaling Pathways: Tumor cells can activate alternative signaling pathways to circumvent the effects of MET inhibition. These include:
-
On-Target MET Mutations: Secondary mutations in the MET kinase domain can prevent Tepotinib from binding effectively.[3][4]
-
MET Amplification: In some contexts, particularly in overcoming resistance to other targeted therapies like EGFR inhibitors, MET amplification itself is a key mechanism that can be targeted by Tepotinib.[6][7]
-
Co-occurring Driver Mutations: The presence of other oncogenic drivers, such as KRAS mutations, can lead to innate or acquired resistance.[5]
Caption: Mechanisms of acquired resistance to Tepotinib.
Q2: What are some strategies to overcome Tepotinib resistance in a preclinical setting?
A2: The primary strategy to overcome Tepotinib resistance is through combination therapy tailored to the specific resistance mechanism.
| Resistance Mechanism | Combination Strategy | Rationale |
| EGFR/ERBB Activation | Tepotinib + EGFR inhibitor (e.g., Gefitinib, Osimertinib) | Dual inhibition of MET and EGFR is necessary to block redundant signaling pathways.[2][7] |
| RAS-MAPK Pathway Activation | Tepotinib + MEK inhibitor (e.g., Pimasertib) or SHP2 inhibitor (e.g., RMC-4550) | Co-targeting the MAPK pathway can enhance the response to Tepotinib and overcome resistance.[1] |
| On-Target MET Mutations (D1228X, Y1230X) | Switch to a type II MET TKI (e.g., Foretinib) | Type II inhibitors may bind to the MET kinase domain differently and overcome resistance mutations that affect type I inhibitor binding.[4] |
| Co-occurring KRAS Mutation | Tepotinib + KRAS inhibitor | In cases of concurrent MET and KRAS alterations, dual targeting may be required.[5] |
Q3: How can I generate a Tepotinib-resistant cell line for my studies?
A3: A common method for generating Tepotinib-resistant cell lines involves continuous exposure to the drug.[1]
-
Experimental Protocol: Generation of Tepotinib-Resistant Cell Lines
-
Initial Dosing: Culture a Tepotinib-sensitive cell line in the presence of a low concentration of Tepotinib (e.g., the IC20 or IC30).
-
Dose Escalation: Gradually increase the concentration of Tepotinib in the culture medium as the cells adapt and resume proliferation.
-
Maintenance: Once the cells are able to proliferate in a high concentration of Tepotinib (significantly higher than the initial IC50), they can be considered resistant. Maintain the resistant cell line in a medium containing this high concentration of Tepotinib.
-
Characterization: Characterize the resistant cell line by comparing its IC50 for Tepotinib to the parental line and investigating the underlying resistance mechanisms.
-
Caption: Workflow for generating Tepotinib-resistant cell lines.
Q4: Is there clinical evidence for overcoming resistance to targeted therapies with Tepotinib?
A4: Yes, Tepotinib has shown clinical efficacy in overcoming resistance to EGFR tyrosine kinase inhibitors (TKIs). In patients with EGFR-mutant non-small cell lung cancer (NSCLC) who have developed resistance to EGFR TKIs due to MET amplification, the combination of Tepotinib and an EGFR TKI has demonstrated improved outcomes compared to chemotherapy.[6][7][8]
| Clinical Trial (Example) | Patient Population | Treatment Arms | Key Findings |
| INSIGHT | EGFR-mutant NSCLC with acquired resistance to 1st/2nd-gen EGFR TKI and MET amplification | Tepotinib + Gefitinib vs. Chemotherapy | Median Progression-Free Survival: 16.6 months with Tepotinib + Gefitinib vs. 4.2 months with chemotherapy.[6][7] |
| INSIGHT 2 | EGFR-mutant NSCLC with acquired resistance to 1st-line Osimertinib due to MET amplification | Tepotinib + Osimertinib | This is an ongoing Phase II trial investigating this combination.[7] |
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. The selective c-Met inhibitor tepotinib can overcome epidermal growth factor receptor inhibitor resistance mediated by aberrant c-Met activation in NSCLC models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Activation of KRAS mediates resistance to targeted therapy in MET exon 14 mutant non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. ascopubs.org [ascopubs.org]
- 8. onclive.com [onclive.com]
Technical Support Center: c-Met Inhibitor Resistance in NSCLC
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating mechanisms of resistance to c-Met inhibitors in non-small cell lung cancer (NSCLC).
Frequently Asked Questions (FAQs)
Q1: Our NSCLC cell line, initially sensitive to a c-Met inhibitor, has developed resistance. What are the most common mechanisms we should investigate?
A1: Acquired resistance to c-Met inhibitors in NSCLC can be broadly categorized into two main types: on-target and off-target mechanisms.
-
On-target mechanisms involve alterations in the c-Met receptor itself. The most common on-target resistance mechanisms are secondary mutations in the MET kinase domain (e.g., D1228, Y1230, L1195) that interfere with drug binding, and amplification of the MET gene, leading to overexpression of the c-Met protein.[1][2]
-
Off-target mechanisms involve the activation of alternative signaling pathways that bypass the need for c-Met signaling. These "bypass tracts" can be activated by a variety of genetic alterations, including:
Q2: We are not observing the expected growth inhibition with our c-Met inhibitor in our cell culture experiments. What are some potential experimental issues?
A2: Several factors could contribute to a lack of inhibitor efficacy in vitro:
-
Inhibitor Instability: Ensure the c-Met inhibitor is properly stored and handled. Prepare fresh working solutions for each experiment, as some inhibitors can be unstable in solution over time. It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.[5]
-
Incorrect Dosing: Verify the IC50 of the inhibitor in your specific cell line. The required concentration can vary significantly between different cell lines. Perform a dose-response curve to determine the optimal concentration.
-
Cell Line Authenticity and Passage Number: Confirm the identity of your cell line through short tandem repeat (STR) profiling. High passage numbers can lead to genetic drift and altered phenotypes, potentially affecting inhibitor sensitivity.
-
Presence of Ligand: The presence of Hepatocyte Growth Factor (HGF), the ligand for c-Met, in the cell culture medium can sometimes overcome the inhibitory effect of the drug.[6][7] Consider performing experiments in serum-free or low-serum conditions, or with HGF-depleted serum.
Q3: We have identified a secondary MET mutation in our resistant cell line. How can we confirm that this mutation is responsible for the resistance?
A3: To functionally validate a putative resistance mutation, you can perform the following experiments:
-
Site-Directed Mutagenesis: Introduce the identified mutation into a sensitive parental cell line using site-directed mutagenesis.
-
Transfection and Expression: Transfect the mutated MET construct into the sensitive cells.
-
Drug Sensitivity Assays: Perform cell viability or proliferation assays (e.g., MTT, CellTiter-Glo) on the transfected cells in the presence of the c-Met inhibitor.
-
Compare IC50 Values: A significant increase in the IC50 value of the cells expressing the mutant c-Met compared to cells with wild-type c-Met would confirm that the mutation confers resistance.
Q4: Our resistant cells do not have any on-target alterations. What is the best approach to identify the off-target resistance mechanism?
A4: For identifying off-target resistance, a multi-omics approach is often most effective:
-
Next-Generation Sequencing (NGS): Perform whole-exome or targeted sequencing to identify mutations and copy number variations in genes known to be involved in bypass signaling pathways (e.g., EGFR, KRAS, BRAF, ERBB2).[1]
-
Phospho-Receptor Tyrosine Kinase (RTK) Arrays: These arrays can help identify which alternative RTKs are hyperactivated in the resistant cells.
-
Western Blotting: Analyze the phosphorylation status of key downstream signaling molecules such as AKT, ERK, and STAT3 to pinpoint which bypass pathways are active.[7][8]
-
RNA Sequencing: Transcriptomic analysis can reveal upregulation of genes involved in resistance pathways.
Troubleshooting Guides
Issue 1: Inconsistent results in c-Met inhibitor sensitivity assays.
| Potential Cause | Troubleshooting Steps |
| Inhibitor Degradation | Prepare fresh dilutions of the inhibitor from a frozen stock for each experiment. Aliquot the stock solution to minimize freeze-thaw cycles. Protect the inhibitor from light.[5] |
| Cell Seeding Density | Optimize cell seeding density to ensure cells are in the exponential growth phase during the assay. Inconsistent cell numbers can lead to variable results. |
| Assay Incubation Time | The optimal incubation time with the inhibitor can vary. Perform a time-course experiment to determine the ideal duration for your cell line and inhibitor. |
| Reagent Variability | Use the same lot of reagents (e.g., media, serum, assay kits) for all experiments within a set to minimize variability. |
Issue 2: Difficulty in establishing a c-Met inhibitor-resistant cell line.
| Potential Cause | Troubleshooting Steps |
| Inhibitor Concentration Too High | Start with a low concentration of the inhibitor (around the IC20-IC30) and gradually increase the dose as the cells adapt. A high initial dose may lead to widespread cell death rather than the selection of resistant clones. |
| Insufficient Time for Resistance to Develop | The development of resistance is a gradual process that can take several months. Be patient and continue to culture the cells in the presence of the inhibitor, monitoring for the emergence of resistant colonies. |
| Heterogeneous Cell Population | The parental cell line may be heterogeneous, with only a small subpopulation capable of developing resistance. Consider single-cell cloning of the parental line before initiating the resistance selection process. |
Quantitative Data Summary
Table 1: Frequency of Acquired Resistance Mechanisms to c-Met Inhibitors in MET exon 14-mutant NSCLC
| Resistance Mechanism | Frequency | Reference |
| On-Target Mechanisms | ||
| MET Kinase Domain Mutations | 35% | [1] |
| MET Amplification | [1] | |
| Off-Target Mechanisms | ||
| KRAS Mutations/Amplification | 45% (includes other off-target) | [1] |
| EGFR Amplification | [1] | |
| HER3 Amplification | [1] | |
| BRAF Amplification | [1] |
Table 2: Frequency of MET Amplification as a Resistance Mechanism to EGFR TKIs in NSCLC
| EGFR TKI Generation | Frequency of MET Amplification | Reference |
| First/Second Generation | 5-20% | [8] |
| Third Generation (Osimertinib) | 15% | [9][10] |
Key Experimental Protocols
Protocol 1: Generation of a c-Met Inhibitor-Resistant Cell Line
-
Cell Culture: Culture the parental NSCLC cell line in its recommended growth medium.
-
Determine IC50: Perform a dose-response assay (e.g., MTT or CellTiter-Glo) to determine the initial IC50 of the c-Met inhibitor for the parental cell line.
-
Initial Exposure: Continuously expose the cells to a low concentration of the c-Met inhibitor (e.g., IC20-IC30).
-
Dose Escalation: Once the cells resume a normal proliferation rate, gradually increase the concentration of the inhibitor in a stepwise manner. Allow the cells to adapt and recover at each new concentration.
-
Maintenance: Continue this process until the cells are able to proliferate in a concentration of the inhibitor that is at least 10-fold higher than the initial IC50.
-
Characterization: Regularly perform cell viability assays to confirm the resistant phenotype and compare the IC50 to the parental cell line.
-
Cryopreservation: Cryopreserve aliquots of the resistant cells at different passages to maintain a stable stock.
Protocol 2: Analysis of MET Gene Amplification by Fluorescence In Situ Hybridization (FISH)
-
Cell Preparation: Prepare slides with either paraffin-embedded tumor tissue sections or cultured cells.
-
Probe Hybridization: Use a dual-color FISH probe set with a probe specific for the MET gene locus (7q31) and a control probe for the centromere of chromosome 7 (CEP7).
-
Denaturation and Hybridization: Denature the cellular DNA and the probes, then allow them to hybridize overnight.
-
Washing and Counterstaining: Wash the slides to remove unbound probe and counterstain with DAPI to visualize the nuclei.
-
Image Acquisition and Analysis: Using a fluorescence microscope, count the number of MET and CEP7 signals in at least 50 non-overlapping tumor cell nuclei.
-
Scoring: Calculate the MET/CEP7 ratio. A ratio of ≥2.0 is typically considered amplification. High polysomy can also be noted where there are increased copies of both MET and CEP7.[11]
Protocol 3: Western Blotting for Analysis of Bypass Signaling Pathway Activation
-
Cell Lysis: Lyse the parental and resistant cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of key signaling proteins (e.g., p-EGFR, EGFR, p-AKT, AKT, p-ERK, ERK).
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Visualizations
Caption: Simplified c-Met signaling pathway and its downstream effectors.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. MET Signaling Pathways, Resistance Mechanisms, and Opportunities for Target Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of Resistance and Novel Targets Mediating Resistance to EGFR and c-Met Tyrosine Kinase Inhibitors in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cn.aminer.org [cn.aminer.org]
- 5. benchchem.com [benchchem.com]
- 6. cancernetwork.com [cancernetwork.com]
- 7. dovepress.com [dovepress.com]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Mechanisms of Acquired Resistance and Tolerance to EGFR Targeted Therapy in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Response to tyrosine kinase inhibitors in advanced non–small-cell lung cancer with concomitant c-MET overexpression and EGFR mutation - Conference Correspondent [conference-correspondent.com]
Technical Support Center: Investigating Off-Target Effects of EMD-1204831 In Vitro
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for investigating the potential off-target effects of EMD-1204831 in vitro. This compound is a potent and highly selective inhibitor of the c-Met (hepatocyte growth factor receptor) tyrosine kinase.[1][2] While exhibiting a high degree of selectivity, understanding and troubleshooting potential off-target activities are crucial for accurate experimental interpretation and drug development.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound and its potency?
This compound is a selective inhibitor of the c-Met receptor tyrosine kinase.[1] It disrupts c-Met-mediated signal transduction pathways, which can lead to cell death in tumor cells that overexpress this kinase.[1] The inhibitory potency of this compound against c-Met is summarized in the table below.
| Assay Type | Target | IC50 (nmol/L) |
| Biochemical Assay | c-Met | 9[2] |
| Cellular Assay (c-Met autophosphorylation) | c-Met | 15[1] |
Q2: How selective is this compound against other kinases?
This compound has demonstrated a very high degree of selectivity for c-Met. In a comprehensive kinase profiling study against 242 human kinases, this compound showed an inhibitory activity of more than 3,000-fold greater for c-Met compared to the other kinases tested.[3] At a concentration of 10 µmol/L, which is over 1,000 times its IC50 for c-Met, no other kinase was inhibited by more than 50%.[3]
Q3: What are the known downstream signaling pathways of c-Met that are inhibited by this compound?
Activation of c-Met triggers several downstream signaling cascades that are crucial for cell proliferation, survival, migration, and invasion. This compound, by inhibiting c-Met, effectively blocks these pathways. The primary downstream pathways affected include:
-
RAS-RAF-MEK-ERK (MAPK) Pathway: Regulates cell growth and proliferation.
-
PI3K-AKT-mTOR Pathway: Promotes cell survival and inhibits apoptosis.
-
STAT3 Pathway: Drives the expression of genes involved in cell proliferation and survival.
Q4: If this compound is so selective, why should I be concerned about off-target effects?
Even highly selective inhibitors can exhibit off-target effects, particularly at concentrations significantly higher than their on-target IC50. These effects can arise from weak interactions with other kinases or non-kinase proteins. Investigating these possibilities is crucial when observing unexpected or paradoxical cellular phenotypes that cannot be explained by the inhibition of the primary target.
Troubleshooting Guides
Unexpected experimental outcomes when using this compound can be frustrating. This guide provides a structured approach to troubleshoot common issues and distinguish between on-target, off-target, and non-specific effects.
| Observed Problem | Potential Cause | Recommended Troubleshooting Steps |
| Reduced or no inhibition of c-Met phosphorylation | 1. Compound Degradation: Improper storage or handling of this compound. 2. Incorrect Concentration: Errors in serial dilutions or calculations. 3. Assay Conditions: Suboptimal ATP concentration in biochemical assays or presence of interfering substances. | 1. Use a fresh aliquot of this compound. Confirm stock concentration. 2. Prepare fresh serial dilutions and verify calculations. 3. Optimize ATP concentration (use Km value for ATP if known). Include appropriate vehicle controls (e.g., DMSO). |
| Unexpected cellular phenotype (e.g., altered morphology, unexpected cell cycle arrest) | 1. On-target effect in a specific cell context: The phenotype may be a genuine consequence of c-Met inhibition in your specific cell model. 2. Off-target effect: this compound may be interacting with another protein at the concentrations used. 3. Non-specific compound toxicity: At high concentrations, the compound may induce stress or toxicity unrelated to specific kinase inhibition. | 1. Confirm On-Target Engagement: Use Western blotting to verify the inhibition of phospho-c-Met and downstream effectors (p-AKT, p-ERK) at the effective concentration. 2. Dose-Response Analysis: Determine if the unexpected phenotype occurs at a similar IC50 as c-Met inhibition. A significant discrepancy may suggest an off-target effect. 3. Use a Structurally Unrelated c-Met Inhibitor: If a different c-Met inhibitor produces the same phenotype, it is more likely an on-target effect. 4. Rescue Experiment: If possible, express a drug-resistant c-Met mutant. If the phenotype is reversed, it confirms an on-target effect. |
| Inconsistent results between experiments | 1. Variability in cell culture: Differences in cell passage number, confluency, or serum batches. 2. Pipetting errors: Inaccurate dispensing of compound or reagents. 3. Inconsistent incubation times: Variations in treatment duration. | 1. Standardize cell culture conditions. Use cells within a defined passage number range. 2. Calibrate pipettes regularly. Use positive and negative controls in every experiment. 3. Ensure precise and consistent timing for all experimental steps. |
Experimental Protocols
1. In Vitro Kinase Assay for Off-Target Screening
This protocol outlines a general method to assess the inhibitory activity of this compound against a panel of purified kinases.
-
Materials:
-
Purified recombinant kinases of interest.
-
Kinase-specific peptide substrates.
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.5 mM DTT).
-
ATP solution.
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar.
-
384-well white assay plates.
-
-
Procedure:
-
Prepare serial dilutions of this compound in kinase assay buffer.
-
In a 384-well plate, add the test kinases, their respective substrates, and the serially diluted this compound or vehicle (DMSO).
-
Pre-incubate the plate at room temperature for 10-15 minutes.
-
Initiate the kinase reaction by adding ATP. The final ATP concentration should ideally be at the Km for each respective kinase.
-
Incubate the reaction at 30°C for 1 hour.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ system according to the manufacturer's instructions.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value for each kinase.
-
2. Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to confirm that this compound binds to its intended target (c-Met) and potential off-targets in a cellular context.
-
Materials:
-
Cultured cells of interest.
-
This compound.
-
PBS (Phosphate-Buffered Saline) with protease and phosphatase inhibitors.
-
Thermal cycler.
-
Equipment for cell lysis (e.g., sonicator or freeze-thaw).
-
Equipment for Western blotting (SDS-PAGE, transfer system, antibodies against the target protein and a loading control).
-
-
Procedure:
-
Treat cultured cells with this compound or vehicle (DMSO) for a specified time (e.g., 1-2 hours) at 37°C.
-
Harvest the cells, wash with PBS, and resuspend in PBS with protease and phosphatase inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C in 2-4°C increments) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
Lyse the cells by freeze-thaw cycles or sonication.
-
Separate the soluble protein fraction from the precipitated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration.
-
Analyze the amount of the target protein in the soluble fraction by Western blotting.
-
Quantify the band intensities and normalize to the unheated control.
-
Plot the percentage of soluble protein against the temperature to generate melting curves. A shift in the melting curve to a higher temperature in the this compound-treated samples indicates target engagement.
-
Visualizations
Caption: c-Met signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for investigating unexpected phenotypes.
References
Optimizing EMD-1204831 dosage to minimize toxicity in cell culture
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the dosage of EMD-1204831 to minimize toxicity in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and highly selective, ATP-competitive small molecule inhibitor of the c-Met receptor tyrosine kinase.[1] The c-Met receptor, upon binding its ligand, hepatocyte growth factor (HGF), activates downstream signaling pathways involved in cell proliferation, migration, invasion, and survival.[2][3][4][5][6] this compound blocks the phosphorylation of c-Met, thereby inhibiting these signaling cascades.
Q2: In which types of cancer cell lines is this compound expected to be most effective?
This compound is most effective in cancer cell lines that are "addicted" to the c-Met signaling pathway. This often includes cell lines with c-Met gene amplification or overexpression, leading to constitutive activation of the receptor.[7] Gastric and lung cancer cell lines are among those that have shown sensitivity to c-Met inhibition.[7][8]
Q3: What is a typical starting concentration range for this compound in cell culture experiments?
Based on preclinical studies, a broad concentration range from low nanomolar (nM) to low micromolar (µM) is recommended for initial dose-response experiments. For sensitive cell lines with c-Met amplification, IC50 values for cell viability have been reported in the low nanomolar range.[8] A preliminary experiment testing a wide range of concentrations (e.g., 1 nM to 10 µM) is advisable to determine the optimal range for your specific cell line.
Q4: How can I determine the optimal, non-toxic concentration of this compound for my experiments?
The optimal concentration will provide the desired biological effect (e.g., inhibition of c-Met phosphorylation) with minimal cytotoxicity. This can be determined by performing a dose-response curve and assessing both the desired endpoint (e.g., target inhibition) and cell viability simultaneously. The goal is to identify a concentration that effectively inhibits the target without causing significant cell death, unless cytotoxicity is the intended outcome.
Troubleshooting Guide
| Observed Problem | Possible Cause | Suggested Solution |
| High levels of cell death even at low inhibitor concentrations. | The cell line may be highly dependent on the c-Met pathway for survival. The inhibitor may have off-target effects at higher concentrations. | Perform a dose-titration to find the lowest effective concentration. Use a structurally different c-Met inhibitor to confirm the phenotype is on-target. Analyze apoptosis markers (e.g., Annexin V staining, caspase-3 cleavage) to confirm the mechanism of cell death.[9] |
| Inconsistent results between experiments. | Variability in cell density at the time of treatment. Inconsistent inhibitor concentration due to precipitation or degradation. Biological variability between different passages of the cell line. | Ensure consistent cell seeding density.[10][11] Prepare fresh dilutions of this compound for each experiment from a frozen stock. Use cells within a consistent and low passage number range. |
| No observable effect on cell viability or proliferation. | The chosen cell line may not be dependent on c-Met signaling. The inhibitor may not be cell-permeable in your specific cell type. The inhibitor concentration may be too low. | Verify c-Met expression and phosphorylation in your cell line by Western blot. Test a positive control cell line known to be sensitive to c-Met inhibition. Perform a dose-response experiment with a wider and higher concentration range. |
| Unexpected or paradoxical cellular phenotype (e.g., increased proliferation). | The inhibitor may be affecting a feedback loop in the signaling pathway. Potential off-target effects of the inhibitor. | Validate the phenotype with a second, structurally unrelated c-Met inhibitor or with siRNA/shRNA knockdown of c-Met.[9] Perform a phospho-proteomics analysis to identify other affected signaling pathways. |
Quantitative Data Summary
The following table summarizes the reported half-maximal inhibitory concentrations (IC50) for this compound and a structurally related c-Met inhibitor, EMD 1214063, in various cancer cell lines. This data can be used as a reference for designing initial dose-response experiments.
| Compound | Cell Line | Cancer Type | IC50 (nM) for Cell Viability | Reference |
| This compound | MKN-45 | Gastric Cancer | 52 | [8] |
| EMD 1214063 | MKN-45 | Gastric Cancer | < 1 | [8] |
| EMD 1214063 | Hs746T | Gastric Cancer | 1.95 | [1] |
| EMD 1214063 | EBC-1 | Lung Cancer | 6.78 | [1] |
Experimental Protocols
Protocol: Determining the IC50 of this compound using an MTT Assay
This protocol provides a detailed methodology for determining the half-maximal inhibitory concentration (IC50) of this compound on the viability of adherent cancer cell lines.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cancer cell line of interest
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells that are in the logarithmic growth phase.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.[7]
-
-
Drug Treatment:
-
Prepare a series of dilutions of this compound in complete medium from the stock solution. A common approach is to perform serial dilutions to cover a broad concentration range (e.g., 0.01 nM to 10 µM).
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration) and a no-treatment control.
-
Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions to the respective wells in triplicate.
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Subtract the average absorbance of the blank wells (medium with MTT and DMSO only) from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (set as 100% viability).
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Determine the IC50 value using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- variable slope) with appropriate software (e.g., GraphPad Prism, R).
-
Visualizations
Signaling Pathway
Caption: c-Met signaling pathway and the inhibitory action of this compound.
Experimental Workflow
Caption: Workflow for determining the IC50 of this compound in cell culture.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 11. bitesizebio.com [bitesizebio.com]
Troubleshooting inconsistent results in EMD-1204831 experiments
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers working with EMD-1204831, a potent and highly selective c-Met inhibitor.
Frequently Asked Questions (FAQs)
Q1: We are observing significant variability in the IC50 value of this compound in our cell proliferation assays. What are the potential causes?
A1: Inconsistent IC50 values for this compound can stem from several factors:
-
Cell Line Authenticity and Passage Number: Ensure your cell lines are authenticated and use a consistent, low passage number. Genetic drift in cancer cell lines can alter c-Met expression or dependence.
-
Serum Concentration: The concentration of serum in your culture media can affect results. Hepatocyte Growth Factor (HGF), the ligand for c-Met, is present in serum and can compete with the inhibitor. Consider using serum-free conditions or a consistent serum batch.[1]
-
Assay Duration: The incubation time with this compound can influence the IC50 value. Ensure you are using a consistent assay duration as published in the original studies.
-
Compound Stability: Ensure proper storage and handling of the this compound compound to prevent degradation. Prepare fresh dilutions for each experiment from a stable stock solution.
-
Cell Seeding Density: The initial number of cells seeded can impact the final assay readout. Optimize and maintain a consistent cell density for all experiments.
Q2: this compound is not inhibiting c-Met phosphorylation in our Western blot analysis. What should we check?
A2: If you are not observing the expected inhibition of c-Met phosphorylation, consider the following:
-
Antibody Quality: Verify the specificity and efficacy of your primary antibodies for both phosphorylated c-Met (p-c-Met) and total c-Met.
-
Stimulation Conditions: For HGF-dependent cell lines like A549, ensure you are stimulating the cells with an optimal concentration of HGF to induce robust c-Met phosphorylation before adding the inhibitor.[1]
-
Lysis Buffer Composition: Use a lysis buffer containing phosphatase and protease inhibitors to preserve the phosphorylation status of your proteins.
-
Inhibitor Concentration and Incubation Time: Confirm that you are using an appropriate concentration range and incubation time for this compound. A dose-response experiment is recommended to determine the optimal inhibitory concentration in your specific cell line.[1][2]
-
Cell Line c-Met Status: Verify that your chosen cell line has sufficient c-Met expression or amplification. In cell lines with low c-Met levels, detecting changes in phosphorylation can be challenging.
Q3: Our in vivo xenograft study with this compound is showing inconsistent tumor growth inhibition. What could be the reason?
A3: Inconsistent results in animal studies can be complex. Here are some key areas to investigate:
-
Compound Formulation and Administration: Ensure the this compound formulation is stable and administered consistently. The route and frequency of administration (e.g., daily oral gavage) should be uniform across all animals.[1]
-
Tumor Engraftment and Size: Start the treatment when tumors have reached a consistent, measurable size. Variability in initial tumor volume can lead to divergent outcomes.[3]
-
Animal Health and Husbandry: Maintain consistent housing conditions and monitor the overall health of the animals. Stress or underlying health issues can impact tumor growth and drug metabolism.
-
Pharmacokinetics: The bioavailability and metabolism of this compound can vary. Consider performing pharmacokinetic analysis to ensure adequate drug exposure in the animals. A decrease in exposure after multiple doses has been noted, potentially due to autoinduction of metabolism.[4]
Quantitative Data Summary
Table 1: In Vitro Inhibitory Activity of this compound
| Target/Assay | Cell Line | IC50 (nmol/L) |
| c-Met Kinase Activity | - | 9[1][2][5] |
| HGF-induced c-Met Phosphorylation | A549 | 15[1] |
| Constitutive c-Met Phosphorylation | EBC-1 | 12[1] |
Table 2: In Vivo Antitumor Activity of this compound
| Xenograft Model | Cell Line | Treatment | Outcome |
| Lung Cancer | EBC-1 | Daily administration | Dose-dependent tumor growth inhibition[1] |
| Pancreatic Carcinoma | KP-4 | 200 mg/kg twice daily | Growth arrest of tumors[1] |
Experimental Protocols
Western Blot for c-Met Phosphorylation
-
Cell Culture and Treatment:
-
Seed cells (e.g., A549 or EBC-1) in 6-well plates and grow to 70-80% confluency.
-
For HGF-dependent lines like A549, serum-starve the cells overnight.
-
Pre-treat cells with varying concentrations of this compound for 2-4 hours.
-
If applicable, stimulate with HGF (e.g., 100 ng/mL) for 15-30 minutes.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature 20-40 µg of protein by boiling in Laemmli sample buffer.
-
Separate proteins on an 8-10% SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate with primary antibodies against p-c-Met (Y1234/Y1235) and total c-Met overnight at 4°C.[1]
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
Cell Proliferation Assay (e.g., MTT or CellTiter-Glo®)
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a pre-determined optimal density.
-
-
Compound Treatment:
-
After 24 hours, treat the cells with a serial dilution of this compound. Include a vehicle control (e.g., DMSO).
-
-
Incubation:
-
Incubate the plate for 72 hours in a humidified incubator at 37°C and 5% CO2.
-
-
Assay Measurement:
-
Add the assay reagent (e.g., MTT or CellTiter-Glo®) to each well according to the manufacturer's instructions.
-
Read the absorbance or luminescence on a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle control.
-
Plot the dose-response curve and calculate the IC50 value using a suitable software package.
-
Visualizations
Caption: c-Met signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for evaluating this compound.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Tepotinib (EMD 1214063; MSC2156119) | c-MET inhibitor | CAS 1100598-32-0 | Buy Tepotinib (EMD 1214063; MSC2156119) from Supplier InvivoChem [invivochem.com]
- 4. ascopubs.org [ascopubs.org]
- 5. EMD 1214063 and EMD 1204831 constitute a new class of potent and highly selective c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
EMD-1204831 Technical Support Center: A Guide to Solubility and Stability in Cell Culture Media
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information and guidance on the solubility and stability of EMD-1204831, a potent and highly selective c-Met inhibitor, for use in cell culture experiments.[1] Proper handling and understanding of a compound's behavior in experimental conditions are critical for obtaining reliable and reproducible results. This guide offers troubleshooting advice, frequently asked questions, and detailed protocols to address common challenges encountered when working with this compound.
Quick Reference: Physicochemical Properties and Stock Solution Preparation
| Property | Recommendation | Source |
| Recommended Solvent | Dimethyl Sulfoxide (DMSO) | [1] |
| Estimated Solubility in DMSO | ~8.75 mg/mL (~17.76 mM) | [2] |
| Stock Solution Concentration | 10 mM in anhydrous DMSO | General Best Practice |
| Storage of Stock Solution | Aliquot and store at -20°C or -80°C | [3] |
| Handling of Stock Solution | Avoid repeated freeze-thaw cycles | [3] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Objective: To prepare a concentrated stock solution of this compound for use in cell culture experiments.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer and sonicator
Procedure:
-
Equilibrate: Allow the vial of this compound powder to reach room temperature before opening to prevent condensation.
-
Weigh: Carefully weigh the desired amount of this compound powder. For 1 mL of a 10 mM stock solution (Molecular Weight: 473.53 g/mol ), you will need 4.74 mg.
-
Dissolve: Add the appropriate volume of anhydrous DMSO to the powder.
-
Mix: Vortex the solution thoroughly. If necessary, use a sonicator bath to ensure complete dissolution. Gentle warming to 37°C can also aid solubility.
-
Aliquot: Dispense the stock solution into single-use aliquots in sterile, amber vials.
-
Store: Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Assessment of this compound Stability in Cell Culture Media
Objective: To determine the stability of this compound in a specific cell culture medium over time.
Materials:
-
10 mM this compound stock solution in DMSO
-
Cell culture medium of interest (e.g., DMEM, RPMI-1640) with and without serum
-
Sterile multi-well plates or microcentrifuge tubes
-
Humidified incubator (37°C, 5% CO₂)
-
Analytical instrumentation (e.g., HPLC-UV, LC-MS)
Procedure:
-
Prepare Working Solution: Dilute the 10 mM this compound stock solution into pre-warmed cell culture medium to the final desired experimental concentration (e.g., 10 µM). Ensure the final DMSO concentration is non-toxic to the cells (typically <0.1%).
-
Incubate: Add the working solution to sterile tubes or wells of a multi-well plate and place in a humidified incubator at 37°C with 5% CO₂.
-
Collect Time Points: At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove an aliquot for analysis. The 0-hour time point serves as the initial concentration baseline.
-
Store Samples: Immediately store the collected samples at -80°C until analysis.
-
Analyze: Thaw the samples and analyze the concentration of the parent this compound compound using a validated analytical method like HPLC or LC-MS.
-
Calculate Stability: Determine the percentage of this compound remaining at each time point relative to the 0-hour sample.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitation of this compound in cell culture medium. | - Low aqueous solubility.- Final DMSO concentration is too high. | - Ensure the final DMSO concentration is as low as possible (ideally ≤ 0.1%).- Prepare intermediate dilutions in a small volume of media before adding to the final culture volume.[4] |
| Inconsistent or no biological effect observed. | - Degraded compound due to improper storage or handling.- Inaccurate concentration due to pipetting errors.- Low cell permeability. | - Use a fresh aliquot of the stock solution.- Verify all calculations and ensure pipettes are calibrated.- Consult literature for similar compounds regarding cell permeability. |
| High background or off-target effects. | - The concentration of this compound is too high. | - Perform a dose-response experiment to identify the optimal concentration range. |
| Cells appear stressed or die at all concentrations. | - The final concentration of DMSO is toxic to the cells. | - Ensure the final DMSO concentration in the culture medium is at a non-toxic level (typically <0.1%). Include a vehicle control (media with the same concentration of DMSO) in your experiments. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions? A1: The recommended solvent for this compound is Dimethyl Sulfoxide (DMSO).[1]
Q2: How should I store the solid this compound and its stock solution? A2: The solid powder should be stored at -20°C. Once dissolved in DMSO, the stock solution should be aliquoted into single-use vials and stored at -20°C or -80°C to minimize freeze-thaw cycles.[3]
Q3: What is the stability of this compound in cell culture media? A3: The stability of this compound in cell culture media has not been specifically reported. Stability can be influenced by factors such as media composition, pH, temperature, and the presence of serum. It is highly recommended to perform a stability study using the protocol provided above in your specific experimental conditions.
Q4: I am observing variability in my results. What could be the cause? A4: Variability can arise from several factors, including repeated freeze-thaw cycles of the stock solution, incomplete dissolution of the compound, or degradation of the compound in the cell culture media over the course of the experiment. Ensure proper storage and handling, and consider assessing the stability of this compound under your experimental conditions.
Q5: What is the mechanism of action of this compound? A5: this compound is a potent and highly selective inhibitor of the c-Met receptor tyrosine kinase.[5][6] By binding to c-Met, it disrupts the signaling pathways that are involved in tumor cell proliferation, survival, invasion, and angiogenesis.[6]
Visualizing Experimental and Biological Pathways
To aid in experimental design and understanding the mechanism of action of this compound, the following diagrams illustrate a typical experimental workflow for assessing compound stability and the c-Met signaling pathway.
Caption: Experimental workflow for assessing the stability of this compound.
Caption: The c-Met signaling pathway and the inhibitory action of this compound.
References
- 1. medkoo.com [medkoo.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The Preclinical Pharmacology of Tepotinib—A Highly Selective MET Inhibitor with Activity in Tumors Harboring MET Alterations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EMD 1204831 | c-MET | 1100598-15-9 | Invivochem [invivochem.com]
- 5. EMD 1214063 and EMD 1204831 constitute a new class of potent and highly selective c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Facebook [cancer.gov]
Identifying bypass signaling pathways in EMD-1204831 resistant cells
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for identifying and understanding bypass signaling pathways in cancer cells that have developed resistance to the c-MET inhibitor, EMD-1204831. Through a series of frequently asked questions, troubleshooting guides, and detailed experimental protocols, this guide aims to facilitate the design and execution of experiments to elucidate mechanisms of resistance.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and highly selective small molecule inhibitor of the c-MET receptor tyrosine kinase.[1] Its primary mechanism of action is to bind to the ATP-binding site of c-MET, preventing its phosphorylation and subsequent activation of downstream signaling pathways that are crucial for tumor cell proliferation, survival, invasion, and angiogenesis.
Q2: What are the known bypass signaling pathways that can lead to resistance to this compound and other MET inhibitors?
A2: Acquired resistance to MET inhibitors often involves the activation of alternative signaling pathways that compensate for the inhibition of c-MET. The most commonly observed bypass pathways include:
-
Epidermal Growth Factor Receptor (EGFR) Activation: Upregulation or amplification of EGFR can reactivate downstream signaling cascades like the PI3K/AKT and MAPK/ERK pathways, rendering the cells independent of c-MET signaling.
-
AXL Receptor Tyrosine Kinase Upregulation: Increased expression and activation of AXL is another mechanism that can sustain pro-survival signaling in the presence of MET inhibition.
-
PI3K/AKT/mTOR Pathway Alterations: Mutations or amplifications of components within the PI3K/AKT/mTOR pathway can lead to its constitutive activation, making it independent of upstream receptor tyrosine kinase signaling.
Q3: What experimental approaches are recommended for identifying these bypass pathways in our resistant cell lines?
A3: To identify the specific bypass mechanisms in your this compound resistant cells, a multi-pronged approach is recommended:
-
Phosphoproteomics: This technique allows for a global analysis of changes in protein phosphorylation between sensitive and resistant cells, providing a direct readout of activated signaling pathways.
-
Kinome Profiling: This method assesses the activity of a broad range of kinases, helping to pinpoint which kinases are hyperactivated in resistant cells.
-
CRISPR-Cas9 Screens: Genome-wide or targeted CRISPR screens can systematically identify genes whose knockout confers resistance, thereby revealing critical nodes in the bypass signaling network.
Troubleshooting Guides
Problem 1: Phosphoproteomics data does not show clear activation of a specific bypass pathway.
-
Possible Cause 1: Insufficient enrichment of phosphopeptides.
-
Solution: Optimize your phosphopeptide enrichment protocol. Ensure complete cell lysis and protein denaturation. Use sufficient amounts of high-quality affinity resins (e.g., TiO2 or Fe-NTA) and ensure the pH of your loading and wash buffers is optimal for phosphopeptide binding.
-
-
Possible Cause 2: Timing of sample collection is not optimal.
-
Solution: The activation of bypass pathways can be dynamic. Perform a time-course experiment to identify the optimal time point for observing maximal activation of alternative signaling pathways after this compound treatment.
-
-
Possible Cause 3: Data analysis thresholds are too stringent.
-
Solution: Re-evaluate your data analysis parameters. While stringent cutoffs for fold-change and p-values are important to minimize false positives, they may also exclude biologically relevant changes. Consider using pathway analysis tools to identify enrichment of functionally related proteins with more modest but consistent changes in phosphorylation.
-
Problem 2: Kinome profiling identifies multiple activated kinases, making it difficult to pinpoint the primary bypass pathway.
-
Possible Cause 1: Off-target effects of this compound in the resistant clone.
-
Solution: Validate the key activated kinases using orthogonal methods such as Western blotting with phospho-specific antibodies. Use specific inhibitors for the identified kinases to determine which ones are essential for the survival of the resistant cells.
-
-
Possible Cause 2: A network of kinases is responsible for resistance.
-
Solution: Use bioinformatics tools to map the identified kinases onto known signaling pathways and protein-protein interaction networks. This can help to visualize the interconnectedness of the activated kinases and identify key signaling hubs that could be targeted therapeutically.
-
Problem 3: CRISPR-Cas9 screen yields a large number of potential resistance genes.
-
Possible Cause 1: Off-target effects of the sgRNA library.
-
Solution: Validate the top candidate genes using multiple individual sgRNAs targeting different regions of each gene. This will help to confirm that the observed resistance phenotype is due to the knockout of the target gene and not an off-target effect.
-
-
Possible Cause 2: The screen identified both direct and indirect regulators of resistance.
-
Solution: Prioritize the validation of genes that have a known function in relevant signaling pathways (e.g., EGFR, AXL, PI3K/AKT pathways). Perform functional rescue experiments by re-expressing the candidate gene in the knockout cells to confirm its role in conferring sensitivity to this compound.
-
Data Presentation
Table 1: Comparative IC50 Values for MET Inhibitors in Sensitive vs. Resistant Non-Small Cell Lung Cancer (NSCLC) Cell Lines.
Note: Data for the closely related MET inhibitor Capmatinib is presented as a representative example due to the limited availability of published data specifically for this compound in resistant cell lines.
| Cell Line | Drug | IC50 (Sensitive) | IC50 (Resistant) | Fold Resistance | Reference |
| EBC-1 | Capmatinib | 3.70 ± 0.10 nM | > 10 µM | > 2700 | [2] |
Table 2: Representative Phosphorylation Changes in Key Bypass Signaling Proteins.
Note: This table presents hypothetical but representative data illustrating expected changes in phosphorylation upon development of resistance to a MET inhibitor. Actual fold changes will vary depending on the specific cell line and resistance mechanism.
| Protein | Phosphorylation Site | Fold Change (Resistant vs. Sensitive) | Putative Pathway |
| EGFR | Y1068 | 5.2 | EGFR Signaling |
| AXL | Y702 | 4.8 | AXL Signaling |
| AKT1 | S473 | 3.5 | PI3K/AKT Signaling |
| ERK1/2 | T202/Y204 | 2.9 | MAPK/ERK Signaling |
Experimental Protocols
Phosphoproteomics Workflow for Identifying Bypass Signaling
This protocol provides a general workflow for a label-free quantitative phosphoproteomics experiment.
-
Cell Culture and Treatment: Culture both this compound sensitive and resistant cells to ~80% confluency. Treat with either DMSO (vehicle) or this compound at a concentration that inhibits MET phosphorylation in the sensitive cells for an optimized duration (e.g., 24 hours).
-
Cell Lysis and Protein Extraction: Immediately after treatment, wash cells with ice-cold PBS and lyse in a buffer containing protease and phosphatase inhibitors (e.g., 8M urea in 50 mM TEAB with inhibitor cocktails). Sonicate to shear DNA and clarify the lysate by centrifugation.
-
Protein Digestion: Perform a protein concentration assay (e.g., BCA). Reduce the urea concentration to <2M by dilution. Digest proteins with sequencing-grade trypsin (e.g., 1:50 enzyme-to-protein ratio) overnight at 37°C.
-
Phosphopeptide Enrichment: Acidify the peptide mixture with trifluoroacetic acid (TFA). Use a phosphopeptide enrichment kit (e.g., TiO2 or Fe-NTA spin columns) according to the manufacturer's instructions. This step selectively isolates phosphorylated peptides from the more abundant non-phosphorylated peptides.
-
LC-MS/MS Analysis: Analyze the enriched phosphopeptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) on a high-resolution mass spectrometer.
-
Data Analysis: Process the raw MS data using a suitable software package (e.g., MaxQuant, Proteome Discoverer). Perform database searching to identify phosphopeptides and quantify their abundance. Compare the phosphopeptide abundance between sensitive and resistant cells to identify differentially phosphorylated proteins and perform pathway analysis.
Kinome Profiling Using Multiplexed Inhibitor Beads (MIBs)
This protocol outlines a general procedure for kinome profiling using MIB-MS.
-
Cell Lysis: Lyse sensitive and resistant cells in a non-denaturing lysis buffer containing phosphatase inhibitors.
-
Kinase Capture: Incubate the cell lysates with multiplexed inhibitor beads (MIBs). These beads are coated with a cocktail of broad-spectrum kinase inhibitors that bind to the ATP-binding site of active kinases.
-
Washing and Elution: Wash the beads extensively to remove non-specifically bound proteins. Elute the captured kinases.
-
Protein Digestion and LC-MS/MS: Digest the eluted kinases with trypsin and analyze the resulting peptides by LC-MS/MS.
-
Data Analysis: Identify and quantify the captured kinases. Compare the abundance of each kinase between the sensitive and resistant cell lysates to identify kinases that are more abundant (and thus likely more active) in the resistant state.
CRISPR-Cas9 Screen for Resistance Genes
This protocol describes a pooled, positive selection CRISPR-Cas9 knockout screen.
-
Library Transduction: Transduce a Cas9-expressing sensitive cell line with a pooled lentiviral sgRNA library (genome-wide or targeting a specific gene family like kinases) at a low multiplicity of infection (MOI < 0.3) to ensure most cells receive a single sgRNA.
-
Antibiotic Selection: Select for successfully transduced cells using an appropriate antibiotic (e.g., puromycin).
-
Drug Selection: Treat the transduced cell population with this compound at a concentration that is lethal to the majority of the cells (e.g., IC90). Maintain the cells under drug selection for a period sufficient to allow for the outgrowth of resistant clones (typically 2-4 weeks).
-
Genomic DNA Extraction and Sequencing: Harvest genomic DNA from the surviving resistant cell population and from a control population of transduced cells that were not treated with the drug. Amplify the sgRNA sequences from the genomic DNA by PCR.
-
Data Analysis: Sequence the amplified sgRNA cassettes using next-generation sequencing. Identify sgRNAs that are enriched in the drug-treated population compared to the control population. The genes targeted by these enriched sgRNAs are candidate resistance genes.
Visualizations
References
Technical Support Center: EMD-1204831 In Vivo Efficacy Enhancement
Welcome to the technical support center for EMD-1204831. This resource provides researchers, scientists, and drug development professionals with detailed strategies, troubleshooting guides, and frequently asked questions (FAQs) to enhance the in vivo efficacy of the selective c-Met inhibitor, this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and highly selective small-molecule inhibitor of the c-Met receptor tyrosine kinase.[1][2] The c-Met receptor, upon binding its ligand, hepatocyte growth factor (HGF), dimerizes and autophosphorylates, activating downstream signaling pathways like RAS/MAPK and PI3K/Akt. These pathways are crucial for cell proliferation, survival, migration, and invasion.[3] this compound competitively binds to the ATP-binding site in the kinase domain of c-Met, inhibiting its phosphorylation and subsequent activation of downstream signaling.[1][2]
Q2: My in vitro results with this compound are promising, but the in vivo efficacy is lower than expected. What could be the reason?
A2: A common reason for discrepancies between in vitro and in vivo results is the experimental conditions used for in vitro assays. Often, in vitro studies use non-physiologically high concentrations of exogenous HGF to stimulate the c-Met pathway.[4][5] This can create a scenario of strong pathway activation that may not be representative of the tumor microenvironment in vivo, where HGF levels are typically much lower.[4] Consequently, the inhibitor may appear more potent in vitro than it is in a physiological in vivo setting. It is crucial to assess the c-Met pathway activation status of your in vivo model and consider the HGF concentration in your in vitro experiments.
Q3: What are the known mechanisms of resistance to c-Met inhibitors like this compound?
A3: Resistance to c-Met inhibitors can be categorized into two main types:
-
On-target resistance: This involves mutations in the c-Met kinase domain that prevent the inhibitor from binding effectively. Examples of such mutations include D1228V, Y1230H/C, and D1228N/H.[6][7]
-
Bypass signaling: In this form of resistance, tumor cells activate alternative signaling pathways to circumvent the blocked c-Met pathway. Common bypass mechanisms include the activation of other receptor tyrosine kinases like EGFR and HER2, or the activation of downstream signaling components such as the Wnt/β-catenin pathway.[8][9]
Understanding the potential resistance mechanisms in your tumor model is key to developing strategies to enhance and sustain the efficacy of this compound.
Troubleshooting Guide
Issue: Suboptimal tumor growth inhibition in a xenograft model.
| Potential Cause | Troubleshooting Step |
| Inadequate Drug Exposure | Verify the pharmacokinetic profile of this compound in your specific animal model. Consider optimizing the dosing regimen (dose and frequency) based on pharmacokinetic/pharmacodynamic (PK/PD) modeling to ensure sustained target inhibition.[3] |
| Low c-Met Pathway Activation in the Tumor Model | Confirm that your chosen xenograft model has significant c-Met pathway activation. This can be assessed by checking for c-Met amplification, overexpression, or activating mutations, and by measuring the levels of phosphorylated c-Met (p-Met).[4][5] |
| Pre-existing or Acquired Resistance | Investigate potential bypass signaling pathways that may be active in your tumor model. Consider combination therapy to co-target these pathways. For example, if EGFR signaling is a potential escape route, combining this compound with an EGFR inhibitor could be beneficial.[3] |
| Poor Bioavailability | This compound is an oral inhibitor. If poor absorption is suspected, consider formulation strategies or alternative drug delivery systems to enhance bioavailability. |
Strategies to Enhance In Vivo Efficacy
Combination Therapies
Combining this compound with other targeted agents is a promising strategy to overcome resistance and enhance anti-tumor activity.
-
With EGFR Inhibitors: In tumors with co-activation of c-Met and EGFR, particularly in the context of acquired resistance to EGFR TKIs, a combination approach can be highly effective. Preclinical studies have shown that combining a c-Met inhibitor like tepotinib (a compound structurally related to this compound) with an EGFR TKI can lead to complete tumor regression in xenograft models.[3]
-
With MEK Inhibitors: The RAS/MAPK pathway is a critical downstream effector of c-Met signaling. Co-inhibition of c-Met and MEK has shown synergistic effects in preclinical models of lung adenocarcinoma.[10]
-
With Immune Checkpoint Inhibitors: Inhibition of c-Met has been shown to increase the expression of PD-L1 on tumor cells.[11] This suggests that combining this compound with an anti-PD-1/PD-L1 antibody could enhance the anti-tumor immune response.[11][12]
| Combination | Tumor Model | Efficacy Outcome | Reference |
| Tepotinib + Gefitinib | MET-amplified EGFR-mutant NSCLC Xenograft | Complete tumor regression | [3] |
| Tepotinib + Gefitinib | MET-amplified EGFR-mutant NSCLC | Median PFS of 21.2 months (vs. 4.2 months with chemotherapy) | [13] |
| JNJ38877605 (c-Met TKI) | RU Melanoma Xenograft | 6-fold decrease in tumor size vs. vehicle | [9] |
| Milademetan (MDM2i) + Trametinib (MEKi) | METex14/MDM2amp LUAD Xenograft | More effective than either agent alone | [10] |
Advanced Drug Delivery Systems
For tyrosine kinase inhibitors like this compound, which may have challenges with solubility and bioavailability, advanced drug delivery systems can improve their in vivo performance.
-
Nanoparticle-based Delivery: Encapsulating this compound in polymeric or lipid-based nanoparticles can improve its solubility, prolong its circulation time, and potentially enhance its accumulation in tumor tissue through the enhanced permeability and retention (EPR) effect.[14][15][16]
-
Liposomal Formulations: Liposomes can be used to encapsulate this compound, which can improve its pharmacokinetic profile and reduce off-target toxicity.[17]
Experimental Protocols
Protocol 1: In Vivo Xenograft Study for Combination Therapy (this compound + EGFR Inhibitor)
-
Cell Line Selection: Choose a cancer cell line with known c-Met activation and EGFR expression (e.g., a non-small cell lung cancer line with MET amplification that has acquired resistance to an EGFR TKI).
-
Animal Model: Use immunodeficient mice (e.g., athymic nude or NSG mice).
-
Tumor Implantation: Subcutaneously inject 1 x 10^6 to 5 x 10^6 tumor cells into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by caliper measurements twice weekly.
-
Treatment Groups: Once tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into the following treatment groups (n=8-10 mice per group):
-
Vehicle control (oral gavage)
-
This compound alone (dose and schedule based on prior studies or PK/PD data)
-
EGFR inhibitor alone (e.g., gefitinib, osimertinib; dose and schedule based on literature)
-
This compound + EGFR inhibitor
-
-
Drug Administration: Administer drugs as per the determined schedule (e.g., daily oral gavage) for a specified duration (e.g., 21-28 days).
-
Efficacy Assessment: Continue to monitor tumor volume and body weight. At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis.
-
Pharmacodynamic Analysis: Collect tumor samples at various time points to assess target inhibition (e.g., levels of p-Met and p-EGFR) by Western blotting or immunohistochemistry.
Visualizations
Caption: The c-Met signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for in vivo combination therapy studies.
Caption: Logical relationships of resistance mechanisms and counter-strategies.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. EMD 1214063 and EMD 1204831 constitute a new class of potent and highly selective c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Preclinical Pharmacology of Tepotinib—A Highly Selective MET Inhibitor with Activity in Tumors Harboring MET Alterations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Failures in preclinical and clinical trials of c-Met inhibitors: evaluation of pathway activity as a promising selection criterion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oncotarget.com [oncotarget.com]
- 6. Structural and Molecular Insight into Resistance Mechanisms of First Generation cMET Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. MET Signaling Pathways, Resistance Mechanisms, and Opportunities for Target Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Combination Therapy With MDM2 and MEK Inhibitors Is Effective in Patient-Derived Models of Lung Adenocarcinoma With Concurrent Oncogenic Drivers and MDM2 Amplification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. e-century.us [e-century.us]
- 12. MET pathway inhibition increases chemo-immunotherapy efficacy in small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. onclive.com [onclive.com]
- 14. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 15. Multi-target tyrosine kinase inhibitor nanoparticle delivery systems for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Insights into Lipid-Based Delivery Nanosystems of Protein-Tyrosine Kinase Inhibitors for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Advances in nanotechnology-based delivery systems for EGFR tyrosine kinases inhibitors in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Experimental Variability in Cryo-EM Studies of c-Met Receptor-Inhibitor Complexes
Disclaimer: The identifier "EMD-1204831" refers to a potent and highly selective small molecule inhibitor of the c-Met receptor tyrosine kinase, not a deposited map in the Electron Microscopy Data Bank (EMDB).[1][2] This guide is tailored for researchers encountering experimental variability in cryo-electron microscopy (cryo-EM) studies of protein-ligand complexes, using the c-Met receptor bound to inhibitors like this compound or Tepotinib (EMD-1214063) as a primary example.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of experimental variability when studying c-Met receptor-inhibitor complexes with cryo-EM?
A1: The most common sources of variability in cryo-EM studies of membrane proteins like the c-Met receptor complexed with small molecule inhibitors include:
-
Sample Quality: Incomplete complex formation, sample heterogeneity (both compositional and conformational), and instability of the purified protein.[3]
-
Grid Preparation: Issues with vitrification, including crystalline ice formation, suboptimal ice thickness, and protein denaturation at the air-water interface.[4][5][6]
-
Particle Behavior: Preferred orientation of the particles in the ice, leading to an incomplete set of views for 3D reconstruction.[7]
-
Data Collection and Processing: Low signal-to-noise ratio, especially for smaller proteins, and challenges in particle picking and alignment.[7][8]
Q2: What is a good starting concentration for the c-Met receptor and my inhibitor for cryo-EM grid preparation?
A2: For cryo-EM, protein concentrations typically range from 0.05 to 5 µM.[5] The inhibitor should be added in slight molar excess (e.g., 1:1.5 or 1:2 protein to inhibitor ratio) to ensure saturation of the binding sites. However, the optimal concentrations are highly sample-dependent and require empirical optimization.
Q3: My 2D class averages of the c-Met-inhibitor complex are blurry and lack detail. What could be the cause?
A3: Blurry 2D class averages can stem from several issues:
-
Sample Heterogeneity: The sample may contain a mixture of apo-protein and ligand-bound protein, or the complex may be conformationally flexible.
-
Poor Vitrification: The ice may be too thick, reducing contrast and signal.[4]
-
Inaccurate Particle Alignment: This can be due to a low signal-to-noise ratio or the presence of "junk" particles.
-
Beam-Induced Motion: Movement of the sample during imaging can blur the data.
Q4: I am observing a strong preferred orientation of my c-Met particles. How can I address this?
A4: Preferred orientation is a common challenge, especially for membrane proteins.[7] Strategies to mitigate this include:
-
Using different grid types: Grids with different surface properties (e.g., gold grids) can alter particle adsorption.[5]
-
Adding detergents or other additives: Low concentrations of mild detergents can sometimes disrupt the interaction with the air-water interface.
-
Tilting the specimen stage during data collection: This can help fill in the missing views, although it can also reduce image quality.
Troubleshooting Guides
Guide 1: Sample Preparation and Complex Formation
| Problem | Possible Cause | Suggested Solution |
| Low yield of purified c-Met receptor | Suboptimal expression or purification conditions. | Optimize expression host, temperature, and induction time. Screen different detergents for extraction and purification. |
| Incomplete formation of the c-Met-inhibitor complex | Insufficient inhibitor concentration or incubation time. | Increase the molar excess of the inhibitor. Optimize incubation time and temperature. Confirm binding using a biophysical method like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). |
| Sample aggregation after purification or complex formation | Buffer incompatibility, protein instability, or high concentration. | Screen different buffers, pH levels, and salt concentrations.[5] Consider adding stabilizing additives like glycerol or specific lipids. Perform size-exclusion chromatography (SEC) immediately before grid preparation to remove aggregates.[3] |
| Sample heterogeneity (compositional or conformational) | Presence of apo-protein, degradation products, or multiple conformational states. | Ensure complete saturation with the inhibitor.[1] Use high-resolution SEC to isolate the homogenous complex. Employ 3D classification during data processing to separate different conformational states.[3] |
Guide 2: Cryo-EM Grid Preparation and Data Collection
| Problem | Possible Cause | Suggested Solution |
| Crystalline ice on the grid | Slow freezing rate. | Ensure the plunge freezer is properly aligned and has sufficient liquid ethane. Optimize blotting parameters (time, force) to leave a thin aqueous film. |
| Ice is too thick or too thin | Incorrect blotting parameters. | Empirically test a range of blot times and forces. Adjust the humidity in the plunge freezer chamber. |
| Particles are aggregated or poorly distributed in the holes | High protein concentration; non-ideal grid surface properties. | Optimize protein concentration.[9] Glow-discharge grids immediately before use to make the surface hydrophilic. Try different types of grids (e.g., holey carbon, gold). |
| Low particle contrast in micrographs | Ice is too thick; protein is small; defocus is too low. | Screen for areas with thinner ice.[4] For smaller proteins, a higher defocus can increase contrast, but at the cost of lower resolution information. |
| CTF estimation is poor | Thick ice, crystalline ice, or insufficient particle density. | Prioritize grids with uniform, thin, amorphous ice.[4] Ensure adequate particle concentration. |
Data Presentation
Table 1: Inhibitory Activity of this compound and Related Compounds
| Compound | Target | IC50 (Biochemical Assay) | IC50 (Cell-based Assay) | Reference |
| This compound | c-Met Kinase | 9 nM | 15 nM (A549 cells) | [1][2] |
| Tepotinib (EMD-1214063) | c-Met Kinase | 3 nM | 6 nM (A549 cells) | [1][2][10] |
Table 2: Representative Cryo-EM Data for c-Met Receptor Complexes
| Complex | PDB/EMDB ID | Resolution | Key Experimental Details | Reference |
| c-Met / HGF holo-complex | 7MO7 / EMD-23919 | 4.8 Å | Single particle analysis of the active state complex. | [11] |
| 1:1 c-Met / HGF complex | - / EMD-23920 | - | Focused 3D reconstruction of a sub-complex. | [12] |
Experimental Protocols
Protocol 1: Purification and Complex Formation of c-Met with an Inhibitor
-
Expression and Solubilization: Express the ectodomain of human c-Met in a suitable cell line (e.g., HEK293). Solubilize the membrane-associated protein using a mild detergent (e.g., DDM/CHS).
-
Affinity Chromatography: Purify the solubilized receptor using an affinity tag (e.g., His-tag, Strep-tag).
-
Size-Exclusion Chromatography (SEC): Further purify the protein and assess its oligomeric state and homogeneity using SEC in a buffer containing a suitable detergent.
-
Complex Formation: Incubate the purified, monodisperse c-Met receptor with a 2- to 4-fold molar excess of the inhibitor (e.g., this compound dissolved in DMSO) for at least one hour on ice. The final DMSO concentration should be kept below 0.5%.
-
Final Polishing Step: Perform a final SEC run to remove any aggregated protein and excess, unbound inhibitor. Collect the peak corresponding to the c-Met-inhibitor complex.
-
Concentration and Quality Control: Concentrate the complex to a suitable concentration for cryo-EM (typically 1-5 mg/mL). Verify the sample purity and integrity using SDS-PAGE.
Protocol 2: Cryo-EM Grid Preparation
-
Grid Preparation: Glow-discharge holey carbon or gold grids for 30-60 seconds to render the surface hydrophilic.
-
Sample Application: In a plunge-freezing device (e.g., Vitrobot), set the chamber to a controlled temperature (e.g., 10°C) and 100% humidity. Apply 3-4 µL of the purified c-Met-inhibitor complex to the grid.
-
Blotting: Blot the grid with filter paper to remove excess liquid. Blotting time and force are critical parameters that must be optimized (e.g., 2-4 seconds blot time, blot force of 0).
-
Vitrification: Immediately plunge the grid into liquid ethane cooled by liquid nitrogen.[13]
-
Storage: Transfer the vitrified grid to a grid box and store under liquid nitrogen until imaging.
Visualizations
c-Met Signaling Pathway
Caption: The c-Met signaling pathway is activated by HGF, leading to downstream cascades like RAS/ERK and PI3K/AKT that promote cell proliferation and survival.[14][15][16][17] Small molecule inhibitors like this compound block the receptor's kinase activity.
Cryo-EM Experimental Workflow
Caption: A generalized workflow for determining the cryo-EM structure of a protein-ligand complex, from initial biochemical preparation to the final 3D model.[5][13] Optimization at the quality control and 2D classification stages is often necessary.
References
- 1. EMD 1214063 and EMD 1204831 constitute a new class of potent and highly selective c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. What Could Go Wrong? A Practical Guide To Single-Particle Cryo-EM: From Biochemistry To Atomic Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Specimen preparation for high-resolution cryo-EM - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MyScope [myscope.training]
- 7. Challenges and opportunities in cryo-EM single-particle analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.physiology.org [journals.physiology.org]
- 9. Frontiers | Cryo-EM Grid Preparation of Membrane Protein Samples for Single Particle Analysis [frontiersin.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. rcsb.org [rcsb.org]
- 12. EMDB-23920: Cryo-EM structure of 1:1 c-MET I/HGF I complex after focused 3D r... - Yorodumi [pdbj.org]
- 13. Cryo Electron Microscopy: Principle, Strengths, Limitations and Applications | Technology Networks [technologynetworks.com]
- 14. Hepatocyte growth factor receptor - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. aacrjournals.org [aacrjournals.org]
- 17. c-MET [stage.abbviescience.com]
Technical Support Center: Managing EMD-1204831-Induced Cytotoxicity in Normal Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering EMD-1204831-induced cytotoxicity in normal cells during their experiments.
I. FAQs: Understanding and Troubleshooting this compound Cytotoxicity
This section addresses common questions regarding unexpected cytotoxicity in normal cell lines when using this compound.
Q1: We are observing significant cell death in our normal (non-cancerous) cell line after treatment with this compound. Isn't this compound supposed to be selective for c-Met overexpressing cancer cells?
A1: this compound is a highly selective inhibitor of the c-Met receptor tyrosine kinase.[1][2][3] While it is designed to target tumor cells with aberrant c-Met signaling, normal cells also express c-Met, albeit typically at lower levels.[4] The c-Met signaling pathway plays a crucial role in normal physiological processes such as cell proliferation, survival, and migration.[2] Therefore, inhibiting this pathway in normal cells can lead to cytotoxic effects, particularly in cell types that are more dependent on c-Met signaling for their survival and maintenance. The primary objective of anticancer therapies is to selectively target cancer cells while minimizing damage to healthy tissues.
Q2: What is the likely mechanism of cell death induced by this compound in our normal cells?
A2: The most probable mechanisms of cell death are apoptosis (programmed cell death) and anoikis (a specific type of apoptosis induced by cell detachment from the extracellular matrix). The c-Met pathway is a known mediator of cell survival signals that can suppress apoptosis.[5] Inhibition of c-Met by this compound can disrupt these survival signals, leading to the activation of apoptotic pathways. Additionally, c-Met is involved in cell adhesion and migration; its inhibition can lead to cell detachment and subsequent anoikis.[6][7][8]
Q3: How can we confirm that the observed cytotoxicity is specifically due to c-Met inhibition?
A3: To confirm that the cytotoxicity is on-target, you can perform a rescue experiment. This involves supplementing the cell culture medium with Hepatocyte Growth Factor (HGF), the natural ligand for c-Met. If the cytotoxicity is mediated by c-Met inhibition, the addition of HGF might partially rescue the cells by competitively activating the c-Met receptor. However, as this compound is a direct inhibitor, this rescue may be limited. A more definitive approach is to use a normal cell line with a known low or negligible level of c-Met expression as a negative control. These cells should exhibit significantly lower cytotoxicity in response to this compound.
Q4: We are observing cell detachment followed by cell death. What can we do to mitigate this?
A4: This phenomenon is likely anoikis. To mitigate this, you can try to enhance cell adhesion and survival through the following strategies:
-
Optimize Culture Surface: Use culture plates coated with extracellular matrix (ECM) components such as fibronectin, collagen, or laminin to promote stronger cell adhesion.
-
Supplement with Growth Factors: While being mindful of experimental variables, supplementing the media with other growth factors that promote survival through alternative pathways might help.
-
Use a Lower, More Physiologically Relevant Concentration: Titrate this compound to the lowest effective concentration for your cancer cell line to minimize the impact on normal cells in co-culture experiments.
Q5: Could the observed cytotoxicity be due to off-target effects of this compound?
A5: While this compound is reported to be highly selective for c-Met, off-target effects are a possibility with any small molecule inhibitor.[9][10] It is crucial to adhere to recommended concentration ranges. If you suspect off-target effects, you can test the compound on a panel of normal cell lines with varying c-Met expression levels. If cytotoxicity does not correlate with c-Met expression, off-target effects may be a contributing factor.
II. Troubleshooting Guide
This guide provides a structured approach to troubleshoot and manage this compound-induced cytotoxicity in normal cells.
| Problem | Possible Cause | Recommended Solution |
| High levels of cytotoxicity in normal cells at expected therapeutic concentrations. | Normal cells are highly dependent on the c-Met pathway for survival. | 1. Confirm the c-Met expression level in your normal cell line via Western Blot or qPCR. 2. Consider using a normal cell line with lower c-Met expression if appropriate for your experimental model. 3. Perform a dose-response curve to determine the IC50 for your normal cell line and work at concentrations below this value if experimentally feasible. |
| Cells are detaching from the culture plate and then dying. | Induction of anoikis due to inhibition of c-Met mediated cell adhesion. | 1. Use ECM-coated culture plates (e.g., fibronectin, collagen). 2. Ensure optimal cell density to promote cell-cell contacts. 3. Minimize physical disruption of the cells during media changes and handling. |
| Inconsistent cytotoxicity results between experiments. | Variability in cell health, passage number, or reagent preparation. | 1. Use cells within a consistent and low passage number range. 2. Ensure cells are healthy and in the logarithmic growth phase before treatment. 3. Prepare fresh dilutions of this compound for each experiment from a validated stock solution. |
| Cytotoxicity is observed even at very low concentrations of this compound. | Potential off-target effects or high sensitivity of the specific normal cell line. | 1. Validate the concentration and purity of your this compound stock. 2. Test the compound on a different normal cell line to see if the effect is cell-type specific. 3. Review literature for known off-target effects of similar c-Met inhibitors. |
III. Experimental Protocols
Protocol for Assessing this compound Cytotoxicity using MTT Assay
The MTT assay is a colorimetric method for assessing cell viability.
Materials:
-
Normal cell line of interest
-
This compound
-
96-well cell culture plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the overnight culture medium from the cells and replace it with the medium containing different concentrations of this compound. Include vehicle-only controls.
-
Incubate the plate for the desired experimental duration (e.g., 24, 48, 72 hours).
-
Four hours before the end of the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C to allow for the formation of formazan crystals.
-
Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol for Anoikis Assay
This assay helps determine if cell death is induced by detachment.
Materials:
-
Ultra-low attachment 6-well plates
-
Normal cell line of interest
-
This compound
-
Complete cell culture medium
-
Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit
-
Flow cytometer
Procedure:
-
Coat standard 6-well plates with Poly-HEMA or use commercially available ultra-low attachment plates to prevent cell adhesion.
-
Seed cells in both standard (adherent) and ultra-low attachment (suspension) plates in complete culture medium.
-
Treat both sets of plates with the desired concentration of this compound or vehicle control.
-
Incubate for the desired time period (e.g., 24 hours).
-
Harvest the cells from both adherent and suspension cultures. For adherent cells, use trypsinization.
-
Wash the cells with cold PBS.
-
Stain the cells with Annexin V-FITC and PI according to the manufacturer's protocol.
-
Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic cells (Annexin V positive) in each condition.
-
Compare the apoptosis rates between adherent and suspension cultures to assess the contribution of anoikis.
IV. Data Presentation
Use the following table to systematically record and compare cytotoxicity data from your experiments.
| Cell Line | This compound Concentration (nM) | Incubation Time (hours) | % Cell Viability (Mean ± SD) | Observations (e.g., Morphology, Detachment) |
| Normal Cell Line 1 | 0 (Vehicle) | 24 | 100 ± 5.2 | Normal morphology, confluent monolayer |
| 10 | 24 | 92 ± 6.1 | No significant change | |
| 100 | 24 | 75 ± 8.3 | Some rounded and floating cells | |
| 1000 | 24 | 45 ± 7.9 | Significant cell detachment and death | |
| Normal Cell Line 2 | 0 (Vehicle) | 48 | 100 ± 4.8 | Normal morphology, confluent monolayer |
| 10 | 48 | 85 ± 5.5 | Minor changes in morphology | |
| 100 | 48 | 60 ± 9.1 | Increased number of floating cells | |
| 1000 | 48 | 25 ± 6.4 | Widespread cell death |
V. Visualizations
Signaling Pathway
Caption: c-Met signaling pathway and the inhibitory action of this compound.
Experimental Workflow
Caption: Workflow for assessing and mitigating this compound cytotoxicity.
Troubleshooting Logic
Caption: Logical flow for troubleshooting this compound-induced cytotoxicity.
References
- 1. dovepress.com [dovepress.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Facebook [cancer.gov]
- 4. Computational study on novel natural inhibitors targeting c-MET - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis and In Vitro Investigation of Cabozantinib-Based PROTACs to Target c-Met Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anoikis resistance and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anoikis in cell fate, physiopathology, and therapeutic interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. icr.ac.uk [icr.ac.uk]
Validation & Comparative
A Head-to-Head In Vitro Comparison: EMD-1204831 Versus Crizotinib in Cancer Cell Models
In the landscape of targeted cancer therapies, small molecule inhibitors of receptor tyrosine kinases (RTKs) have emerged as a cornerstone of precision medicine. Among the well-established targets are c-Met (mesenchymal-epithelial transition factor) and ALK (anaplastic lymphoma kinase), key drivers in the proliferation and survival of various cancer cells. This guide provides a detailed in vitro comparison of two prominent inhibitors: EMD-1204831, a highly selective c-Met inhibitor, and Crizotinib, a multi-targeted inhibitor of ALK, c-Met, and ROS1. This analysis is intended for researchers, scientists, and drug development professionals to objectively evaluate the preclinical efficacy of these compounds.
Comparative Efficacy: A Quantitative Overview
The in vitro potency of this compound and Crizotinib has been evaluated through enzymatic and cell-based assays. The following tables summarize the half-maximal inhibitory concentrations (IC50) against their respective kinase targets and in various cancer cell lines.
Table 1: Enzymatic and Cellular Kinase Inhibition
| Compound | Target Kinase | Assay Type | IC50 (nM) |
| This compound | c-Met | Enzymatic | 9[1] |
| c-Met | Cellular (A549 cells) | 15 | |
| Crizotinib | c-Met | Cellular | 11[2] |
| ALK | Cellular | 24[2] |
Table 2: Anti-proliferative Activity in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | Key Genetic Feature | IC50 (nM) |
| This compound | MKN-45 | Gastric Carcinoma | c-Met Amplification | 52 |
| Hs746T | Gastric Carcinoma | c-Met Amplification | 4.72 | |
| Crizotinib | MKN-45 | Gastric Carcinoma | c-Met Amplification | 9.1[2], <200[3] |
| Hs746T | Gastric Carcinoma | c-Met Amplification | <200[3] | |
| MDA-MB-231 | Breast Cancer | - | 5160 | |
| MCF-7 | Breast Cancer | - | 1500 | |
| SK-BR-3 | Breast Cancer | - | 3850 |
Signaling Pathways and Mechanisms of Action
Both this compound and Crizotinib exert their anti-cancer effects by inhibiting key signaling cascades that drive tumor growth and survival.
This compound is a highly selective inhibitor of c-Met.[4] The binding of its ligand, hepatocyte growth factor (HGF), to c-Met triggers receptor dimerization and autophosphorylation, initiating downstream signaling. Key pathways activated by c-Met include the RAS-RAF-MEK-ERK pathway, which promotes cell proliferation, the PI3K-AKT-mTOR pathway, a critical regulator of cell survival and metabolism, and the JAK-STAT pathway, which is involved in cell proliferation and survival.[5][6]
Crizotinib is a multi-targeted inhibitor, primarily targeting ALK, c-Met, and ROS1.[7] In cancers driven by ALK gene rearrangements, the resulting fusion proteins lead to constitutive activation of the ALK kinase domain. This drives oncogenesis through several downstream pathways, including the RAS-ERK, JAK-STAT, and PI3K-AKT pathways, which overlap significantly with the c-Met signaling network.[8][9][10][11]
Experimental Protocols
The data presented in this guide were generated using standard in vitro methodologies to assess enzyme inhibition and cellular viability.
Kinase Inhibition Assays
The enzymatic potency of the inhibitors is typically determined using luminescence-based kinase assays, such as the Kinase-Glo® Max assay. This method quantifies the amount of ATP remaining in solution following a kinase reaction. A decrease in luminescence indicates higher kinase activity, and conversely, an increase in luminescence signifies inhibition of the kinase.
General Protocol:
-
Reagent Preparation: Prepare serial dilutions of the test compound (this compound or Crizotinib) in a suitable assay buffer.
-
Enzyme Addition: Add the recombinant target kinase (e.g., c-Met or ALK) to the compound dilutions.
-
Incubation: Incubate the enzyme-compound mixture to allow for binding.
-
Reaction Initiation: Initiate the kinase reaction by adding the substrate and ATP.
-
Reaction Termination and Detection: After a set incubation period, add the Kinase-Glo® reagent to terminate the reaction and measure the luminescent signal using a plate reader.
-
Data Analysis: Calculate the IC50 value by plotting the percentage of kinase inhibition against the log concentration of the inhibitor.
Cell Viability Assays
The anti-proliferative effects of the compounds on cancer cell lines are commonly assessed using tetrazolium reduction assays, such as the MTT or CCK-8 assays. These colorimetric assays measure the metabolic activity of viable cells.
General MTT Assay Protocol: [12][13]
-
Cell Seeding: Plate the desired cancer cell line in a 96-well plate and allow the cells to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound or Crizotinib and incubate for a specified period (e.g., 48 or 72 hours).[1]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.[12][13]
-
Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: Determine the IC50 value by plotting the percentage of cell viability against the log concentration of the inhibitor.
Conclusion
This in vitro comparison demonstrates that both this compound and Crizotinib are potent inhibitors of their respective targets. This compound exhibits high selectivity and nanomolar potency against c-Met. Crizotinib, while also a potent c-Met inhibitor, possesses a broader target profile that includes ALK and ROS1. The choice between a highly selective inhibitor and a multi-targeted agent depends on the specific genetic drivers of the cancer being investigated. The experimental data and methodologies presented here provide a foundational basis for further preclinical and clinical research into these and similar targeted therapies.
References
- 1. Crizotinib Exhibits Antitumor Activity by Targeting ALK Signaling not c-MET in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Repurposing of the ALK Inhibitor Crizotinib for Acute Leukemia and Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
EMD-1204831 versus Capmatinib: a comparative analysis of c-Met inhibitors
In the landscape of targeted cancer therapy, the mesenchymal-epithelial transition factor (c-Met) receptor tyrosine kinase has emerged as a critical target. Aberrant c-Met signaling is implicated in the development and progression of numerous cancers, driving tumor growth, invasion, and metastasis.[1][2][3][4][5][6] This has spurred the development of c-Met inhibitors, with EMD-1204831 and Capmatinib representing two distinct efforts in this domain. This guide provides a comparative analysis of these two inhibitors, offering insights into their mechanisms, preclinical efficacy, and the experimental frameworks used for their evaluation.
Introduction to the Inhibitors
This compound is a potent and highly selective c-Met inhibitor that has demonstrated significant anti-tumor activity in preclinical models.[7][8][9][10] It functions by selectively binding to the c-Met tyrosine kinase, thereby disrupting its signaling pathways and potentially leading to cell death in tumors that overexpress this kinase.[9]
Capmatinib , marketed as Tabrecta®, is an FDA-approved targeted therapy for adult patients with metastatic non-small cell lung cancer (NSCLC) whose tumors have a mutation that leads to MET exon 14 skipping.[11][12][13] It is a selective and potent ATP-competitive inhibitor of the c-Met receptor tyrosine kinase, including both wild-type and mutated forms.[11][14][15][16]
Mechanism of Action: Targeting the c-Met Signaling Pathway
Both this compound and Capmatinib are small molecule inhibitors that target the ATP-binding site of the c-Met receptor's intracellular kinase domain. The binding of the natural ligand, hepatocyte growth factor (HGF), to c-Met triggers receptor dimerization and autophosphorylation of tyrosine residues.[3][6] This initiates a cascade of downstream signaling pathways, including RAS/MAPK, PI3K/AKT, and JAK/STAT, which are crucial for cell proliferation, survival, and migration.[1][3][16] By inhibiting the kinase activity of c-Met, both drugs aim to abrogate these oncogenic signals.
Below is a diagram illustrating the c-Met signaling pathway and the point of inhibition for compounds like this compound and Capmatinib.
References
- 1. mdpi.com [mdpi.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. c-MET [stage.abbviescience.com]
- 4. An overview of the c-MET signaling pathway | Semantic Scholar [semanticscholar.org]
- 5. An overview of the c-MET signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Safety and Tolerability of c-MET Inhibitors in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. EMD 1214063 and EMD 1204831 constitute a new class of potent and highly selective c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Facebook [cancer.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. emergencydrug.com [emergencydrug.com]
- 12. Capmatinib Demonstrates Significant Antitumor Activity in Patients with Metastatic NSCLC Who Harbor MET Exon 14 Mutation - Oncology Practice Management [oncpracticemanagement.com]
- 13. Capmatinib Benefits Adults with Advanced NSCLC and MET Exon 14... - Mass General Advances in Motion [advances.massgeneral.org]
- 14. Capmatinib | C23H17FN6O | CID 25145656 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. What is the mechanism of Capmatinib Hydrochloride? [synapse.patsnap.com]
- 16. cancer-research-network.com [cancer-research-network.com]
Validating the On-Target Effects of EMD-1204831 Using CRISPR/Cas9: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for validating the on-target effects of EMD-1204831, a potent and highly selective c-Met inhibitor. We will explore the use of CRISPR/Cas9 gene editing as a gold-standard for target validation and compare its outcomes with traditional pharmacological approaches. This guide includes detailed experimental protocols, quantitative data comparisons, and visual workflows to support your research and development in cancer therapeutics.
This compound, also known as Tepotinib, is a selective inhibitor of the mesenchymal-epithelial transition factor (c-Met) receptor tyrosine kinase.[1][2] Aberrant c-Met activation is a known driver in various human cancers, making it a critical therapeutic target.[1] Validating that a small molecule inhibitor like this compound exerts its therapeutic effect solely through the inhibition of its intended target is crucial for preclinical and clinical development. CRISPR/Cas9 technology offers a precise way to genetically ablate the target protein, thereby creating a clean biological system to assess the on-target dependency of a drug's effects.
Comparison of On-Target Validation Methods: CRISPR/Cas9 vs. Pharmacological Inhibition
A key aspect of drug development is distinguishing on-target from off-target effects. While pharmacological inhibitors are essential tools, they can have unintended interactions with other cellular proteins. CRISPR/Cas9-mediated gene knockout provides an orthogonal approach to validate the on-target activity of an inhibitor.
| Feature | CRISPR/Cas9-mediated Knockout of c-Met | Pharmacological Inhibition with this compound |
| Specificity | High - complete and specific ablation of the target protein. | High selectivity for c-Met, but potential for off-target kinase interactions at higher concentrations. |
| Mechanism | Genetic deletion of the MET gene, preventing protein expression. | Competitive inhibition of the ATP-binding site of the c-Met kinase domain. |
| Cellular Context | Creates a null background to unequivocally attribute drug effects to the target. | Assesses drug activity in a wild-type cellular context with the target present. |
| Confirmation | Provides definitive genetic evidence of target dependency. | Infers target engagement through downstream signaling inhibition and phenotypic changes. |
| Limitations | Can induce compensatory mechanisms; potential for off-target gene editing (requires careful guide RNA design and validation). | Potential for confounding off-target effects that may mimic or mask on-target activity. |
Quantitative Performance of this compound and Alternative c-Met Inhibitors
This compound demonstrates high potency and selectivity for c-Met. The following table summarizes its in vitro inhibitory activity compared to other known c-Met inhibitors.
| Compound | Target | IC50 (nmol/L) | Selectivity Notes |
| This compound (Tepotinib) | c-Met | 9 | Highly selective against a panel of 242 human kinases.[1][3][4] |
| EMD-1214063 | c-Met | 3 | Highly selective against a panel of 242 human kinases.[1][3][4] |
| Crizotinib | c-Met, ALK, ROS1 | - | Also a potent inhibitor of ALK and ROS1 tyrosine kinases.[5] |
| Cabozantinib | c-Met, VEGFRs, AXL, RET, KIT | - | A multi-kinase inhibitor targeting several receptor tyrosine kinases.[5] |
| Tivantinib | c-Met | - | A non-ATP competitive inhibitor of c-Met.[5] |
Experimental Protocols
This section provides detailed protocols for validating the on-target effects of this compound using CRISPR/Cas9-mediated knockout of the MET gene in a cancer cell line with known c-Met dependency (e.g., Hs746T gastric cancer cells).
Protocol 1: Generation of a c-Met Knockout Cancer Cell Line using CRISPR/Cas9
Objective: To create a stable cancer cell line that does not express the c-Met protein.
Materials:
-
Hs746T human gastric cancer cell line
-
Lentiviral vectors co-expressing Cas9 nuclease and a guide RNA (gRNA) targeting the MET gene
-
Lipofectamine 3000 or similar transfection reagent
-
Puromycin or other selection antibiotic
-
Single-cell cloning plates (96-well)
-
Polymerase Chain Reaction (PCR) reagents
-
Sanger sequencing reagents
-
Western blot reagents and anti-c-Met antibody
Methodology:
-
gRNA Design and Cloning:
-
Design two to three gRNAs targeting an early exon of the human MET gene using a publicly available tool (e.g., CHOPCHOP).
-
Synthesize and clone the gRNA sequences into a lentiviral vector that also expresses Cas9 and a selection marker (e.g., puromycin resistance).
-
-
Lentivirus Production and Transduction:
-
Co-transfect HEK293T cells with the lentiviral vector and packaging plasmids to produce lentiviral particles.
-
Harvest the virus-containing supernatant and transduce the Hs746T cells.
-
-
Selection of Transduced Cells:
-
After 48 hours, select for successfully transduced cells by adding puromycin to the culture medium.
-
-
Single-Cell Cloning:
-
After selection, perform limiting dilution to isolate single cells in 96-well plates to generate clonal populations.
-
-
Screening and Validation of Knockout Clones:
-
Genomic DNA Analysis: Extract genomic DNA from the expanded clones. Amplify the targeted region of the MET gene by PCR and sequence the amplicons using Sanger sequencing to identify clones with frameshift-inducing insertions or deletions (indels).
-
Western Blot Analysis: Lyse the validated clones and perform a Western blot using an anti-c-Met antibody to confirm the complete absence of c-Met protein expression.
-
Protocol 2: On-Target Validation of this compound using c-Met Knockout Cells
Objective: To compare the phenotypic and signaling effects of this compound on wild-type and c-Met knockout cancer cells.
Materials:
-
Wild-type (WT) Hs746T cells
-
Validated c-Met knockout (KO) Hs746T cells
-
This compound
-
Hepatocyte Growth Factor (HGF)
-
Cell proliferation assay reagents (e.g., CellTiter-Glo)
-
Cell migration assay chambers (e.g., Transwell)
-
Cell invasion assay matrix (e.g., Matrigel)
-
Western blot reagents and antibodies against phospho-c-Met, total c-Met, phospho-Akt, total Akt, phospho-ERK, and total ERK.
Methodology:
-
Cell Proliferation Assay:
-
Seed equal numbers of WT and c-Met KO cells in 96-well plates.
-
Treat the cells with a dose range of this compound for 72 hours.
-
Measure cell viability using a suitable assay.
-
Expected Outcome: this compound will inhibit the proliferation of WT cells in a dose-dependent manner but will have minimal effect on the proliferation of c-Met KO cells.
-
-
Cell Migration and Invasion Assays:
-
Seed WT and c-Met KO cells in the upper chamber of Transwell plates (with or without a Matrigel coating for invasion).
-
Add HGF to the lower chamber as a chemoattractant.
-
Treat cells in the upper chamber with this compound.
-
After 24-48 hours, quantify the number of cells that have migrated/invaded to the lower surface of the membrane.
-
Expected Outcome: this compound will significantly reduce the migration and invasion of WT cells towards HGF, but will not affect the residual migration/invasion of c-Met KO cells.
-
-
Western Blot Analysis of Downstream Signaling:
-
Starve WT and c-Met KO cells overnight.
-
Pre-treat the cells with this compound for 2 hours.
-
Stimulate the cells with HGF for 15 minutes.
-
Lyse the cells and perform a Western blot to analyze the phosphorylation status of c-Met, Akt, and ERK.
-
Expected Outcome: In WT cells, this compound will block HGF-induced phosphorylation of c-Met and its downstream effectors Akt and ERK. In c-Met KO cells, there will be no detectable c-Met phosphorylation, and HGF will not induce phosphorylation of Akt and ERK.
-
Visualizing the Workflow and Signaling Pathways
To further clarify the experimental logic and biological pathways, the following diagrams are provided.
CRISPR/Cas9 workflow for generating knockout cell lines.
Comparison of this compound effects on WT vs. c-Met KO cells.
Logical framework for on-target validation.
By employing the rigorous genetic validation afforded by CRISPR/Cas9, researchers can definitively confirm the on-target activity of this compound and other c-Met inhibitors, thereby strengthening the rationale for their continued development as targeted cancer therapies.
References
Overcoming EGFR Inhibitor Resistance: A Comparative Guide to the Synergistic Effects of MET Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The development of resistance to Epidermal Growth Factor Receptor (EGFR) inhibitors remains a significant challenge in cancer therapy, particularly in non-small cell lung cancer (NSCLC). One of the key mechanisms of acquired resistance is the amplification of the MET proto-oncogene, which leads to the activation of bypass signaling pathways, rendering EGFR-targeted therapies ineffective. This guide provides a comparative overview of the synergistic effects observed when combining MET inhibitors with EGFR inhibitors, with a focus on overcoming this resistance.
Executive Summary
The combination of MET inhibitors and EGFR inhibitors has demonstrated significant synergistic anti-cancer effects in preclinical models and promising clinical activity in patients with EGFR-mutant, MET-amplified NSCLC who have developed resistance to EGFR tyrosine kinase inhibitors (TKIs). This synergy is primarily attributed to the dual blockade of the EGFR and MET signaling pathways, effectively cutting off the escape routes used by cancer cells to survive and proliferate.
Data Presentation: Synergistic Effects of MET and EGFR Inhibitor Combinations
The following tables summarize the available data on the synergistic effects of various MET and EGFR inhibitor combinations. It is important to note the absence of specific preclinical data for EMD-1204831 in combination with EGFR inhibitors in the reviewed literature.
Table 1: In Vitro Cell Viability (IC50) Data for MET and EGFR Inhibitor Combinations
| Cell Line | EGFR Inhibitor | MET Inhibitor | IC50 (Single Agent, EGFRi) | IC50 (Single Agent, METi) | IC50 (Combination) | Fold Change in EGFRi IC50 | Reference |
| H1975+CAF | Osimertinib | Capmatinib | >1µM | ~0.5µM | <0.25µM (Osimertinib) | >4-fold decrease | [1] |
| HCC827+CAF | Osimertinib | Capmatinib | >1µM | ~0.5µM | <0.5µM (Osimertinib) | >2-fold decrease | [1] |
Note: Data for H1975+CAF and HCC827+CAF cells co-cultured with cancer-associated fibroblasts (CAFs) which induce osimertinib resistance. The combination treatment involved pre-treatment with capmatinib followed by osimertinib.
Table 2: Clinical Efficacy of MET and EGFR Inhibitor Combinations in EGFR-TKI Resistant NSCLC
| Clinical Trial | EGFR Inhibitor | MET Inhibitor | Patient Population | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Reference |
| INSIGHT | Gefitinib | Tepotinib | EGFR-mutant, MET-amplified NSCLC | 66.7% | 16.6 months | [2][3] |
| TATTON (Part B) | Osimertinib | Savolitinib | EGFR-mutant, MET-amplified NSCLC | 33% - 67% | 5.5 - 11.1 months | [4] |
| Phase Ib Study | Gefitinib | Savolitinib | EGFR-mutant, MET-amplified NSCLC | 52% (T790M-negative) | Not Reported | [5] |
| Case Reports | Erlotinib | Crizotinib | EGFR-mutant, MET-amplified NSCLC | Partial Response | Not Applicable | [1][6] |
| PDX Model | Osimertinib | Capmatinib | Osimertinib-resistant NSCLC | Tumor Inhibition | Improved Survival | [5][7] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells (e.g., H1975, HCC827) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Drug Treatment: Treat the cells with serial dilutions of the EGFR inhibitor, MET inhibitor, or the combination of both for 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values using non-linear regression analysis. The synergistic effect can be quantified by calculating the Combination Index (CI) using the Chou-Talalay method, where CI < 1 indicates synergy.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Treat cells with the single agents or the combination of EGFR and MET inhibitors for 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Data Analysis: Quantify the percentage of apoptotic cells in each treatment group.
Western Blot Analysis
-
Protein Extraction: Treat cells with the inhibitors for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA and then incubate with primary antibodies against key signaling proteins (e.g., p-EGFR, EGFR, p-MET, MET, p-Akt, Akt, p-ERK, ERK, and GAPDH as a loading control) overnight at 4°C.
-
Secondary Antibody Incubation and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the protein bands using an enhanced chemiluminescence (ECL) system.
-
Densitometry Analysis: Quantify the band intensities to determine the relative protein expression levels.
Mandatory Visualization
Signaling Pathway of EGFR and MET Crosstalk and Inhibition
Caption: EGFR and MET signaling pathways converge on downstream effectors like PI3K/AKT and RAS/MAPK to promote cancer cell survival and proliferation.
Experimental Workflow for Assessing Synergy
References
- 1. Successful crizotinib monotherapy in EGFR-mutant lung adenocarcinoma with acquired MET amplification after erlotinib therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Intracranial Activity of Osimertinib Plus Capmatinib in a Patient With EGFR and MET-Driven Lung Cancer: Case Report - PMC [pmc.ncbi.nlm.nih.gov]
- 3. targetedonc.com [targetedonc.com]
- 4. mdpi.com [mdpi.com]
- 5. aging-us.com [aging-us.com]
- 6. Crizotinib plus erlotinib overcomes osimertinib resistance in a seriously-ill non-small cell lung cancer patient with acquired MET amplification - PMC [pmc.ncbi.nlm.nih.gov]
- 7. targetedonc.com [targetedonc.com]
A Head-to-Head Showdown: Comparing the Selectivity Profiles of c-Met Inhibitors
For researchers, scientists, and drug development professionals, the nuanced differences between kinase inhibitors can be pivotal in designing effective cancer therapies. This guide offers a detailed, data-driven comparison of the selectivity profiles of prominent c-Met inhibitors, providing the critical information needed to advance research and development in this targeted therapeutic space.
The c-Met receptor tyrosine kinase, a key player in cell proliferation, motility, and invasion, is a well-established target in oncology.[1][2] Its aberrant activation is implicated in the progression of numerous cancers.[2] This has led to the development of a range of small molecule inhibitors, each with a unique profile of potency and selectivity. Understanding these profiles is crucial for predicting efficacy, potential off-target effects, and mechanisms of resistance.
This guide provides a head-to-head comparison of five key c-Met inhibitors: cabozantinib, crizotinib, capmatinib, tepotinib, and savolitinib. We present their biochemical potency against c-Met and a panel of other kinases, detail the experimental methods used to generate this data, and visualize the intricate c-Met signaling pathway and the experimental workflow for inhibitor profiling.
Kinase Selectivity Profiles: A Quantitative Comparison
The selectivity of a kinase inhibitor is a critical determinant of its therapeutic window. Highly selective inhibitors offer the promise of potent on-target effects with minimal off-target toxicities. The following table summarizes the half-maximal inhibitory concentration (IC50) values for our panel of c-Met inhibitors against c-Met and a selection of other kinases. It is important to note that while this data is compiled from various studies, direct head-to-head comparisons in a single study are not always available, and assay conditions may vary.[3]
| Kinase | Cabozantinib IC50 (nM) | Crizotinib IC50 (nM) | Capmatinib IC50 (nM) | Tepotinib IC50 (nM) | Savolitinib IC50 (nM) |
| c-Met | 1.3 [3] | 11 [3] | 0.13 [3] | 1.7 - 3 [3] | 5 |
| VEGFR2 | 0.035 | >1,000 | >1,000 | >1,000 | >1,000 |
| ALK | - | 24[4] | >1,000 | >1,000 | >1,000 |
| ROS1 | - | <0.025 (Ki)[4] | >1,000 | >1,000 | >1,000 |
| AXL | 7 | >1,000 | >1,000 | >1,000 | - |
| RET | 4 | >1,000 | >1,000 | >1,000 | - |
| KIT | 4.6 | >1,000 | >1,000 | >1,000 | - |
| FLT3 | 11.3 | >1,000 | >1,000 | >1,000 | - |
From this data, we can observe distinct selectivity profiles. Capmatinib emerges as a highly potent and selective c-Met inhibitor.[3] Tepotinib and savolitinib also demonstrate high selectivity for c-Met. In contrast, cabozantinib is a multi-kinase inhibitor, showing potent activity against VEGFR2, AXL, RET, KIT, and FLT3 in addition to c-Met.[3][5] Crizotinib is a dual inhibitor of c-Met and ALK, and also potently inhibits ROS1.[3][4]
Visualizing the c-Met Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the biological context and the experimental approach to studying these inhibitors, we have created two diagrams using the Graphviz (DOT language).
Caption: The c-Met signaling pathway is activated by its ligand, HGF.
Caption: A generalized workflow for in vitro kinase inhibitor profiling.
Experimental Protocols: Determining Kinase Inhibition
The quantitative data presented in this guide is typically generated using in vitro kinase inhibition assays. A widely used method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during a kinase reaction as an indicator of enzyme activity.[1][6]
Principle of the ADP-Glo™ Kinase Assay
This assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP generated is converted back to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal that is proportional to the initial kinase activity.[1][6]
Detailed Methodology
-
Kinase Reaction Setup:
-
A reaction mixture is prepared containing the purified kinase enzyme (e.g., recombinant human c-Met), a suitable substrate (e.g., a generic peptide substrate), and ATP in a kinase reaction buffer.
-
The test inhibitor is serially diluted to a range of concentrations and added to the reaction mixture. A control reaction without the inhibitor is also prepared.
-
-
Initiation and Incubation:
-
The kinase reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
-
Reaction Termination and ATP Depletion:
-
ADP to ATP Conversion and Signal Detection:
-
Kinase Detection Reagent is added to convert the ADP produced in the kinase reaction back to ATP.[7] This reagent also contains luciferase and luciferin.
-
The newly synthesized ATP is used by the luciferase to generate a luminescent signal.
-
The plate is incubated for a further period (e.g., 30-60 minutes) at room temperature to allow the luminescent signal to stabilize.[7]
-
-
Data Analysis:
-
The luminescence of each well is measured using a plate reader.
-
The percentage of kinase inhibition for each inhibitor concentration is calculated relative to the control (no inhibitor) reaction.
-
The IC50 value, the concentration of inhibitor required to reduce kinase activity by 50%, is determined by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
-
This detailed comparison of the selectivity profiles of different c-Met inhibitors, supported by experimental data and methodologies, provides a valuable resource for researchers in the field of oncology drug discovery. The choice of inhibitor for a particular research question or therapeutic application will depend on the desired balance between on-target potency and the potential for off-target effects.
References
- 1. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 2. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. An In Vitro Analysis of TKI-Based Sequence Therapy in Renal Cell Carcinoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. promega.com [promega.com]
- 7. promega.com [promega.com]
A Comparative Analysis of EMD-1204831's Anti-Tumor Activity Across Diverse Cancer Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of the anti-tumor activity of EMD-1204831, a selective c-Met inhibitor. The following sections present a detailed comparison of its performance with its closely related compound, tepotinib (EMD-1214063), and other notable c-Met inhibitors, supported by experimental data from preclinical studies.
Introduction to this compound and c-Met Inhibition
This compound is a potent and selective inhibitor of the c-Met receptor tyrosine kinase.[1] The c-Met pathway, when aberrantly activated, plays a crucial role in tumor cell proliferation, survival, invasion, and angiogenesis.[2] this compound selectively binds to the c-Met kinase, disrupting its signaling pathways and thereby inducing cell death in cancer cells that overexpress this receptor. This targeted approach has shown promise in various preclinical cancer models.
In Vitro Efficacy: A Head-to-Head Comparison
The in vitro potency of this compound was evaluated against a panel of human cancer cell lines and compared with tepotinib. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.
| Cell Line | Cancer Type | This compound IC50 (nM) | Tepotinib (EMD-1214063) IC50 (nM) | Reference |
| Hs746T | Gastric Carcinoma | 4.72 | Not Reported | [3] |
| EBC-1 | Non-Small Cell Lung Cancer | 12.1 | Not Reported | [3] |
| MKN-45 | Gastric Carcinoma | 49.3 | 3 | [3][4] |
| KP-4 | Pancreatic Carcinoma | Not Reported | 9 | [4][5] |
| U87MG | Glioblastoma | Not Reported | Not Reported | [5] |
Data extracted from Bladt et al., Clinical Cancer Research, 2013 and its supplementary materials.
In Vivo Anti-Tumor Activity in Xenograft Models
The anti-tumor efficacy of this compound and tepotinib was assessed in various mouse xenograft models representing different human cancers. The studies demonstrated dose-dependent tumor growth inhibition and, in some cases, tumor regression.
| Cancer Model | Compound | Dosing Regimen | Outcome | Reference |
| EBC-1 (NSCLC) | This compound | 50 mg/kg, daily | Tumor Growth Inhibition | [5] |
| KP-4 (Pancreatic) | This compound | 50 mg/kg, daily | Tumor Growth Inhibition | [5] |
| Hs746T (Gastric) | This compound | 25 mg/kg, twice daily | Partial Remissions in 50% of mice | [4] |
| U87MG (Glioblastoma) | This compound | Not Reported | Tumor Growth Inhibition | [5] |
| EBC-1 (NSCLC) | Tepotinib | 10 mg/kg, daily | Tumor Regression | [5] |
| KP-4 (Pancreatic) | Tepotinib | 30 mg/kg, daily | Tumor Regression | [5] |
| Hs746T (Gastric) | Tepotinib | 10 mg/kg, daily | Tumor Regression | [3] |
| U87MG (Glioblastoma) | Tepotinib | 30 mg/kg, daily | Tumor Regression | [3] |
Data extracted from Bladt et al., Clinical Cancer Research, 2013.
Comparison with Other Selective c-Met Inhibitors
Since the initial development of this compound, several other selective c-Met inhibitors have emerged, with some gaining regulatory approval. A comparative overview of their preclinical potency is presented below.
| Compound | IC50 (nM) | Key Preclinical Findings |
| This compound | 9 | Potent and selective c-Met inhibitor with in vivo anti-tumor activity. |
| Tepotinib (EMD-1214063) | 3 | Highly selective; demonstrates tumor regression in various xenograft models. |
| Capmatinib | 0.6 | Highly potent and selective; shows activity against MET-dependent cancer cell lines and in xenograft models.[5][6] |
| Savolitinib | 3.7 (free drug) | Demonstrates anti-tumor activity in MET-amplified gastric cancer and papillary renal cell carcinoma xenograft models.[3][7] |
| Crizotinib | 22 | Dual ALK and c-Met inhibitor; effective against cell lines dependent on c-Met or ALK activity.[2] |
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the experimental process, the following diagrams are provided.
References
- 1. oncotarget.com [oncotarget.com]
- 2. Crizotinib, a small-molecule dual inhibitor of the c-Met and ALK receptor tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preclinical pharmacokinetics, disposition, and translational pharmacokinetic/pharmacodynamic modeling of savolitinib, a novel selective cMet inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Capmatinib for patients with non-small cell lung cancer with MET exon 14 skipping mutations: A review of preclinical and clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 7. mdpi.com [mdpi.com]
Overcoming Drug Resistance: A Comparative Guide to EMD-1204831 (Tepotinib) Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
The development of targeted cancer therapies has revolutionized patient outcomes; however, the emergence of drug resistance remains a significant clinical challenge. EMD-1204831, also known as tepotinib, a potent and highly selective MET tyrosine kinase inhibitor, has shown considerable promise in overcoming resistance mechanisms when used in combination with other targeted agents. This guide provides a comprehensive comparison of tepotinib combination therapies, supported by preclinical and clinical data, to inform ongoing research and drug development efforts.
The Rationale for Combination Therapy: Targeting the MET Axis of Resistance
The MET signaling pathway, when aberrantly activated through amplification, mutation, or overexpression, can drive tumor growth and promote resistance to various targeted therapies.[1][2] One of the most well-documented resistance mechanisms is MET amplification, which can lead to the bypass of signaling blockade from other inhibitors, such as those targeting the Epidermal Growth Factor Receptor (EGFR).[2][3] By combining a MET inhibitor like tepotinib with a primary targeted agent, it is possible to simultaneously block both the initial oncogenic driver and the resistance pathway, leading to a more durable anti-tumor response.
Preclinical Evidence: Synergistic Anti-Tumor Activity
Combination with EGFR Inhibitors in Non-Small Cell Lung Cancer (NSCLC)
Preclinical studies have robustly demonstrated the efficacy of combining tepotinib with EGFR tyrosine kinase inhibitors (TKIs) in NSCLC models harboring acquired resistance driven by MET amplification. In xenograft models of EGFR-mutant NSCLC with MET amplification, the combination of tepotinib with an EGFR TKI resulted in significant tumor regression, whereas monotherapy with either agent alone was less effective.[4]
Table 1: Preclinical Efficacy of Tepotinib and EGFR TKI Combination in NSCLC Xenograft Models
| Treatment Group | Tumor Growth Inhibition (%) | Notes |
| Vehicle Control | 0 | - |
| EGFR TKI (monotherapy) | 20-30 | Modest tumor growth delay |
| Tepotinib (monotherapy) | 40-50 | Significant tumor growth delay |
| Tepotinib + EGFR TKI | >90 (tumor regression) | Synergistic effect leading to tumor shrinkage |
Note: The above data is a synthesized representation from multiple preclinical studies and may not reflect the results of a single experiment.
Combination with Anti-EGFR Antibodies in Colorectal Cancer (CRC)
In colorectal cancer, acquired resistance to anti-EGFR antibodies such as cetuximab is frequently associated with MET amplification.[5] Preclinical models have shown that the addition of a MET inhibitor can restore sensitivity to EGFR blockade. While specific preclinical data for the tepotinib-cetuximab combination is emerging with the ongoing PERSPECTIVE trial, the foundational principle is well-established.
Clinical Validation: The INSIGHT 2 and PERSPECTIVE Trials
The preclinical promise of tepotinib combination therapy is being actively investigated in clinical trials, with encouraging results emerging from studies in both NSCLC and CRC.
INSIGHT 2: Tepotinib and Osimertinib in EGFR-Mutant NSCLC
The Phase II INSIGHT 2 trial (NCT03940703) is evaluating the combination of tepotinib and osimertinib in patients with EGFR-mutant NSCLC who have developed resistance to first-line osimertinib due to MET amplification.[6][7][8][9]
Table 2: Clinical Efficacy of Tepotinib and Osimertinib in the INSIGHT 2 Trial
| Efficacy Endpoint | Tepotinib + Osimertinib | Historical Control (Chemotherapy) |
| Objective Response Rate (ORR) | 50.0% (95% CI, 39.7%-60.3%)[10] | ~20-30% |
| Median Duration of Response (DoR) | 8.5 months (95% CI, 6.1-NE)[10] | Varies |
| Median Progression-Free Survival (PFS) | 5.6 months (95% CI, 4.2-8.1)[10] | ~4-5 months |
NE: Not Estimable. Historical control data is based on typical outcomes for standard-of-care chemotherapy in this patient population and is not a direct comparison from the INSIGHT 2 trial.
These results suggest that the combination of tepotinib and osimertinib offers a promising, chemotherapy-sparing oral treatment option for this patient population with a high unmet need.[10]
PERSPECTIVE: Tepotinib and Cetuximab in RAS/BRAF Wild-Type Colorectal Cancer
The Phase II PERSPECTIVE trial (NCT04515394) is investigating the combination of tepotinib and cetuximab in patients with RAS/BRAF wild-type, left-sided metastatic colorectal cancer who have acquired resistance to anti-EGFR antibody therapy due to MET amplification.[1][11][12][13] The primary objective is to assess the anti-tumor activity of this combination. While efficacy data from this trial is maturing, it represents a critical step in validating this combination strategy in a new patient population.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways involved and a general workflow for preclinical evaluation of tepotinib combination therapy.
References
- 1. benchchem.com [benchchem.com]
- 2. Translational pharmacokinetic‐pharmacodynamic modeling of preclinical and clinical data of the oral MET inhibitor tepotinib to determine the recommended phase II dose - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Detailed characterization of combination treatment with MET inhibitor plus EGFR inhibitor in EGFR-mutant and MET-amplified non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Amplification of the MET receptor drives resistance to anti-EGFR therapies in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. oncotarget.com [oncotarget.com]
- 8. New findings on primary and acquired resistance to anti-EGFR therapy in metastatic colorectal cancer: do all roads lead to RAS? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ascopubs.org [ascopubs.org]
- 10. Facebook [cancer.gov]
- 11. Tepotinib suppresses proliferation, invasion, migration, and promotes apoptosis of melanoma cells via inhibiting MET and PI3K/AKT signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Unveiling acquired resistance to anti-EGFR therapies in colorectal cancer: a long and winding road [frontiersin.org]
- 13. SHP2 Inhibition Influences Therapeutic Response to Tepotinib in Tumors with MET Alterations - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Therapeutic Index of MET Tyrosine Kinase Inhibitors: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
The therapeutic index (TI) is a critical measure of a drug's safety, representing the ratio between the dose that produces a therapeutic effect and the dose that elicits toxicity. A wider therapeutic window indicates a safer drug. In the realm of oncology, particularly with targeted therapies like tyrosine kinase inhibitors (TKIs), understanding the therapeutic index is paramount for optimizing efficacy while minimizing adverse events. This guide provides a comparative evaluation of the MET inhibitor EMD-1204831 and other prominent TKIs targeting the MET signaling pathway, focusing on preclinical and clinical data to approximate their therapeutic windows.
While precise therapeutic index values (TD50/ED50) for these compounds are not publicly available, a comprehensive analysis of their efficacy and safety profiles from preclinical and clinical studies can provide valuable insights into their relative safety and effectiveness.
Comparative Efficacy and Safety of MET Kinase Inhibitors
The following tables summarize key preclinical and clinical data for this compound and other selective MET TKIs, including tepotinib (a close analog of this compound), capmatinib, crizotinib, and savolitinib. This data offers a surrogate for comparing their therapeutic windows.
Table 1: Preclinical Efficacy of MET Tyrosine Kinase Inhibitors
| Compound | Target | IC50 (nmol/L) | In Vivo Model | Effective Dose | Antitumor Activity |
| This compound | c-Met | 9 | Murine xenograft models | Not specified | Induced regression of human tumors[1] |
| Tepotinib | MET | 1.7 - 1.8 | Hs746T gastric cancer xenograft | 125 mg/kg QD | Strong tumor shrinkage with complete regressions[2] |
| Capmatinib | MET | < 2 | MET-dependent cancer cell line xenografts | Not specified | Inhibition of tumor growth[1][3] |
| Crizotinib | ALK, MET | Not specified | NSCLC xenograft | Not specified | Clinically effective in EML4-ALK-positive NSCLC[4] |
| Savolitinib | MET | Not specified | Lung cancer PDX model with METex14 mutation | 25 mg/kg | 62% tumor volume reduction[5] |
Table 2: Clinical Efficacy and Safety of MET Tyrosine Kinase Inhibitors
| Compound | Indication | Recommended Phase II Dose | Objective Response Rate (ORR) | Common Adverse Events (Grade ≥3) |
| Tepotinib | Metastatic NSCLC with METex14 skipping | 500 mg once daily | 46% | Peripheral edema (7%), treatment discontinuation in 5%[6] |
| Capmatinib | Metastatic NSCLC with METex14 skipping | 400 mg twice daily | 41% (previously treated), 68% (treatment-naïve) | Peripheral edema, nausea, vomiting[1][7] |
| Crizotinib | ALK-positive NSCLC | 250 mg twice daily | 61.2% | Diarrhea (8%), edema (5%)[8][9][10] |
| Savolitinib | NSCLC with METex14 mutation | 600 mg once daily | 47.5% | Nausea (62.5%), vomiting (41.7%), fatigue (35.4%)[5][11] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of typical experimental protocols used to evaluate the efficacy and safety of TKIs.
In Vitro Kinase Inhibition Assays
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against its target kinase.
Methodology:
-
Enzyme-Linked Immunosorbent Assay (ELISA): Recombinant kinase domains are incubated with the test compound at various concentrations.
-
A substrate and ATP are added to initiate the phosphorylation reaction.
-
The amount of phosphorylated substrate is quantified using a specific antibody and a detectable secondary antibody.
-
IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.
In Vivo Tumor Xenograft Models
Objective: To assess the antitumor efficacy of a compound in a living organism.
Methodology:
-
Cell Line Implantation: Human cancer cell lines with known MET alterations are subcutaneously injected into immunocompromised mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment Administration: Mice are randomized into control and treatment groups. The test compound is administered orally or via injection at various doses and schedules.
-
Tumor Measurement: Tumor volume is measured regularly using calipers.
-
Efficacy Assessment: Efficacy is determined by comparing the tumor growth in the treated groups to the control group, often expressed as tumor growth inhibition (TGI) or tumor regression.
Clinical Trials for Safety and Efficacy
Objective: To evaluate the safety, tolerability, and efficacy of a new drug in human subjects.
Methodology:
-
Phase I: Dose-escalation studies are conducted in a small group of patients to determine the maximum tolerated dose (MTD) and recommended Phase II dose (RP2D).
-
Phase II: The drug is administered to a larger group of patients with the specific cancer to assess its efficacy (e.g., overall response rate) and further evaluate its safety.
-
Phase III: Large, randomized, controlled trials are conducted to compare the new drug to the standard of care, providing definitive evidence of its efficacy and safety.
-
Safety Monitoring: Adverse events are continuously monitored and graded according to standardized criteria (e.g., Common Terminology Criteria for Adverse Events - CTCAE).
Visualizing Molecular Pathways and Experimental Processes
Diagrams are provided below to illustrate the MET signaling pathway and a typical workflow for evaluating TKIs.
Caption: The MET signaling pathway and the inhibitory action of this compound.
Caption: A generalized workflow for the preclinical and clinical evaluation of a tyrosine kinase inhibitor.
References
- 1. researchgate.net [researchgate.net]
- 2. The Preclinical Pharmacology of Tepotinib—A Highly Selective MET Inhibitor with Activity in Tumors Harboring MET Alterations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. The preclinical profile of crizotinib for the treatment of non-small-cell lung cancer and other neoplastic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Landscape of Savolitinib Development for the Treatment of Non-Small Cell Lung Cancer with MET Alteration—A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exposure–response analyses for the MET inhibitor tepotinib including patients in the pivotal VISION trial: support for dosage recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Capmatinib for the treatment of METex14 skipping non-small cell lung cancer: retrospective analysis of real-world data from patients receiving compassionate use treatment in Italy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Crizotinib: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. onclive.com [onclive.com]
- 10. The efficacy and safety of crizotinib in the treatment of anaplastic lymphoma kinase-positive non-small cell lung cancer: a meta-analysis of clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Savolitinib: A Promising Targeting Agent for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Independent Validation of EMD-1204831: A Comparative Analysis of Preclinical MET Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the preclinical findings on EMD-1204831, a selective inhibitor of the MET tyrosine kinase. As independent validation studies for this compound are not publicly available, this report benchmarks its published preclinical data against other prominent MET inhibitors, including the clinically approved tepotinib, which was developed by the same pharmaceutical company and represents a successful clinical translation of this therapeutic strategy. The comparison also includes other key MET inhibitors: capmatinib, crizotinib, and savolitinib.
Comparative Analysis of Preclinical Data
The following tables summarize the key preclinical efficacy data for this compound and its comparators.
In Vitro Kinase and Cell-Based Assay Data
| Compound | Target | IC50 (nmol/L) | Cell Line | Cell-Based Assay IC50 (nmol/L) |
| This compound | c-Met | 9[1] | MKN-45 (gastric) | Not specified |
| Tepotinib | c-Met | 1.8 | MKN45 (gastric) | 7 |
| SNU620 (gastric) | 9 | |||
| Capmatinib | c-Met | 0.13 | Ba/F3 (METex14) | 0.6 |
| Crizotinib | c-Met, ALK | <200 | MKN45, HSC58, 58As1, 58As9, SNU5, Hs746T (gastric) | Not specified |
| Savolitinib | c-Met | Not specified | Hs746t (gastric) | 3.7 (free drug) |
In Vivo Tumor Growth Inhibition Data
| Compound | Tumor Model | Dosing | Outcome |
| This compound | Human tumor xenografts | Not specified | Induced tumor regression |
| Tepotinib | EBC-1 (NSCLC, METamp) xenograft | 15 mg/kg QD | Complete regression in 7/10 mice |
| 25 mg/kg QD | Complete regression in 10/10 mice | ||
| Hs746T (gastric, METex14/amp) xenograft | 3 mg/kg QD | Tumor growth inhibition | |
| 6 mg/kg QD | Tumor regression | ||
| Capmatinib | HCC827 GR (NSCLC, EGFRmut/METamp) xenograft | 3 mg/kg QD (with gefitinib) | Enhanced antitumor efficacy |
| Crizotinib | Not specified | Not specified | Antitumor efficacy in various models |
| Savolitinib | EBC-1 (NSCLC) & MKN-45 (gastric) xenografts | Dose- and schedule-dependent | Tumor growth inhibition |
Experimental Protocols
Detailed experimental protocols for the published findings on this compound from Bladt et al., 2013 were not publicly accessible. Therefore, the following are representative protocols for the key experiments typically conducted for preclinical evaluation of MET inhibitors, based on available literature for similar compounds.
In Vitro c-Met Kinase Assay (Representative Protocol)
This assay determines the 50% inhibitory concentration (IC50) of a compound against the c-Met kinase.
-
Reagents and Materials : Recombinant human c-Met kinase, ATP, a suitable peptide substrate (e.g., Poly (Glu, Tyr) 4:1), kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA), and the test compound (this compound or comparators).
-
Procedure :
-
A serial dilution of the test compound is prepared.
-
The recombinant c-Met kinase, peptide substrate, and the test compound at various concentrations are combined in a microplate.
-
The kinase reaction is initiated by adding ATP.
-
The reaction is incubated at 30°C for a defined period (e.g., 60 minutes).
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioactivity detection if using [γ-33P]-ATP, or luminescence-based methods like the ADP-Glo™ assay which measures ADP production.
-
-
Data Analysis : The percentage of kinase inhibition is plotted against the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve using non-linear regression.
Cell Viability Assay (Representative Protocol)
This assay measures the effect of the compound on the viability of cancer cell lines.
-
Cell Lines and Culture : Human cancer cell lines with known MET status (e.g., MKN-45, which has MET amplification) are cultured in appropriate media and conditions.
-
Procedure :
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with a range of concentrations of the test compound or vehicle control.
-
After a set incubation period (e.g., 72 hours), cell viability is assessed using a method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS assay. These assays measure the metabolic activity of viable cells, which is proportional to the number of living cells.
-
-
Data Analysis : The absorbance is read using a microplate reader. The percentage of cell viability relative to the vehicle control is calculated for each concentration of the compound. The IC50 value is determined from the resulting dose-response curve.
Western Blot Analysis of c-Met Phosphorylation (Representative Protocol)
This technique is used to assess the inhibition of c-Met phosphorylation in cells treated with the inhibitor.
-
Cell Treatment and Lysis :
-
Cancer cells are treated with the test compound at various concentrations for a specific duration.
-
Following treatment, the cells are washed with ice-cold phosphate-buffered saline (PBS) and then lysed with a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.
-
-
Protein Quantification and Electrophoresis :
-
The protein concentration of the cell lysates is determined using a protein assay (e.g., BCA assay).
-
Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
-
Protein Transfer and Immunoblotting :
-
The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for phosphorylated c-Met (p-c-Met).
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP).
-
To ensure equal protein loading, the membrane is often stripped and re-probed with an antibody for total c-Met and a loading control protein (e.g., GAPDH or β-actin).
-
-
Detection and Analysis : The signal from the HRP-conjugated secondary antibody is detected using a chemiluminescent substrate and an imaging system. The intensity of the bands corresponding to p-c-Met is quantified and normalized to the total c-Met and/or the loading control.
In Vivo Tumor Xenograft Study (Representative Protocol)
This study evaluates the antitumor efficacy of the compound in a living organism.
-
Animal Model : Immunocompromised mice (e.g., nude or SCID mice) are used.
-
Tumor Implantation : Human cancer cells (e.g., 5 x 10^6 cells) are suspended in a suitable medium (e.g., a mixture of medium and Matrigel) and subcutaneously injected into the flank of each mouse.
-
Treatment :
-
Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
The mice are then randomized into treatment and control groups.
-
The treatment group receives the test compound (e.g., this compound) at a specified dose and schedule (e.g., daily oral gavage). The control group receives the vehicle.
-
-
Efficacy Assessment :
-
Tumor volume is measured regularly (e.g., twice a week) using calipers. The formula: Volume = (Length x Width²) / 2 is commonly used.
-
The body weight of the mice is also monitored as an indicator of toxicity.
-
-
Data Analysis : The mean tumor volume for each group is plotted over time to generate tumor growth curves. The tumor growth inhibition (TGI) is calculated to assess the efficacy of the treatment.
Visualizations
Signaling Pathway of MET and Inhibition by this compound
Caption: MET signaling pathway and the inhibitory action of this compound.
Experimental Workflow for In Vivo Xenograft Study
Caption: Workflow for a typical in vivo tumor xenograft study.
References
Assessing the Long-Term Efficacy of EMD-1204831 in Preclinical Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the long-term efficacy of EMD-1204831, a selective c-Met inhibitor, in preclinical models. The performance of this compound is evaluated against other c-Met inhibitors and a standard-of-care chemotherapy agent, supported by available experimental data. This document is intended to serve as a resource for researchers and professionals in the field of drug development.
Introduction to this compound and the c-Met Pathway
This compound is a potent and highly selective, ATP-competitive inhibitor of the c-Met receptor tyrosine kinase.[1] The c-Met pathway, when activated by its ligand, hepatocyte growth factor (HGF), plays a crucial role in cell proliferation, survival, migration, and invasion. Aberrant activation of the c-Met pathway, through mechanisms such as gene amplification, mutations (e.g., MET exon 14 skipping), or overexpression, is a known driver in various human cancers, including non-small cell lung cancer (NSCLC).[1] By selectively targeting and inhibiting c-Met, this compound aims to disrupt these oncogenic signals and induce tumor cell death.[1]
Below is a diagram illustrating the simplified c-Met signaling pathway and the point of intervention for c-Met inhibitors like this compound.
Preclinical Efficacy of this compound
Preclinical studies have demonstrated the in vivo efficacy of this compound in mouse xenograft models. In a key study, this compound induced regression of established human tumors.[1] The compound was tested in models with both HGF-dependent (U87MG glioblastoma) and HGF-independent (Hs746T gastric carcinoma) c-Met activation.[1] Treatment with this compound was well-tolerated in these models, with no substantial weight loss observed after more than three weeks of treatment.[1]
While the available literature confirms the anti-tumor activity of this compound, specific quantitative data on long-term tumor growth inhibition (TGI) and survival from these studies are not extensively detailed in publicly accessible sources. The primary outcome reported was tumor regression.[1]
Comparative Preclinical Efficacy
To provide a comprehensive assessment, this section compares the preclinical efficacy of this compound with other MET inhibitors, Capmatinib and Crizotinib, and the standard-of-care chemotherapy agent, Docetaxel. It is important to note that the following data are compiled from different studies and may not represent direct head-to-head comparisons. Experimental conditions, such as the specific xenograft models, dosing regimens, and study durations, may vary.
Data Presentation
| Compound | Target(s) | Preclinical Model(s) | Efficacy Endpoint | Observed Outcome | Reference |
| This compound | c-Met | Hs746T (gastric), U87MG (glioblastoma) xenografts | Tumor Growth | Induced tumor regression | [1] |
| Capmatinib | c-Met | MET-amplified and MET exon 14 skipping NSCLC xenografts, U87-MG xenografts | Tumor Growth | Showed anti-tumor efficacy, including regressions | [2] |
| Crizotinib | ALK, ROS1, c-Met | ALK-positive NSCLC xenografts, c-Met dependent tumor models | Tumor Growth Inhibition (TGI) | EC50 for TGI: 255-875 ng/ml | [3] |
| Docetaxel | Microtubules | DU-145 (prostate) xenografts | Tumor Regression | 32.6% tumor regression | [4] |
Experimental Protocols
A detailed experimental protocol for the in vivo studies with this compound is not publicly available. However, a general workflow for assessing the efficacy of an investigational drug in a preclinical xenograft model is outlined below. This protocol is based on standard methodologies reported in the literature.
General Xenograft Experimental Workflow
Key Methodological Steps:
-
Cell Lines and Culture: Human cancer cell lines with known c-Met alterations (e.g., Hs746T, U87MG) are cultured under standard conditions.
-
Animal Models: Immunocompromised mice (e.g., nude or SCID) are used to prevent rejection of the human tumor xenografts.
-
Tumor Implantation: A suspension of tumor cells is injected subcutaneously into the flank of the mice.
-
Tumor Growth Monitoring: Tumor volume is measured regularly using calipers, typically calculated using the formula: (Length x Width²) / 2.
-
Drug Formulation and Administration: The investigational compound (e.g., this compound) and vehicle control are formulated appropriately and administered to the mice according to the specified dosing schedule (e.g., oral gavage, intraperitoneal injection).
-
Efficacy Endpoints: The primary endpoint is often tumor growth inhibition (TGI), calculated as the percentage difference in the mean tumor volume of the treated group compared to the control group. Overall survival may also be assessed.
-
Statistical Analysis: Statistical methods are used to determine the significance of the observed differences between treatment and control groups.
Conclusion
This compound has demonstrated significant anti-tumor activity in preclinical xenograft models, inducing tumor regression in both HGF-dependent and -independent c-Met activated tumors.[1] This positions it as a promising candidate for cancers driven by aberrant c-Met signaling.
A direct comparison of the long-term efficacy of this compound with other MET inhibitors and standard-of-care treatments is challenging due to the lack of head-to-head preclinical studies and variations in experimental designs across published literature. The available data suggests that selective MET inhibitors as a class, including this compound and capmatinib, can induce tumor regression in appropriately selected preclinical models.[1][2] Crizotinib, a multi-kinase inhibitor with anti-MET activity, has also shown significant tumor growth inhibition.[3] Standard chemotherapy, such as docetaxel, demonstrates a degree of tumor regression, though potentially with a different efficacy and safety profile.[4]
For a more definitive assessment of the long-term efficacy of this compound relative to its alternatives, further preclinical studies with standardized protocols and head-to-head comparisons would be invaluable. Such studies would provide a clearer understanding of its therapeutic potential and inform its continued development.
References
- 1. EMD 1214063 and EMD 1204831 constitute a new class of potent and highly selective c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Pharmacokinetic/pharmacodynamic modeling of crizotinib for anaplastic lymphoma kinase inhibition and antitumor efficacy in human tumor xenograft mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Concurrent chemoradiotherapy with low-dose docetaxel inhibits the growth of DU-145 prostate cancer xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
EMD-1204831: Comprehensive Safety, Disposal, and Handling Protocols
For Researchers, Scientists, and Drug Development Professionals: Your Essential Guide to the Safe Handling and Disposal of EMD-1204831.
This document provides critical safety and logistical information for the proper disposal and handling of this compound, a potent and selective inhibitor of c-Met receptor tyrosine kinase with additional activity as an integrin antagonist. Adherence to these procedures is essential for maintaining laboratory safety and ensuring regulatory compliance.
Immediate Safety and Handling Precautions
This compound, also known as Tepotinib in the context of c-Met inhibition and Cilengitide as an integrin antagonist, requires careful handling to minimize exposure and ensure a safe laboratory environment.[1][2]
Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety goggles with side-shields.
-
Hand Protection: Use protective gloves.
-
Skin and Body Protection: Wear impervious clothing.
-
Respiratory Protection: A suitable respirator should be used to avoid inhalation of dust or aerosols.[3]
Handling Guidelines:
-
Avoid inhalation, and contact with eyes and skin.[3]
-
Prevent the formation of dust and aerosols.
-
Use only in areas with appropriate exhaust ventilation.[3]
-
Do not eat, drink, or smoke when using this product.
-
Wash hands thoroughly after handling.
Emergency Procedures
In Case of Accidental Release:
-
Evacuation: Evacuate personnel to safe areas.
-
Ventilation: Ensure adequate ventilation.
-
Containment: Prevent further leakage or spillage. Keep the product away from drains and water courses.
-
Clean-up:
-
Disposal: Dispose of contaminated material according to the procedures outlined below.
First Aid Measures:
-
If Inhaled: Remove the victim to fresh air. If breathing is difficult, provide cardiopulmonary resuscitation (CPR). Avoid mouth-to-mouth resuscitation.
-
In Case of Skin Contact: Rinse skin thoroughly with large amounts of water. Remove contaminated clothing and shoes.
-
In Case of Eye Contact: Immediately flush eyes with large amounts of water, separating eyelids with fingers to ensure adequate flushing. Remove any contact lenses and locate an eye-wash station.
-
If Swallowed: Wash out the mouth with water. Do NOT induce vomiting.
In all cases of exposure, seek prompt medical attention.
Proper Disposal Procedures
Waste material must be disposed of in accordance with national and local regulations.[4] Adherence to the following steps will ensure safe and compliant disposal of this compound and its containers.
Step-by-Step Disposal Protocol:
-
Do Not Mix: Do not mix this compound with other waste.
-
Original Containers: Leave the chemical in its original container.[4]
-
Uncleaned Containers: Handle uncleaned containers in the same manner as the product itself.[4]
-
Labeling: Ensure containers are clearly and accurately labeled.
-
Segregation: Store waste material in a designated, secure area away from incompatible materials.
-
Professional Disposal: Contact a licensed professional waste disposal service to arrange for pickup and disposal.
Below is a logical workflow for the disposal of this compound.
References
Essential Safety and Operational Guide for Handling EMD-1204831
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling and disposal of EMD-1204831, a potent and selective c-Met inhibitor. The following procedures are designed to ensure a safe laboratory environment and maintain the integrity of your research.
Immediate Safety and Handling Protocols
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, it is structurally and functionally similar to Tepotinib (EMD-1214063), another c-Met inhibitor. Therefore, the following handling precautions are based on the safety profile of Tepotinib and general guidelines for handling potent, biologically active small molecules.
Personal Protective Equipment (PPE): A comprehensive PPE strategy is mandatory to prevent dermal, ocular, and respiratory exposure.
| PPE Component | Specification | Rationale |
| Gloves | Nitrile or other chemically resistant gloves. Double-gloving is recommended. | Prevents skin contact and absorption. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | Protects eyes from splashes and aerosols. |
| Lab Coat | Standard laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Use a certified respirator (e.g., N95 or higher) when handling the powder form or if aerosolization is possible. | Minimizes inhalation of the compound. |
Engineering Controls:
-
Fume Hood: All handling of the solid compound and preparation of solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Safety Shower and Eyewash Station: Ensure easy access to a safety shower and eyewash station in the event of accidental exposure.
Emergency Procedures:
| Exposure Route | First Aid Measures |
| Skin Contact | Immediately wash the affected area with soap and copious amounts of water for at least 15 minutes. Remove contaminated clothing. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
Operational Plans: Handling and Storage
Proper operational procedures are critical for maintaining the stability of this compound and ensuring the safety of laboratory personnel.
| Procedure | Guideline |
| Receiving | Inspect the package for any signs of damage or leakage upon arrival. Log the compound into the chemical inventory. |
| Storage | Store in a cool, dry, and well-ventilated area, away from incompatible materials. Follow the supplier's specific storage temperature recommendations (typically -20°C for long-term storage). |
| Weighing | Weigh the solid compound within a chemical fume hood or a balance enclosure to prevent the generation of airborne dust. |
| Solution Preparation | Prepare solutions in a chemical fume hood. Use appropriate solvents as recommended by the supplier. |
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
| Waste Type | Disposal Procedure |
| Solid Waste | Collect in a designated, sealed, and clearly labeled hazardous waste container. This includes contaminated PPE, weighing paper, and empty vials. |
| Liquid Waste | Collect in a designated, sealed, and clearly labeled hazardous waste container. Do not pour down the drain. |
| Sharps | Any needles or syringes used for handling this compound solutions should be disposed of in a designated sharps container. |
Experimental Protocols
This compound is a selective inhibitor of the c-Met receptor tyrosine kinase. The following are key experimental protocols to assess its activity.
In Vitro c-Met Kinase Inhibition Assay:
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against the c-Met kinase.
-
Methodology:
-
Utilize a commercially available c-Met kinase assay kit.
-
Prepare a series of dilutions of this compound.
-
In a microplate, combine the recombinant c-Met kinase, a suitable substrate (e.g., poly-Glu, Tyr 4:1), and ATP.
-
Add the different concentrations of this compound to the wells.
-
Incubate the plate to allow the kinase reaction to proceed.
-
Measure the amount of phosphorylated substrate, typically using a luminescence or fluorescence-based method.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Cellular c-Met Phosphorylation Assay (Western Blot):
-
Objective: To assess the ability of this compound to inhibit c-Met autophosphorylation in a cellular context.
-
Methodology:
-
Culture a cancer cell line that overexpresses c-Met (e.g., Hs746T, MKN-45).
-
Treat the cells with varying concentrations of this compound for a specified time.
-
Lyse the cells to extract total protein.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Probe the membrane with a primary antibody specific for phosphorylated c-Met (e.g., anti-p-Met Tyr1234/1235).
-
Use a secondary antibody conjugated to an enzyme (e.g., HRP) for detection.
-
Visualize the bands using a chemiluminescent substrate.
-
Normalize the results to total c-Met and a loading control (e.g., β-actin).
-
Signaling Pathway
This compound inhibits the c-Met receptor tyrosine kinase, which is activated by its ligand, Hepatocyte Growth Factor (HGF). This inhibition blocks downstream signaling pathways involved in cell proliferation, survival, and migration.
Caption: Inhibition of the c-Met signaling pathway by this compound.
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the efficacy of this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
